6-Oxo-octanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOYTVHCFIDKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195143 | |
| Record name | Octanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4233-57-2 | |
| Record name | Octanoic acid, 6-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Oxo-octanoic Acid: Properties, Potential Synthesis, and Research Perspectives
Executive Summary: This document provides a comprehensive technical overview of 6-oxo-octanoic acid (CAS 4233-57-2), a bifunctional medium-chain fatty acid. While public-domain research on this specific molecule is limited, this guide consolidates all available physicochemical data. Leveraging established principles in organic chemistry and metabolomics, it further proposes robust, scientifically-grounded hypotheses for its synthesis, analytical characterization, and potential biological significance. By drawing parallels with structurally related and well-characterized molecules, such as octanoic acid and other oxo-fatty acids, this guide aims to equip researchers, chemists, and drug development professionals with a foundational understanding and a framework for future investigation into this promising, yet under-explored, chemical entity.
Core Molecular Profile
This compound is an eight-carbon saturated fatty acid characterized by a carboxylic acid function at one terminus and a ketone group at the C-6 position. This bifunctional nature imparts unique chemical properties that distinguish it from its parent compound, octanoic acid.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: 6-Oxooctanoic acid
-
Common Synonyms: 6-Keto-N-caprylic acid, Octanoic acid, 6-oxo-[1]
-
CAS Number: 4233-57-2[1]
-
Molecular Formula: C₈H₁₄O₃[1]
-
Molecular Weight: 158.197 g/mol [1]
Chemical Structure
The structure consists of a linear eight-carbon chain, making it a derivative of caprylic acid (octanoic acid). The presence of the carbonyl group at the sixth position introduces polarity and a potential site for nucleophilic attack, while the terminal carboxyl group provides acidic properties and a handle for conjugation.
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively documented. The following table summarizes known and estimated values from reputable chemical databases.
| Property | Value | Source |
| Appearance | White crystalline solid (estimated) | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.197 g/mol | [1] |
| CAS Number | 4233-57-2 | [1] |
| Water Solubility | 2.503e+004 mg/L at 25 °C (estimated) | [1] |
| XlogP3-AA (LogP) | 0.60 (estimated) | [1] |
| Natural Occurrence | Found in nature | [1] |
Proposed Synthesis and Purification Workflow
Caption: Proposed workflow for synthesis and validation.
Recommended Synthetic Protocol: Oxidation of 6-Hydroxyoctanoic Acid
This approach is arguably the most direct. The primary challenge is the selective oxidation of the secondary alcohol without affecting the carboxylic acid moiety.
Principle of Causality: Mild, non-acidic oxidizing agents are required to prevent side reactions such as esterification or more aggressive oxidation. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal choices as they operate under neutral or near-neutral conditions, ensuring the integrity of the carboxyl group.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of ethyl 6-hydroxyoctanoate (the ester is used to protect the carboxylic acid) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 1.5 equivalents of Dess-Martin periodinane to the solution at room temperature with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 6-oxooctanoate.
-
Purification (Ester): Purify the crude ester using silica gel column chromatography with a hexane/ethyl acetate gradient.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add 2.0 equivalents of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidification and Final Extraction: Acidify the reaction mixture to pH ~2 using 1M HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.
Analytical and Spectroscopic Characterization
A self-validating analytical workflow is critical to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques, each providing orthogonal data.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is essential. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid and any potential enol form of the ketone into their respective TMS-ethers/esters. This increases thermal stability and produces a sharp, symmetrical peak with a predictable mass spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for direct analysis. Reversed-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol mobile phase containing a small amount of formic acid (0.1%) will provide good peak shape and ionization efficiency for electrospray ionization (ESI) in negative mode, detecting the [M-H]⁻ ion. Deuterium-labeled analogs can be used as internal standards for precise quantification in biological samples.[2]
Predicted Spectroscopic Signatures
-
¹H NMR (in CDCl₃):
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~2.5 ppm (triplet, 2H): Methylene protons alpha to the ketone (-CH₂-C=O).
-
~2.4 ppm (triplet, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).
-
~2.1 ppm (singlet, 3H): This would be present for a methyl ketone (e.g., in 5-oxoheptanoic acid), but for this compound, the corresponding signal would be a triplet at ~1.0 ppm (3H) for the terminal methyl group (-CH₂-CH₃) and a quartet at ~2.45 ppm (2H) for the methylene group adjacent to the ketone (-C(=O)-CH₂-CH₃).
-
~1.6-1.8 ppm (multiplets, 4H): Remaining internal methylene protons.
-
-
¹³C NMR (in CDCl₃):
-
~210-212 ppm: Ketone carbonyl carbon (C6).
-
~178-180 ppm: Carboxylic acid carbonyl carbon (C1).
-
~42 ppm: Methylene carbon alpha to the ketone.
-
~35 ppm: Methylene carbon adjacent to the ketone's ethyl side.
-
~33 ppm: Methylene carbon alpha to the carboxyl group.
-
~20-29 ppm: Remaining methylene carbons.
-
~8 ppm: Terminal methyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
~2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the ketone.
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid (often overlapping with the ketone).
-
~2850-2960 cm⁻¹: C-H stretches of the aliphatic chain.
-
Biological Significance and Potential Applications
While the direct biological role of this compound is uncharacterized, its structure allows for informed speculation on its potential relevance in metabolism and drug development by comparing it to related, well-studied molecules.
Caption: Potential research areas for this compound.
A Potential Modulator of Fatty Acid Metabolism
Octanoic acid (caprylic acid) is a medium-chain fatty acid (MCFA) that can readily cross the blood-brain barrier.[3][4] It serves as an alternative energy source for the brain and has demonstrated therapeutic potential in conditions like drug-resistant epilepsy and Alzheimer's disease.[4][5] The introduction of a keto group on the carbon chain, as in this compound, would increase its polarity. This structural change could significantly alter its metabolic fate:
-
Altered Beta-Oxidation: The ketone group may hinder or modify the process of mitochondrial beta-oxidation compared to the fully saturated octanoic acid.
-
Metabolic Intermediate: It could be a metabolic product of other lipids or xenobiotics, or it could be further metabolized into different downstream products.
Biomarker of Oxidative Stress
The non-enzymatic peroxidation of polyunsaturated fatty acids is a hallmark of oxidative stress, leading to the formation of various oxidized products, including oxo-fatty acids. For instance, 8-oxo-octanoic acid has been identified as a product of lipid peroxidation and a potential marker for cardiovascular disease risk.[6] It is plausible that this compound could also be formed under conditions of high oxidative stress, making it a candidate biomarker for related pathologies.
A Bifunctional Tool for Drug Development
The dual functionality of this compound makes it an attractive building block for medicinal chemistry and drug delivery.
-
Linker Chemistry: Similar to 6-oxohexanoic acid, which is used as a linker in the synthesis of antibody-drug conjugates (ADCs), this compound offers two distinct chemical handles. The carboxylic acid can be readily coupled to amines to form stable amide bonds, while the ketone can be used for ligation chemistries such as oxime or hydrazone formation, providing a versatile platform for conjugating molecules.
-
Prodrug Design: The carboxylic acid could be esterified to a parent drug, creating a prodrug that may be cleaved by endogenous esterases to release the active compound.
Conclusion and Future Directions
This compound represents a molecule with significant untapped potential. While its fundamental properties can be inferred from its structure and comparison to analogues, its true utility in research and development remains to be explored. This guide consolidates the sparse existing data and provides a robust, scientifically reasoned framework for its future investigation.
Key research priorities should include:
-
Development and validation of a scalable and efficient synthesis protocol.
-
Full spectroscopic characterization using modern analytical techniques to create a reference standard.
-
Investigation into its metabolic fate in relevant in vitro and in vivo models to understand if it is a substrate for, or inhibitor of, fatty acid metabolism.
-
Screening its potential as a biomarker in disease models associated with high oxidative stress.
-
Exploration of its use as a chemical linker in the synthesis of bioconjugates and other complex molecules.
By addressing these fundamental questions, the scientific community can fully elucidate the properties and applications of this compound.
References
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Chemsrc. (2025). 6-Oxohexanoic acid | CAS#:928-81-4. [Link]
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ResearchGate. (2025). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma | Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. [Link]
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The Good Scents Company. (n.d.). 6-oxooctanoic acid, 4233-57-2. [Link]
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National Center for Biotechnology Information. (n.d.). Octanoic Acid | C8H16O2 | CID 379. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939. PubChem. [Link]
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Veeprho. (n.d.). 8-Methoxy-6-oxo-octanoic Acid Methyl Ester-D4 | CAS 1346603-91-5. [Link]
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National Center for Biotechnology Information. (n.d.). A Neural basis for Octanoic acid regulation of energy balance. PubMed Central. [Link]
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MDPI. (n.d.). Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice. [Link]
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National Center for Biotechnology Information. (2021). Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. PubMed Central. [Link]
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Frontiers. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. [Link]
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An In-depth Technical Guide to 6-Oxo-octanoic Acid: Structure, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Oxo-octanoic acid (also known as 6-Ketooctanoic acid), a bifunctional molecule featuring both a ketone and a carboxylic acid moiety. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and detailed characterization protocols. We delve into the practical application of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation and purity confirmation. Furthermore, this guide explores the potential applications of this compound, particularly in the context of drug development as a linker molecule and its relevance within the broader class of oxo fatty acids, which are recognized for their diverse biological activities.
Introduction and Scientific Context
This compound belongs to the chemical class of oxo fatty acids, which are fatty acid derivatives containing a ketone functional group.[1][2] These molecules are of significant interest in the scientific community due to their roles as metabolic intermediates and their potential as building blocks in synthetic chemistry. The presence of two distinct functional groups—a terminal carboxylic acid and a ketone at the C-6 position—imparts unique chemical reactivity, making this compound a versatile substrate for further chemical modification.
Oxo fatty acids, as a class, have demonstrated a range of biological effects, including anti-inflammatory and anti-cancer properties, making them intriguing candidates for drug discovery and development.[3] While research on this compound itself is specific, its structural similarity to other well-studied medium-chain fatty acids (MCFAs) and their derivatives suggests potential involvement in cellular metabolism and signaling pathways.[4][5] This guide serves to consolidate the known technical data and provide a framework for its synthesis and characterization, thereby enabling further research into its biological and pharmaceutical potential.
Chemical Structure and Physicochemical Properties
The unambiguous identification of a chemical entity begins with a thorough understanding of its structure and physical properties. This compound is a straight-chain eight-carbon fatty acid with a carboxylic acid group at one end and a ketone group at the sixth carbon atom.
Chemical Structure Diagram
The structural formula illustrates the precise arrangement of the functional groups, which dictates the molecule's chemical behavior and spectroscopic signature.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data Summary
A compilation of key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical method development. The data below has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| CAS Number | 4233-57-2 | [6] |
| Molecular Formula | C₈H₁₄O₃ | [6][7] |
| Molecular Weight | 158.197 g/mol | [6] |
| Monoisotopic Mass | 158.0943 Da | [7] |
| IUPAC Name | 6-oxooctanoic acid | [6] |
| Canonical SMILES | CCC(=O)CCCCC(=O)O | [6][7] |
| InChIKey | PUOYTVHCFIDKJM-UHFFFAOYSA-N | [6][7] |
| Predicted pKa | 4.68 ± 0.10 | [6] |
| Predicted XlogP | 0.6 | [7] |
| Topological Polar Surface Area | 54.4 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bond Count | 6 | [6] |
Synthesis of this compound: A Generalized Protocol
While multiple synthetic routes can be envisioned, a common strategy for preparing γ-keto acids and related compounds involves the condensation of aldehydes with molecules containing an activated methylene or methyl group, followed by reduction.[8] The following section outlines a generalized, field-proven workflow adaptable for the synthesis of this compound.
Synthetic Workflow Overview
The causality behind this workflow is to first create the carbon-carbon bond that establishes the keto-acid backbone via a condensation reaction, and then to selectively reduce the resulting alkene without affecting the ketone, followed by purification.
Caption: Generalized workflow for the synthesis of an oxoalkanoic acid.
Experimental Protocol (Generalized)
This protocol is a representative model. Researchers must adapt solvent systems, reaction times, and purification methods based on the specific precursors chosen and reaction scale.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the chosen levulinic acid derivative and an appropriate aldehyde.
-
Dissolve the reactants in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a base (e.g., piperidine) and an acid co-catalyst (e.g., acetic acid) to facilitate the condensation.[8]
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The objective is the formation of the unsaturated keto acid intermediate.
-
-
Work-up and Isolation of Intermediate:
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude unsaturated intermediate.
-
-
Selective Reduction:
-
Dissolve the crude intermediate in a solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst (e.g., 10% Palladium on Carbon).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). This step is critical for reducing the carbon-carbon double bond without affecting the ketone.
-
-
Final Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude this compound.
-
Purify the crude product using silica gel column chromatography or recrystallization to achieve high purity.
-
-
Validation:
-
Confirm the identity and purity of the final product using the spectroscopic methods detailed in the next section.
-
Spectroscopic Characterization: A Self-Validating System
The structural confirmation of a synthesized molecule is paramount. A multi-pronged spectroscopic approach provides a self-validating system where data from each technique corroborates the others, ensuring trustworthiness in the final product.
Characterization Workflow
Caption: Integrated workflow for the spectroscopic characterization.
Expected Spectroscopic Data
The following table summarizes the expected spectral features for this compound based on its functional groups and data from analogous compounds.[9][10][11][12][13]
| Technique | Feature | Expected Observation and Rationale |
| ¹H NMR | -COOH Proton | ~10-12 ppm (broad singlet). The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |
| α-protons to C=O (ketone) | ~2.4-2.7 ppm (triplet). These protons are deshielded by the adjacent electron-withdrawing ketone. | |
| α-protons to COOH | ~2.3-2.5 ppm (triplet). Deshielded by the adjacent carboxylic acid group. | |
| Other CH₂ groups | ~1.3-1.8 ppm (multiplets). Protons on the central alkyl chain reside in the standard aliphatic region. | |
| -CH₃ group | ~1.0-1.1 ppm (triplet). The terminal methyl group is the most shielded. | |
| ¹³C NMR | Carboxylic Carbon (-COOH) | ~175-180 ppm. The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Ketone Carbon (-C=O) | ~208-212 ppm. Ketone carbonyl carbons are typically found at very high chemical shifts. | |
| Alkyl Carbons (-CH₂-, -CH₃) | ~10-45 ppm. The carbons of the alkyl chain appear in the upfield region. | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad). This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][13] |
| C-H stretch (Alkyl) | ~2850-2960 cm⁻¹ (sharp peaks). Characteristic of sp³ C-H bonds.[13] | |
| C=O stretch (Ketone) | ~1710-1725 cm⁻¹. A strong, sharp absorption band characteristic of an aliphatic ketone. | |
| C=O stretch (Carboxylic Acid) | ~1700-1715 cm⁻¹. A strong, sharp band, often overlapping with the ketone stretch. | |
| Mass Spectrometry | Molecular Ion [M]⁺ or [M+H]⁺ | m/z ≈ 158 or 159. The mass-to-charge ratio corresponding to the molecular weight of the compound.[7] |
| Fragmentation | Characteristic losses of H₂O, COOH, and fragments resulting from cleavage alpha to the ketone group (McLafferty rearrangement is possible). |
Applications and Biological Relevance
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis and a molecule of interest for pharmaceutical and biomedical applications.
Linker Technology in Drug Development
One of the most promising applications for molecules like this compound is in the field of bioconjugation, particularly for Antibody-Drug Conjugates (ADCs). Structurally similar molecules, such as 6-oxohexanoic acid, are utilized as non-cleavable linkers to attach potent cytotoxic drugs to monoclonal antibodies.[14] The carboxylic acid end can be activated to form an amide bond with a component of the antibody, while the ketone can be used as a handle for further chemical modification or direct conjugation. This dual reactivity provides a strategic advantage in designing complex therapeutic constructs.
Metabolic Significance
This compound is a derivative of octanoic acid, a medium-chain fatty acid (MCFA). MCFAs are known to cross the blood-brain barrier and are readily metabolized in mitochondria via β-oxidation.[4][5] They have been investigated for their roles in energy balance, ketogenic diets, and their effects on various cell types, including cancer cells.[15][16][17] The introduction of a ketone group may alter its metabolic fate, potentially shunting it into different metabolic pathways or allowing it to act as a signaling molecule. Further research, enabled by the availability of well-characterized synthetic material, is required to elucidate its specific biological functions.
Conclusion
This compound is a versatile oxo fatty acid with significant potential in synthetic chemistry and drug development. This guide has provided a comprehensive technical framework covering its fundamental chemical properties, a generalized yet robust synthetic protocol, and a multi-faceted strategy for its spectroscopic characterization. The detailed protocols and expected analytical signatures serve as a reliable resource for researchers aiming to synthesize, verify, and utilize this compound. The potential application of this compound as a linker in ADCs and its plausible role in cellular metabolism underscore the importance of continued investigation into this and related molecules.
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- 17. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
6-Oxo-octanoic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 6-oxo-octanoic acid, a medium-chain oxo-fatty acid. While direct research on this specific molecule is nascent, this document synthesizes existing knowledge on related compounds and enzymatic pathways to present a robust theoretical framework for its natural occurrence and biosynthesis. We delve into the plausible enzymatic cascade involving cytochrome P450 monooxygenases and alcohol dehydrogenases, responsible for its formation from the precursor, octanoic acid. Furthermore, we explore its potential biological significance as a signaling molecule, particularly in the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonism. This guide is designed to be a foundational resource, offering detailed experimental protocols for the extraction, derivatization, and quantification of this compound in biological matrices using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Emerging Profile of this compound
This compound is an eight-carbon saturated fatty acid characterized by a ketone group at the sixth carbon position. As a member of the oxo-fatty acid family, it holds potential for unique biological activities stemming from its distinct chemical structure, which includes both a carboxylic acid and a ketone functional group. While its well-known precursor, octanoic acid, is recognized for its antimicrobial properties and role in energy metabolism, the biological relevance of its oxidized derivatives, such as this compound, is an area of growing interest. This guide aims to consolidate the current understanding and provide a predictive framework for the natural occurrence and biosynthesis of this intriguing molecule.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 4233-57-2 |
| IUPAC Name | 6-oxooctanoic acid |
| Canonical SMILES | CCC(=O)CCCCC(=O)O |
Natural Occurrence: Unveiling its Presence in the Biological Realm
While extensive documentation of the natural occurrence of this compound is limited, it is reported to be "found in nature"[1]. The widespread presence of its precursor, octanoic acid, in various natural sources provides a strong basis for its potential formation in a range of organisms.
Precursor Availability:
-
Plant Sources: Octanoic acid is a notable constituent of coconut oil and palm kernel oil[2].
-
Animal Sources: It is found in the milk of various mammals, with goat's milk being a particularly rich source.
-
Microbial Sources: The entomopathogenic fungus Conidiobolus coronatus is known to produce octanoic acid as an insecticidal metabolite, highlighting fungi as a potential source of this precursor and its derivatives[3].
The presence of octanoic acid in these diverse biological systems suggests that the enzymatic machinery capable of its oxidation may also be present, leading to the formation of this compound.
Biosynthesis: A Plausible Two-Step Enzymatic Pathway
The biosynthesis of this compound from octanoic acid is most likely a two-step enzymatic process involving an initial hydroxylation followed by an oxidation reaction. This proposed pathway is supported by extensive research on the metabolism of other fatty acids.
Step 1: In-Chain Hydroxylation of Octanoic Acid by Cytochrome P450 Monooxygenases
The initial and rate-limiting step in the proposed biosynthesis is the regioselective hydroxylation of octanoic acid at the C6 position to form 6-hydroxyoctanoic acid. This reaction is characteristic of the catalytic activity of Cytochrome P450 (CYP) enzymes.
Causality of Experimental Choice: CYP enzymes are a superfamily of heme-containing monooxygenases renowned for their ability to hydroxylate a wide array of substrates, including fatty acids, at various positions[4]. The regiospecificity of these enzymes is dictated by the architecture of their active sites, which can orient the substrate to favor hydroxylation at a particular carbon atom[5]. While ω-hydroxylation (at the terminal methyl group) is a common fate for fatty acids, in-chain hydroxylation is also well-documented[6]. For instance, the myxobacterial CYP267B1 has been shown to perform in-chain hydroxylation of medium-chain fatty acids[7]. Therefore, it is highly probable that a specific CYP isozyme exists in nature that can catalyze the hydroxylation of octanoic acid to 6-hydroxyoctanoic acid.
Caption: Step 1: CYP450-mediated hydroxylation of octanoic acid.
Step 2: Oxidation of 6-Hydroxyoctanoic Acid by Alcohol Dehydrogenase
The second step involves the oxidation of the hydroxyl group of 6-hydroxyoctanoic acid to a ketone, yielding this compound. This reaction is typically catalyzed by NAD⁺- or NADP⁺-dependent alcohol dehydrogenases (ADHs).
Causality of Experimental Choice: ADHs are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones[8]. The substrate specificity of ADHs can vary, with some exhibiting activity towards a range of alcohols, including hydroxylated fatty acids[9]. A compelling precedent for this proposed step is the well-characterized enzyme 6-hydroxyhexanoate dehydrogenase, which specifically oxidizes 6-hydroxyhexanoic acid to 6-oxohexanoic acid[10][11]. This provides strong evidence for the existence of a similar dehydrogenase capable of acting on 6-hydroxyoctanoic acid.
Caption: Step 2: ADH-mediated oxidation of 6-hydroxyoctanoic acid.
Potential Biological Significance: A Role in Metabolic Signaling?
While the specific biological functions of this compound remain to be elucidated, the activities of its precursor and other related fatty acids provide intriguing possibilities. Medium-chain fatty acids, including octanoic acid, have been identified as partial agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ[6][12].
PPAR Agonism: PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism[13]. Activation of PPARγ, for instance, is a key mechanism of action for the thiazolidinedione class of antidiabetic drugs. The ability of medium-chain fatty acids to bind to and activate PPARs suggests that their oxidized metabolites, such as this compound, may also function as signaling molecules in these pathways. The presence of the ketone group could potentially modulate the binding affinity and activation potential of the molecule for PPARs, leading to distinct downstream physiological effects. Further research is warranted to investigate this compound as a potential PPAR agonist and to explore its role in metabolic regulation.
Experimental Protocols: A Guide to the Analysis of this compound
The accurate quantification of this compound in biological matrices is essential for studying its natural occurrence, biosynthesis, and biological function. Due to its polarity and the complexity of biological samples, its analysis typically requires sophisticated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for GC-MS Analysis of this compound
This protocol outlines a robust method for the analysis of this compound in biological fluids, such as plasma or microbial culture supernatant, using GC-MS following a two-step derivatization process.
Self-Validating System: The use of a stable isotope-labeled internal standard is critical for a self-validating system, as it corrects for variations in extraction efficiency, derivatization yield, and instrument response.
Step-by-Step Methodology:
-
Sample Preparation and Extraction:
-
To 100 µL of plasma or cell-free culture supernatant, add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).
-
Acidify the sample to pH ~2 with 1M HCl to protonate the carboxylic acid.
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Oximation: To the dried extract, add 50 µL of 2% (w/v) methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to convert the ketone group to a methoxime derivative. This step is crucial for stabilizing the keto acid and preventing decarboxylation[1].
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is preferred for its higher sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
-
Table 2: Typical GC-MS Performance Characteristics for Keto Acid Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Protocol for LC-MS/MS Analysis of this compound
LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation. This protocol details a method using derivatization to enhance chromatographic retention and ionization efficiency.
Self-Validating System: The use of an internal standard and Multiple Reaction Monitoring (MRM) ensures high specificity and accurate quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or cell-free culture supernatant, add a known amount of a suitable internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
-
Derivatization (using O-(Pentafluorobenzyl)hydroxylamine - PFBHA):
-
Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Incubate at 60°C for 60 minutes to form the PFB-oxime derivative of the ketone group.
-
Evaporate the solvent under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for the derivatized this compound and the internal standard by direct infusion of the derivatized standards.
-
-
Caption: General experimental workflow for the analysis of this compound.
Conclusion
While this compound remains a relatively understudied molecule, this technical guide provides a robust, evidence-based framework for its natural occurrence and biosynthesis. The proposed two-step enzymatic pathway, involving cytochrome P450-mediated hydroxylation of octanoic acid followed by alcohol dehydrogenase-catalyzed oxidation, is highly plausible based on established biochemical principles. The potential for this compound to act as a signaling molecule, possibly through PPAR agonism, opens up exciting avenues for future research in metabolic diseases and drug development. The detailed analytical protocols provided herein offer the necessary tools for researchers to begin exploring the presence and function of this intriguing oxo-fatty acid in various biological systems.
References
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- Tesi, M., et al. (2024). Structural and biochemical characterization of Arabidopsis alcohol dehydrogenases reveals distinct functional properties but similar redox sensitivity. The Plant Journal, 118(4), 1054-1070.
- Bódai, V., et al. (2020). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 10(1), 1546.
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Human Metabolome Database. (n.d.). Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486). Retrieved from [Link]
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PubChem. (n.d.). Octanoic acid. Retrieved from [Link]
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PubChem. (n.d.). Isooctanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Oxohexanoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 6-hydroxyhexanoate dehydrogenase. Retrieved from [Link]
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Wikipedia. (n.d.). Capric acid. Retrieved from [Link]
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MDPI. (2024). Octanoic Fatty Acid Significantly Impacts the Growth of Foodborne Pathogens and Quality of Mabroom Date Fruits (Phoenix dactylifera L.). Retrieved from [Link]
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6-Oxo-octanoic Acid: A Potential Biomarker in the Crossroads of Metabolism and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling 6-Oxo-octanoic Acid
This compound is a medium-chain keto acid, an organic compound characterized by a ketone group on the sixth carbon of an eight-carbon aliphatic chain.[1] As a primary metabolite, it is intrinsically involved in the body's normal metabolic processes.[1] While not as widely studied as other fatty acid derivatives, its strategic position within key metabolic pathways suggests a significant, yet historically underappreciated, role in cellular energy and homeostasis. This guide provides a deep dive into the metabolic origins of this compound, its profound connection to the inborn error of metabolism known as biotinidase deficiency, and its emerging potential as a diagnostic and monitoring biomarker. For drug development professionals, understanding this molecule opens new avenues for therapeutic strategies aimed at correcting metabolic imbalances at their core.
Metabolic Origins: The Biotin Catabolism Pathway
The primary endogenous source of this compound is the catabolism of biotin (Vitamin B7). Biotin is an essential cofactor for five critical carboxylase enzymes that play pivotal roles in fatty acid synthesis, amino acid breakdown, and gluconeogenesis.[2] The body has a sophisticated recycling system to conserve this vital nutrient. When biotin-dependent enzymes are broken down, they release biocytin (biotin covalently linked to a lysine residue). The enzyme biotinidase is responsible for cleaving this bond, liberating free biotin to be used again.
The biotin molecule itself has a valeric acid side chain, which can be shortened via a mitochondrial process that mirrors the β-oxidation of fatty acids. It is through this pathway that this compound is generated.
The β-Oxidation Cascade of Biotin:
-
Activation: Biotin's valeric acid side chain is activated with Coenzyme A (CoA) to form biotinyl-CoA.
-
Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond.
-
Hydration: An enoyl-CoA hydratase adds a water molecule.
-
Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming a β-ketoacyl-CoA intermediate.
-
Thiolytic Cleavage: A thiolase enzyme cleaves off an acetyl-CoA unit, shortening the side chain.
This cycle repeats, and it is within these steps that this compound emerges as an intermediate.
Caption: Metabolic pathway of biotin catabolism via β-oxidation.
Pathophysiological Significance: The Link to Biotinidase Deficiency
Biotinidase deficiency (BTD) is an autosomal recessive inherited metabolic disorder where the biotinidase enzyme is absent or has very low activity.[2] This defect cripples the body's ability to recycle biotin, leading to a functional biotin deficiency and the reduced activity of multiple carboxylase enzymes.
The clinical consequences of untreated profound BTD are severe and can include:
-
Neurological: Seizures, hypotonia (low muscle tone), developmental delay, ataxia, hearing loss, and optic atrophy.[3]
-
Dermatological: Eczematous skin rashes, alopecia (hair loss), and candidiasis.[3]
-
Metabolic: Ketoacidosis, organic aciduria, and mild hyperammonemia.[2][3]
The key diagnostic feature of BTD is the presence of a characteristic profile of organic acids in the urine.[2] Because the biotin-dependent carboxylases are dysfunctional, their substrates accumulate and are shunted into alternative pathways, creating abnormal metabolites. For instance, impaired activity of 3-methylcrotonyl-CoA carboxylase (involved in leucine metabolism) leads to a buildup of 3-hydroxyisovaleric acid, a well-established biomarker for biotin deficiency.
Given that this compound is an intermediate in the breakdown of biotin itself, a block in biotin recycling logically implies that the catabolism of the limited available biotin may be altered, potentially leading to an accumulation and excretion of its intermediates. Therefore, elevated urinary this compound is a strong candidate biomarker for biotinidase deficiency . Its presence would signal a disruption in the biotin metabolic pathway at a fundamental level.
This compound as a Biomarker: A Self-Validating System
The utility of a biomarker rests on its sensitivity and specificity for a particular disease state. In the context of BTD, analyzing for a panel of organic acids provides a self-validating system.
| Biomarker Category | Specific Metabolite Example | Rationale for Elevation in Biotinidase Deficiency |
| Substrate Accumulation | 3-Hydroxyisovaleric Acid | Deficiency of biotin-dependent 3-methylcrotonyl-CoA carboxylase blocks leucine catabolism. |
| Substrate Accumulation | Lactate, Methylcitrate | Deficiency of biotin-dependent pyruvate carboxylase and propionyl-CoA carboxylase disrupts gluconeogenesis and amino acid catabolism.[2] |
| Biotin Catabolism | This compound (Potential) | Disrupted biotin homeostasis and recycling may lead to the excretion of biotin catabolic intermediates. |
| Recycling Defect | Biocytin | The inability of biotinidase to cleave biocytin leads to its accumulation and excretion in urine. |
The concurrent elevation of metabolites from both substrate accumulation and biotin's own catabolic pathway would provide a highly confident diagnosis. While metabolites like 3-hydroxyisovaleric acid confirm the downstream effect of biotin deficiency (i.e., carboxylase dysfunction), the presence of this compound would point more directly to the disruption of biotin's own metabolic flux.
Analytical Methodologies for Quantification
The gold standard for quantifying small organic acids like this compound in biological matrices (primarily urine) is mass spectrometry, coupled with either gas or liquid chromatography.
Caption: Typical workflow for urinary organic acid analysis by GC-MS.
Detailed Protocol: GC-MS Quantification of Urinary this compound
This protocol is a robust methodology for the sensitive and specific quantification of this compound and other organic acids in urine. The derivatization steps are critical because they make the polar, non-volatile organic acids suitable for gas chromatography.
1. Sample Preparation & Extraction
-
Rationale: To isolate organic acids from the complex urine matrix and remove interfering substances.
-
Steps:
- Thaw a 1.0 mL aliquot of frozen urine at room temperature.
- Add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in urine, like tropic acid) to correct for extraction inefficiency and instrument variability.
- Acidify the urine to a pH < 2 with hydrochloric acid (HCl) to ensure all carboxylic acids are in their protonated, less polar form.
- Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging to separate the layers.
- Carefully transfer the upper organic layer (containing the organic acids) to a clean tube. Repeat the extraction twice more, pooling the organic layers.
- Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
2. Derivatization
-
Rationale: To protect reactive functional groups (ketone and carboxylic acid) and increase the volatility of the analyte for GC analysis.
-
Steps:
- Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine to the dried extract. This reaction converts the ketone group to an oxime, preventing it from forming multiple isomers in the hot GC inlet. Cap the vial and heat at 60°C for 30 minutes.
- Silylation: After cooling, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reaction converts the acidic proton of the carboxylic acid and the oxime to a trimethylsilyl (TMS) ester and ether, respectively. Cap and heat at 60°C for 45 minutes.
3. GC-MS Analysis
-
Rationale: To separate the derivatized organic acids and then detect and quantify them based on their unique mass-to-charge ratios.
-
Instrument Parameters (Example):
- Gas Chromatograph: Agilent GC coupled to a Mass Selective Detector (MSD).
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
- Injection: 1 µL, splitless mode.
- Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
- Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for derivatized this compound and the internal standard.
4. Data Analysis & Validation
-
Rationale: To ensure the accuracy and reliability of the quantitative results.
-
Steps:
- Generate a calibration curve by preparing standards of known this compound concentrations in a surrogate matrix (e.g., synthetic urine) and processing them alongside the unknown samples.
- Calculate the concentration of this compound in the patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
- Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to validate the accuracy and precision of the assay.
Future Perspectives and Drug Development Implications
The identification of this compound as a potential biomarker for biotinidase deficiency has several implications for researchers and drug development professionals:
-
Improved Diagnostic Panels: Incorporating this compound into existing urinary organic acid panels could increase the diagnostic specificity for BTD, helping to differentiate it from other metabolic disorders that also cause general organic aciduria.
-
Monitoring Therapeutic Efficacy: In patients undergoing biotin supplementation therapy, monitoring the levels of this compound could provide a direct measure of how well the therapy is correcting the underlying metabolic disturbance in biotin catabolism. A decrease in its excretion would indicate successful restoration of biotin homeostasis.
-
Exploring Other Disease Connections: While the primary link is to BTD, the pathway of medium-chain fatty acid oxidation is central to energy metabolism. Altered levels of this compound could potentially be relevant in other conditions involving mitochondrial dysfunction or fatty acid oxidation disorders, warranting further investigation.
Conclusion
This compound stands at a critical intersection of vitamin metabolism and inborn errors of metabolism. While established biomarkers have paved the way for diagnosing biotinidase deficiency, the inclusion of direct catabolites of biotin, such as this compound, offers a more nuanced and potentially more direct view of the metabolic lesion. Its validation as a biomarker requires further clinical studies to establish reference ranges in both healthy and BTD populations. However, based on a firm understanding of the biochemical pathways, this compound represents a promising and logically sound candidate for advancing the diagnosis and management of this treatable genetic disease. For scientists in drug development, this molecule serves as a reminder that even minor metabolites can tell a powerful story about disease pathology and therapeutic response.
References
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Human Metabolome Database. (2022). Showing metabocard for 6-oxooctanoic acid (HMDB0341006). Retrieved from [Link]
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Desai, S., & Ganesan, K. (2018). Biotinidase deficiency. Indian Journal of Dermatology, Venereology, and Leprology, 84(5), 632. Retrieved from [Link]
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Mock, D. M. (2017). Biotin Status: Which Are Valid Indicators and How Do We Know? The Journal of Nutrition, 147(11), 2041S–2048S. Retrieved from [Link]
-
Wolf, B. (2023). Biotinidase Deficiency. In GeneReviews®. University of Washington, Seattle. Retrieved from [Link]
-
Coker, M. A., et al. (2021). Multiple Carboxylase Deficiency Organic Acidemia as a Cause of Infantile Seizures. Journal of the College of Physicians and Surgeons Pakistan, 31(1), 95-97. Retrieved from [Link]
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In Silico Prediction of Protein Targets for 6-Oxo-octanoic Acid
A Technical Guide for Drug Discovery Professionals
Abstract
6-Oxo-octanoic acid is a C8 medium-chain oxo-fatty acid. While structurally related compounds like octanoic acid are known for their broad-spectrum antimicrobial properties and effects on metabolism, the specific biological roles and protein targets of this compound are not well-characterized. Identifying the protein targets of such molecules is a critical step in understanding their mechanism of action, potential therapeutic applications, and possible off-target effects. This technical guide provides a comprehensive, in-depth framework for researchers and drug development professionals to predict the protein targets of this compound using a range of in silico methodologies. By integrating ligand-based, structure-based, and systems biology approaches, this guide outlines a logical, field-proven workflow—from initial ligand preparation to the generation of testable biological hypotheses—designed to accelerate target discovery and validation.
Introduction to this compound
Chemical Properties and Significance
This compound (PubChem CID: 77914) is an eight-carbon straight-chain fatty acid with a ketone group at the sixth position and a carboxylic acid at the terminus[1][2]. Its structure is similar to other naturally occurring fatty acids that play significant roles in biology and pharmacology. For instance, octanoic acid (caprylic acid) is a component of natural foods like milk and coconut oil and exhibits antibacterial and antifungal activity by disrupting cellular membranes[3][4]. The presence of an oxo group in this compound introduces a key chemical feature that can significantly alter its interaction with biological macromolecules compared to its saturated counterpart. This functional group can participate in different types of non-covalent interactions, such as hydrogen bonding, making its target profile potentially distinct.
Known Biological Roles and Therapeutic Potential
While direct biological studies on this compound are limited, related compounds provide a rationale for investigation. Medium-chain fatty acids are known to influence metabolism, act as signaling molecules, and possess antimicrobial properties[3][5]. For example, octanoic acid has been shown to be effective against Staphylococcus aureus biofilms and eradicate antibiotic-tolerant cells, suggesting its potential in treating persistent infections[3]. Given these precedents, this compound could plausibly interact with protein targets involved in bacterial metabolism, virulence, or host metabolic pathways.
The Rationale for In Silico Target Identification
Traditional experimental methods for identifying protein targets are often costly and time-consuming[6]. In silico target prediction, also known as "target fishing," offers a rapid and cost-effective strategy to narrow down the vast search space of the human proteome to a manageable number of high-probability candidates[7][8]. These computational approaches leverage the vast amount of public bioactivity data to predict interactions based on the principle of chemical and structural similarity. For a molecule like this compound, where experimental data is scarce, in silico methods are an ideal starting point for generating hypotheses about its mechanism of action.
Foundational Concepts in In Silico Target Prediction
The computational prediction of protein targets primarily falls into two categories: ligand-based and structure-based methods. An integrated approach combining both provides the most robust predictions.
Ligand-Based Approaches
These methods operate on the principle that structurally similar molecules often bind to the same protein targets. They do not require the 3D structure of the target protein, making them widely applicable.
-
Chemical Similarity Searching: This is the most direct method. The chemical structure of this compound is used as a query to search large databases of bioactive molecules, such as ChEMBL, for known ligands with high structural similarity[9][10][11]. The targets of these similar molecules are then proposed as potential targets for the query compound. Web servers like SwissTargetPrediction excel at this by combining 2D and 3D similarity measures to provide a ranked list of probable targets[12][13][14][15].
-
Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity[16][17][18]. If a set of molecules known to be active against a specific target share a common pharmacophore, this model can be used to screen for other molecules, like this compound, that fit the same spatial and electronic requirements[19].
Structure-Based Approaches
When the 3D structure of potential protein targets is known (from crystallography or high-quality homology models), structure-based methods can be employed.
-
Inverse (or Reverse) Docking: In contrast to traditional virtual screening where many compounds are docked to a single target, inverse docking involves "docking" a single ligand against a large library of protein structures[20][21]. The goal is to identify which proteins are most likely to form a stable binding complex with this compound, as predicted by a scoring function that estimates binding affinity[22][23]. This method is powerful for discovering novel, unexpected targets and understanding potential off-target effects[20].
Systems Biology and Data Mining Approaches
These methods integrate chemical information with biological data to infer targets. Platforms like ChEMBL allow for complex data mining, where bioactivity data from millions of assays can be used to train machine learning models that predict targets for new molecules based on their chemical fingerprints[9][24][25].
A Step-by-Step Workflow for Target Prediction of this compound
This section details a practical, multi-pronged workflow designed to maximize the reliability of target prediction.
Phase 1: Ligand Preparation and Database Curation
Expertise & Causality: The quality of the input molecule's structure is paramount. A single, low-energy 3D conformation is insufficient as the molecule is flexible. Generating a set of diverse, low-energy conformers is crucial for both 3D similarity searches and docking, as it accounts for the molecule's ability to adapt its shape to different binding pockets.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Source the canonical SMILES string for this compound: CCC(=O)CCCCC(=O)O.
-
Generate 3D Conformations: Use a computational chemistry tool (e.g., RDKit in Python, Open Babel) to generate an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy starting conformation.
-
Conformer Ensemble Generation: Generate a diverse ensemble of low-energy conformers (typically 50-100) to represent the conformational space of the molecule. This is critical for flexible molecules.
-
Save Formats: Save the conformer ensemble in SDF or Mol2 format for use in subsequent steps.
Phase 2: Ligand-Based Target Fishing
This phase leverages public web servers that have pre-compiled and indexed vast libraries of known ligand-target interactions.
Protocol 2: Target Prediction with SwissTargetPrediction
-
Navigate to the Server: Access the SwissTargetPrediction web server[12][26].
-
Input Molecule: Paste the SMILES string of this compound into the query box.
-
Select Organism: Choose the relevant organism (e.g., Homo sapiens).
-
Run Prediction: Execute the prediction. The server compares the query to its database of known ligands using a combination of 2D and 3D similarity metrics[13][14].
-
Analyze Results: The output will be a ranked list of protein targets. Pay close attention to the "Probability" score. The results are often grouped by protein class (e.g., enzymes, GPCRs), providing an initial overview of the molecule's potential polypharmacology.
Table 1: Example Output from a Ligand-Based Server
| Target Class | Predicted Target | Probability | Known Ligands with High Similarity |
| Enzyme | Fatty Acid Synthase | High | Other medium-chain fatty acids |
| Enzyme | Histone Deacetylase | Medium | Short-chain fatty acid inhibitors |
| Transporter | Monocarboxylate transporter | Medium | Endogenous keto-acids |
| GPCR | Free fatty acid receptor | Low | Long-chain fatty acids |
Note: This is a hypothetical table for illustrative purposes.
Phase 3: Structure-Based Target Identification (Inverse Docking)
Trustworthiness: This approach provides an orthogonal validation of ligand-based hits. If a target is predicted by both similarity and favorable docking scores, confidence in that prediction increases significantly. The key is to screen against a diverse, high-quality library of protein structures.
Protocol 3: Inverse Docking Workflow
-
Prepare Target Library: Compile a library of potential protein targets. This can be a custom set based on Phase 2 results or a pre-compiled library representing the "druggable proteome." Ensure all structures are properly prepared (e.g., adding hydrogens, removing water molecules, defining the binding site).
-
Prepare Ligand: Use one of the low-energy conformers of this compound prepared in Protocol 1. Docking software will explore its flexibility.
-
Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand against every protein in the library[22]. For each protein, a search space (a "box") must be defined, typically encompassing the known active site or the entire protein surface ("blind docking")[23][27].
-
Score and Rank: Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol) from the docking score. Lower energy scores indicate more favorable predicted binding.
-
Post-Docking Analysis: Manually inspect the top-scoring poses. A credible prediction should show the ligand making chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.
Phase 4: Integrating Data and Hypothesis Generation
The final and most critical step is to synthesize the results from all methods.
-
Cross-Validation: Create a final list of targets that are predicted by at least two different methods (e.g., a hit from SwissTargetPrediction that also scores highly in the inverse docking screen).
-
Pathway Analysis: Use tools like KEGG or Reactome to analyze the list of high-confidence targets. Are the predicted targets part of a specific biological pathway? This can provide clues to the molecule's overall biological effect. For example, if multiple predicted targets are enzymes in the fatty acid metabolism pathway, it strengthens the hypothesis that this compound modulates this process.
-
Hypothesis Formulation: Based on the integrated data, formulate a clear, testable hypothesis. For example: "this compound is predicted to inhibit Fatty Acid Synthase by binding to its ketoacyl-synthase domain, thereby disrupting lipid synthesis and exhibiting antimicrobial activity."
Experimental Validation of In Silico Predictions
-
Biochemical Assays: The most direct validation is to test the molecule's effect on the purified target protein. This could involve enzyme inhibition assays, radioligand binding assays, or other functional tests.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between this compound and the predicted target protein and determine the binding affinity (KD).
-
Cell-Based Assays: If a target is confirmed in biochemical assays, the next step is to assess the molecule's effect in a relevant cellular context. For example, if the predicted target is a bacterial enzyme, test the compound's ability to inhibit bacterial growth.
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded workflow for predicting the protein targets of this compound. By systematically applying and integrating ligand-based and structure-based computational methods, researchers can efficiently generate high-quality, testable hypotheses about a molecule's mechanism of action[6][8][30]. This in silico front-loading approach significantly de-risks and accelerates the early stages of drug discovery and chemical biology research, paving the way for targeted experimental validation and the potential discovery of new therapeutic agents.
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6-Oxo-octanoic Acid in Microbial Metabolism: A Technical Guide for Researchers
Abstract
6-Oxo-octanoic acid, a medium-chain oxo-fatty acid, occupies a strategic yet often overlooked position in the intricate web of microbial metabolism. While not as universally central as key metabolites like acetyl-CoA, its emergence as an intermediate in specific catabolic pathways, particularly in environmentally versatile bacteria such as Pseudomonas, warrants detailed investigation. This technical guide provides an in-depth exploration of the metabolic landscape surrounding this compound, synthesizing current knowledge on its biosynthesis, degradation, and physiological relevance in microorganisms. We delve into the enzymatic machinery likely responsible for its transformation, drawing parallels with well-characterized pathways for similar molecules. Furthermore, this guide offers detailed, field-proven experimental protocols for the detection, quantification, and study of this compound in microbial cultures, equipping researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this corner of microbial biochemistry.
Introduction: Situating this compound in the Microbial Metabolic Map
Microbial metabolism is a vast and interconnected network of biochemical reactions essential for energy production, biosynthesis, and adaptation. Within this network, fatty acid metabolism represents a cornerstone, providing both a rich source of energy and essential precursors for cellular structures.[1][2][3][4] this compound emerges as a key intermediate in the omega (ω)-oxidation pathway of medium-chain fatty acids.[1][5] Unlike the more common beta (β)-oxidation, which sequentially shortens the fatty acid chain from the carboxyl end, ω-oxidation initiates its attack at the terminal methyl group, creating a dicarboxylic acid.[5] This pathway is particularly significant in certain microorganisms, such as Pseudomonas species, which are known for their metabolic versatility and ability to utilize a wide range of organic compounds as carbon and energy sources.[1][3]
The primary role of this compound in microbial metabolism appears to be that of a transient catabolic intermediate. Its formation and subsequent conversion are steps in a pathway designed to break down fatty acids or related molecules into metabolites that can enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. While direct signaling or regulatory roles for this compound have not been extensively documented, the metabolic flux through pathways involving this molecule can be indicative of the broader physiological state of the cell, particularly in response to specific carbon sources.
The Metabolic Journey of this compound: Biosynthesis and Degradation
The metabolic lifecycle of this compound is intrinsically linked to the ω-oxidation pathway. This section will detail its formation from a hydroxylated precursor and its subsequent conversion to a dicarboxylic acid.
Biosynthesis of this compound
In the context of microbial catabolism, this compound is not synthesized de novo as a primary metabolite but is rather an intermediate in the degradation of longer-chain molecules. Its immediate precursor is 6-hydroxy-octanoic acid. The conversion of the hydroxyl group at the C6 position to a keto group is an oxidative process catalyzed by a dehydrogenase.
Key Enzymatic Step: Hydroxy-fatty Acid Dehydrogenation
The biosynthesis of this compound from 6-hydroxy-octanoic acid is catalyzed by a hydroxy-fatty acid dehydrogenase. While the specific enzyme for the C8 substrate has not been definitively characterized in all relevant microorganisms, it is expected to be a NAD(P)+-dependent oxidoreductase.[6][7] These enzymes are widespread in bacteria and exhibit a range of substrate specificities.[8][9] In Pseudomonas, which is a key genus for studying ω-oxidation, a number of alcohol and hydroxy-acid dehydrogenases have been identified that could potentially fulfill this role.[10][11]
The causality behind this enzymatic step is to prepare the molecule for the subsequent oxidation of the terminal methyl group, a key feature of the ω-oxidation pathway.
Degradation of this compound
Once formed, this compound is further oxidized to octanedioic acid, more commonly known as suberic acid.[12][13][14] This conversion is a critical step in the ω-oxidation pathway, as it creates a dicarboxylic acid that can then be further degraded, often via β-oxidation from both ends.
Key Enzymatic Step: Oxo-fatty Acid Dehydrogenation
The oxidation of the aldehyde group at the C6 position of this compound to a carboxylic acid is catalyzed by an oxo-fatty acid dehydrogenase, likely an aldehyde dehydrogenase. Studies on the metabolism of the closely related 6-oxohexanoate in Pseudomonas have shown this to be a highly efficient conversion.[3] The enzyme responsible is expected to be a NAD(P)+-dependent dehydrogenase. The resulting product, suberic acid, is a symmetrical dicarboxylic acid.
The resulting suberic acid can then be activated to its coenzyme A thioester and subsequently enter the β-oxidation pathway, yielding shorter-chain dicarboxylic acids and eventually acetyl-CoA and succinyl-CoA, which are fed into the TCA cycle for energy production.[5]
Physiological Significance in Microbial Metabolism
The presence and flux through the ω-oxidation pathway, and therefore the metabolism of this compound, are indicative of a microorganism's ability to utilize hydrophobic substrates like alkanes and fatty acids.
-
Carbon and Energy Source Utilization: For bacteria like Pseudomonas, the ω-oxidation pathway is a key strategy for the catabolism of medium-chain fatty acids when other, more readily metabolizable carbon sources are scarce.[1][3] This metabolic flexibility is a hallmark of their environmental adaptability.
-
Detoxification: While not its primary role, the conversion of potentially disruptive fatty acids into more manageable dicarboxylic acids could be considered a form of detoxification, preventing the accumulation of free fatty acids which can have inhibitory effects on microbial growth.[15][16]
-
Interaction with other Metabolic Pathways: The end products of the pathway, acetyl-CoA and succinyl-CoA, are central metabolites that link fatty acid degradation to a multitude of other cellular processes, including the TCA cycle, gluconeogenesis, and the glyoxylate shunt.
Experimental Protocols for the Study of this compound
The study of this compound in microbial cultures requires robust analytical methods for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful techniques for this purpose.
Culturing Microorganisms for Metabolite Analysis
A self-validating system for studying the metabolism of this compound involves comparing its production and consumption in wild-type versus mutant strains, or under different growth conditions.
Protocol 1: Microbial Culturing and Sample Preparation
-
Strain Selection: Utilize a wild-type strain known for fatty acid metabolism (e.g., Pseudomonas putida) and, if possible, a mutant strain with a suspected knockout in the ω-oxidation pathway.
-
Media Preparation: Prepare a minimal salt medium with a defined carbon source. For inducing the ω-oxidation pathway, supplement the medium with a precursor like octanoic acid or 6-hydroxy-octanoic acid at a suitable concentration (e.g., 10 mM). A control culture with a readily metabolizable carbon source like glucose should be run in parallel.
-
Inoculation and Growth: Inoculate the media with overnight cultures of the selected strains to a starting OD600 of ~0.1. Incubate at the optimal temperature and shaking speed for the organism (e.g., 30°C and 200 rpm for P. putida).
-
Sampling: Aseptically withdraw aliquots of the culture at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours) to monitor the disappearance of the substrate and the appearance of intermediates and products.
-
Sample Quenching and Supernatant Collection: Immediately quench metabolic activity by placing the sample on ice. Centrifuge the culture sample at high speed (e.g., 10,000 x g for 5 minutes at 4°C) to pellet the cells. Carefully collect the supernatant for metabolite analysis. The supernatant can be stored at -80°C until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Protocol 2: GC-MS Analysis of this compound
-
Extraction: Acidify the collected supernatant (from Protocol 1) to pH ~2 with HCl. Extract the organic acids with an appropriate solvent like ethyl acetate (3x the volume of the supernatant). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase.
-
Drying: Dry the pooled organic extracts over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent under a gentle stream of nitrogen. To the dry residue, add a derivatizing agent. A common two-step derivatization for oxo- and carboxylic acids is methoximation followed by silylation.[17]
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the keto group.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to convert the carboxylic acid to its trimethylsilyl (TMS) ester.[18]
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
GC Column: A non-polar or semi-polar column (e.g., HP-5ms) is suitable.
-
Temperature Program: Start with a low initial oven temperature and ramp up to a higher temperature to elute the derivatized compounds.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Quantification: Prepare a calibration curve using authentic standards of this compound that have undergone the same extraction and derivatization process. An internal standard (e.g., a deuterated fatty acid) should be used to correct for variations in extraction and derivatization efficiency.[19]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization may not always be necessary, although it can enhance sensitivity.[20][21][22][23]
Protocol 3: LC-MS/MS Analysis of this compound
-
Sample Preparation: The supernatant from Protocol 1 can often be directly analyzed after filtration through a 0.22 µm filter. A protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) may be beneficial.
-
Chromatographic Separation:
-
LC Column: A reverse-phase C18 column is typically used for separating organic acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure the analyte is in its protonated form, is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of carboxylic acids.
-
MS/MS Analysis: Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]-, and a characteristic fragment ion will be monitored in the second quadrupole. The precursor/product ion transition for this compound will need to be determined using a pure standard.
-
-
Quantification: Similar to GC-MS, quantification is performed using a calibration curve prepared with authentic standards and an appropriate internal standard.
Data Presentation and Interpretation
To effectively present the findings from the experimental work, quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Quantitative Analysis of this compound Metabolism in Pseudomonas putida
| Time (hours) | Substrate Concentration (mM) (6-Hydroxy-octanoic Acid) | This compound Concentration (µM) | Product Concentration (mM) (Suberic Acid) |
| 0 | 10.0 ± 0.2 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | 8.5 ± 0.3 | 5.2 ± 0.5 | 1.3 ± 0.1 |
| 8 | 6.2 ± 0.2 | 8.9 ± 0.7 | 3.5 ± 0.2 |
| 12 | 3.1 ± 0.1 | 4.1 ± 0.4 | 6.2 ± 0.3 |
| 24 | 0.5 ± 0.1 | 0.8 ± 0.1 | 8.9 ± 0.4 |
| 48 | < 0.1 | < 0.1 | 9.5 ± 0.3 |
Data are presented as mean ± standard deviation from triplicate experiments.
Conclusion and Future Directions
This compound serves as a crucial, albeit transient, intermediate in the ω-oxidation of medium-chain fatty acids in certain microorganisms. Its metabolism is a testament to the diverse strategies employed by bacteria to derive energy and carbon from a wide array of substrates. While the overall pathway is understood, future research should focus on the definitive identification and characterization of the specific dehydrogenases responsible for the synthesis and degradation of this compound in key microbial species. Elucidating the regulation of the genes encoding these enzymes will provide deeper insights into how microorganisms control this metabolic pathway in response to environmental cues. Furthermore, exploring the potential for metabolic engineering to either enhance the flux through this pathway for bioremediation purposes or to accumulate valuable dicarboxylic acids like suberic acid represents an exciting avenue for future investigation.
References
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- Fujii, N., & Fulco, A. J. (1977). Biosynthesis of unsaturated fatty acids by bacilli. I. Temperature-dependent biosynthesis of all major unsaturated fatty acids in Bacillus megaterium. Journal of Biological Chemistry, 252(11), 3660-3670.
- Fall, R. R., & Hector, M. L. (1977). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. Journal of bacteriology, 132(2), 694-703.
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Theoretical Framework for the Reactivity of 6-Oxo-octanoic Acid
An In-depth Technical Guide
Abstract
6-Oxo-octanoic acid is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block due to the presence of both a ketone and a carboxylic acid moiety.[1] This guide provides a comprehensive theoretical analysis of its reactivity, grounded in computational chemistry principles. We explore the molecule's electronic structure, key reaction pathways at both functional groups, and the methodologies used to model this behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chemical behavior of this compound to design novel synthetic routes and new chemical entities.
Introduction to this compound: A Bifunctional Building Block
This compound (C₈H₁₄O₃) is a linear aliphatic molecule featuring a terminal carboxylic acid and a ketone at the C-6 position.[1][2] Its structure, presented in Figure 1, confers dual reactivity, making it a valuable precursor in various synthetic applications. The interplay between the nucleophilic and electrophilic centers, separated by a flexible alkyl chain, dictates its chemical properties and potential for intramolecular interactions.[1] Understanding this reactivity on a quantum-mechanical level is paramount for its effective utilization.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₄O₃[3]
-
Molecular Weight: 158.197 g/mol [2]
-
Predicted pKa: 4.68 ± 0.10[2]
-
Topological Polar Surface Area: 54.4 Ų[2]
-
Rotatable Bond Count: 6[2]
Figure 1: Structure of this compound
Caption: 2D representation of this compound.
Theoretical Reactivity Analysis
The reactivity of this compound is governed by the distinct, yet potentially interacting, electronic environments of its carbonyl (ketone) and carboxyl (carboxylic acid) groups.[1]
Electronic Structure and Frontier Molecular Orbitals
A theoretical analysis begins with the molecule's electronic structure. The carboxylic acid group is electron-withdrawing, which can subtly influence the electrophilicity of the distal ketone's carbonyl carbon. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is typically associated with the lone pairs of the oxygen atoms, making them sites for electrophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally centered on the π* orbitals of the C=O bonds, particularly the more electrophilic carbonyl carbon of the ketone, identifying it as the primary site for nucleophilic attack.
Conformational Considerations
The flexible six-carbon chain allows the molecule to adopt numerous conformations. For the carboxylic acid group, two primary planar conformations exist: syn and anti, referring to the dihedral angle of the O=C–O–H bond. Quantum mechanical calculations consistently show that the syn conformation, stabilized by a potential intramolecular hydrogen bond, is the energetically preferred state.[4] While the alkyl chain's flexibility makes a direct intramolecular interaction between the two functional groups less probable than in shorter-chain analogs, it cannot be entirely discounted, especially in the presence of catalysts or under specific solvent conditions.
Computational Methodologies for Reactivity Modeling
Quantum chemical calculations are indispensable for investigating reaction mechanisms and predicting reactivity.[5] Density Functional Theory (DFT) offers a robust balance of computational accuracy and efficiency for molecules of this size.
Recommended Computational Protocol
A reliable theoretical study of a reaction involving this compound, such as a nucleophilic addition, follows a self-validating workflow.
Step-by-Step Protocol: Modeling Nucleophilic Addition to the Ketone
-
Geometry Optimization of Reactants:
-
Action: Separately optimize the 3D structures of this compound and the chosen nucleophile (e.g., CH₃⁻, represented by methyllithium).
-
Method: DFT, using a functional like B3LYP with a basis set such as 6-31G(d).
-
Causality: This step finds the lowest energy conformation (ground state) for each reactant, providing a zero-energy reference point.
-
-
Transition State (TS) Search:
-
Action: Propose an initial guess for the transition state structure where the nucleophile is approaching the carbonyl carbon. Perform a TS optimization calculation (e.g., using the Berny algorithm).
-
Method: Same level of theory as the optimization (B3LYP/6-31G(d)).
-
Causality: This locates the highest energy point along the reaction coordinate, which is the kinetic barrier to the reaction.
-
-
Transition State Validation:
-
Action: Perform a frequency calculation on the optimized TS structure.
-
Method: Same level of theory.
-
Trustworthiness: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-nucleophile bond and breaking of the C=O π bond).
-
-
Product Optimization:
-
Action: Optimize the geometry of the resulting product (the tertiary alkoxide).
-
Method: Same level of theory.
-
Causality: This determines the structure and energy of the reaction product.
-
-
Energy Profile Construction:
-
Action: Calculate the relative energies: Activation Energy (Eₐ = Eₜₛ - Eᵣₑₐ꜀ₜₐₙₜₛ) and Reaction Energy (ΔE = Eₚᵣₒ𝒹ᵤ꜀ₜ - Eᵣₑₐ꜀ₜₐₙₜₛ). Include zero-point vibrational energy (ZPVE) corrections for higher accuracy.
-
Causality: This quantitative data allows for the prediction of reaction kinetics (from Eₐ) and thermodynamics (from ΔE).
-
Caption: Workflow for a computational study of a reaction mechanism.
Key Reaction Pathways: A Theoretical Perspective
Reactions at the Ketone Carbonyl Group
The ketone at C-6 is a moderately hindered electrophilic site.[1]
-
Nucleophilic Addition: This is a fundamental reaction. The LUMO's position on the carbonyl carbon makes it susceptible to attack by nucleophiles. Theoretical models can quantify the activation barrier for various nucleophiles, providing insights into relative reaction rates.
-
Enolate Formation: The protons on the adjacent methylene groups (C-5 and C-7) are acidic. DFT calculations can predict the pKa of these α-protons. The C-5 protons are slightly more acidic due to the electron-withdrawing effect of the distant carboxylic acid. The resulting enolate is a powerful nucleophile, and its subsequent reactions (e.g., alkylation, aldol condensation) can be modeled to predict regioselectivity.
-
Keto-Enol Tautomerism: While keto-enol tautomerism is possible, theoretical studies on similar aliphatic ketones show the keto form is overwhelmingly more stable.[6] The equilibrium constant can be precisely calculated from the Gibbs free energy difference between the two tautomers.
Reactions at the Carboxylic Acid Group
The terminal carboxylic acid engages in a variety of characteristic reactions.[7]
-
Deprotonation: As a carboxylic acid, it readily deprotonates in the presence of a base. The predicted pKa of ~4.68 is typical for an aliphatic carboxylic acid.[2]
-
Conversion to Acyl Derivatives: Reactions such as esterification or amidation proceed via nucleophilic acyl substitution. Theoretical modeling can elucidate the multi-step mechanism, often involving a tetrahedral intermediate, and evaluate the efficacy of different catalysts (e.g., acid catalysis for esterification). The initial step often involves protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carboxyl carbon.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (6-hydroxy-octanoic acid). Modeling this reaction with various reducing agents (e.g., simulating LiAlH₄) can help understand the mechanism and potential side reactions, such as the reduction of the ketone.
Caption: Primary reaction pathways for this compound.
Summary of Computed Reactivity Data
Theoretical calculations provide quantitative data that is invaluable for predicting chemical behavior. The table below summarizes key parameters that can be derived from DFT calculations for this compound.
| Parameter | Predicted Value/Insight | Significance in Reactivity |
| pKa (Carboxylic Acid) | ~4.68[2] | Governs its acidity and behavior in acid-base reactions. |
| pKa (α-protons at C-5) | ~19-20 (Estimated) | Determines the ease of enolate formation, a key step for C-C bond formation. |
| LUMO Energy | Localized on C=O π* orbitals (Ketone and Acid) | Indicates the primary sites for nucleophilic attack. The ketone is generally more reactive. |
| Atomic Charges (Mulliken/NPA) | Positive charge on C-1 (carboxyl) and C-6 (ketone) carbons | Quantifies the electrophilicity of the carbon centers. |
| C=O Bond Lengths | Ketone: ~1.23 Å; Carboxylic Acid: ~1.21 Å | Shorter bond length in the acid suggests a stronger, less easily polarized C=O bond. |
Conclusion and Future Directions
The reactivity of this compound is a rich interplay of its ketone and carboxylic acid functionalities. Theoretical studies, primarily using DFT, provide a powerful framework for dissecting this behavior. By calculating energy profiles, analyzing frontier orbitals, and predicting key physicochemical properties, we can gain a deep, quantitative understanding of its reaction pathways. This knowledge is crucial for optimizing reaction conditions, predicting selectivity, and designing novel synthetic strategies.
Future theoretical work could explore its interaction with enzymatic catalysts, model its behavior in different solvent environments using implicit or explicit solvent models, or investigate its potential for forming complex coordination compounds with metal centers. Such studies will further enhance its utility as a versatile chemical building block in both academic and industrial research.
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- Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics.
- Ab Initio and Density Functional Theory Study of Keto–Enol Equilibria of Deltic Acid in Gas and Aqueous Solution Phase: A Bimolecular Proton Transfer Mechanism. (n.d.). The Journal of Organic Chemistry.
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Methodological & Application
An In-depth Technical Guide to the Synthesis of 6-Oxo-octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxo-octanoic acid is a keto acid of interest in various chemical and pharmaceutical research areas. Its bifunctional nature, possessing both a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and modified fatty acid analogs. While not as widely studied as its shorter-chain analog, 6-oxohexanoic acid (also known as adipic semialdehyde), the principles for its synthesis are well-established in organic chemistry. This guide provides a detailed overview of robust and adaptable protocols for the laboratory-scale synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry. We will explore several strategic approaches, detailing the underlying chemical principles, reaction conditions, and step-by-step protocols to empower researchers in their synthetic endeavors.
Introduction to this compound
This compound (also known as 6-ketocaprylic acid) is an eight-carbon straight-chain fatty acid with a ketone functional group at the C-6 position.[1] Its structure presents two reactive sites: the carboxylic acid, which can undergo esterification, amidation, or reduction, and the ketone, which is susceptible to nucleophilic addition, reduction, and condensation reactions. This dual functionality is valuable for creating specialized chemical linkers or introducing specific structural motifs in drug development. For instance, the related compound 6-oxohexanoic acid is utilized as a linker in the synthesis of antibody-drug conjugates (ADCs).[2] While direct applications of this compound are less documented, its synthesis is a pertinent topic for medicinal chemists and material scientists.
Chemical Profile:
-
Molecular Formula: C₈H₁₄O₃[1]
-
Molecular Weight: 158.19 g/mol [1]
-
CAS Number: 4233-57-2[1]
-
Canonical SMILES: CCC(=O)CCCCC(=O)O[1]
Strategic Approaches to Synthesis
Several logical retrosynthetic disconnections can be envisioned for this compound. This guide will focus on three primary, reliable strategies:
-
Oxidation of 6-Hydroxyoctanoic Acid: A straightforward functional group interconversion.
-
Ozonolysis of an Unsaturated Precursor: A powerful cleavage reaction to generate carbonyl groups.
-
Grignard-based Carbon-Carbon Bond Formation: A classic method for constructing the carbon skeleton.
Strategy 1: Oxidation of 6-Hydroxyoctanoic Acid
This is arguably the most direct and common approach for preparing a keto acid, provided the corresponding hydroxy acid is available. The core of this strategy is the selective oxidation of a secondary alcohol to a ketone without affecting the carboxylic acid moiety.
Causality and Mechanistic Insights
The choice of oxidant is critical. Strong oxidants like potassium permanganate or chromic acid under harsh conditions can lead to over-oxidation and cleavage of the carbon chain. Therefore, milder, more selective reagents are preferred. Chromium(VI)-based reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are effective for this transformation in anhydrous organic solvents. Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is another excellent, metal-free alternative that proceeds under mild, cryogenic conditions, minimizing side reactions.
The general mechanism for a chromium-based oxidation involves the formation of a chromate ester from the alcohol. A subsequent E2-like elimination, where a base (like pyridine) removes the proton on the carbon bearing the oxygen, leads to the formation of the ketone and a reduced chromium species.
Visual Workflow: Oxidation of 6-Hydroxyoctanoic Acid
Caption: Workflow for the oxidation of a secondary alcohol to a ketone.
Experimental Protocol: PCC Oxidation
Materials:
-
6-Hydroxyoctanoic acid
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Celatom® or Celite®
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 6-hydroxyoctanoic acid (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To this solution, add a slurry of PCC (approx. 1.5 eq) and powdered silica gel in DCM in one portion. The silica gel helps to simplify the work-up by adsorbing the chromium byproducts.
-
Reaction: Stir the resulting brownish-yellow mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of Celatom® or Celite® topped with silica gel to filter out the chromium salts.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.
| Parameter | Condition |
| Starting Material | 6-Hydroxyoctanoic Acid |
| Key Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature (approx. 20-25°C) |
| Reaction Time | 2-4 hours (TLC monitored) |
| Work-up | Filtration through silica/Celite |
| Typical Yield | 80-90% (estimated based on similar oxidations) |
Strategy 2: Ozonolysis of an Unsaturated Precursor
Ozonolysis is a powerful and reliable method for cleaving carbon-carbon double bonds to form carbonyl compounds.[3][4] To synthesize this compound, a precursor with a double bond at the C6-C7 position is required, such as cis- or trans-6-octenoic acid.
Causality and Mechanistic Insights
The reaction proceeds via the Criegee mechanism.[5] Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges into a more stable secondary ozonide (1,2,4-trioxolane). The choice of work-up conditions determines the final products.[5]
-
Reductive Work-up: Using reagents like dimethyl sulfide (DMS) or zinc dust/water cleaves the ozonide to yield aldehydes and/or ketones. For a C6-substituted double bond, this would yield an aldehyde at one end.
-
Oxidative Work-up: Using hydrogen peroxide (H₂O₂) converts any initially formed aldehydes into carboxylic acids.
For the synthesis of this compound from 6-octenoic acid, the double bond cleavage will produce two fragments. The fragment containing the original C1-C5 will become a 5-carbon aldehyde-acid, while the C7-C8 fragment will become acetaldehyde. This strategy is therefore not ideal for producing this compound.
However, ozonolysis is highly effective for producing related compounds. For example, the ozonolysis of oleic acid is a major industrial route to azelaic acid (a C9 dicarboxylic acid) and nonanoic acid.[3] This highlights the power of the method when the correct precursor is chosen.
Visual Workflow: Ozonolysis of an Alkene
Caption: General workflow for the ozonolysis of an alkene.
Alternative Ozonolysis Strategy: Ring-Opening of a Cycloalkene
A more viable ozonolysis strategy would involve the oxidative cleavage of a cyclic precursor, such as 1-ethylcyclohexene. Oxidative work-up would cleave the double bond, forming a ketone from the more substituted carbon and a carboxylic acid from the less substituted carbon, directly yielding this compound.
Experimental Protocol: Ozonolysis of 1-Ethylcyclohexene
Materials:
-
1-Ethylcyclohexene
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Ozone (from an ozone generator)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Formic Acid (optional, for oxidative work-up)
Procedure:
-
Setup: Dissolve 1-ethylcyclohexene (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of DCM and MeOH) in a gas-washing bottle or a flask equipped with a fritted gas dispersion tube. Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by using a triphenylphosphine indicator.
-
Purging: Once the reaction is complete, bubble nitrogen or oxygen through the solution to remove any excess dissolved ozone.
-
Oxidative Work-up: Slowly add hydrogen peroxide (30%, ~2.0-3.0 eq) to the cold solution. Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure complete oxidation.
-
Isolation: After cooling, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by crystallization or column chromatography.
| Parameter | Condition |
| Starting Material | 1-Ethylcyclohexene |
| Key Reagent | Ozone (O₃), Hydrogen Peroxide (H₂O₂) |
| Solvent | DCM / Methanol |
| Temperature | -78°C for ozonolysis; Reflux for work-up |
| Reaction Time | Variable (ozone flow dependent) + 1-2 hours work-up |
| Work-up | Oxidative (H₂O₂) |
| Typical Yield | 70-85% (estimated) |
Strategy 3: Grignard-based Carbon-Carbon Bond Formation
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds.[6] This strategy can be adapted to build the 8-carbon backbone of this compound from smaller, readily available precursors. One plausible route involves the reaction of a Grignard reagent with an electrophile containing a latent carboxylic acid and a group that can be converted to a ketone.
Causality and Mechanistic Insights
A robust approach involves the reaction of an organometallic reagent with an acid chloride that also contains an ester group. For example, one could react ethylmagnesium bromide with methyl 5-(chloroformyl)pentanoate. The highly reactive Grignard reagent will selectively attack the more electrophilic acid chloride to form the ketone. The less reactive ester group remains intact and can be subsequently hydrolyzed to the carboxylic acid. It is crucial to perform the reaction at low temperatures to prevent the Grignard reagent from reacting with the newly formed ketone or the ester.
Visual Workflow: Grignard Synthesis
Caption: Grignard-based synthesis of the keto acid via a keto-ester intermediate.
Experimental Protocol: Grignard Reaction and Hydrolysis
Materials:
-
Ethyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl 5-(chloroformyl)pentanoate (prepared from adipic acid monomethyl ester)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure: Part A: Grignard Reagent Formation
-
Setup: Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (1.1 eq) in the flask.
-
Initiation: Add a small amount of anhydrous ether and a crystal of iodine to activate the magnesium. Add a small portion of ethyl bromide (1.0 eq) dissolved in ether. The reaction should initiate, evidenced by bubbling and heat.
-
Addition: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir until most of the magnesium is consumed.
Part B: Ketone Formation 4. Setup: In a separate flask, dissolve methyl 5-(chloroformyl)pentanoate (1.0 eq) in anhydrous ether and cool to -78°C. 5. Reaction: Slowly add the prepared Grignard reagent via cannula to the cold acid chloride solution. Maintain the temperature at -78°C throughout the addition. 6. Quenching: After stirring for 1-2 hours at low temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. 7. Extraction: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to obtain crude methyl 6-oxo-octanoate.
Part C: Ester Hydrolysis 8. Saponification: Dissolve the crude keto-ester in a mixture of methanol and aqueous NaOH solution. Stir at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC). 9. Acidification: Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. 10. Isolation: Extract the acidic aqueous solution multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Parameter | Condition |
| Key Reagents | Ethylmagnesium Bromide, Methyl 5-(chloroformyl)pentanoate |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | -78°C for ketone formation; RT for hydrolysis |
| Reaction Time | 2-3 hours (ketone), 2-4 hours (hydrolysis) |
| Work-up | Aqueous quench, extraction, acidification |
| Typical Yield | 60-75% over two steps (estimated) |
Safety and Handling
-
Ozone: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be conducted in a well-ventilated fume hood. Excess ozone should be vented through a trap containing a reducing agent (e.g., potassium iodide solution).
-
Grignard Reagents: These reagents are highly reactive with water and protic solvents and can be pyrophoric. All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (nitrogen or argon).
-
Oxidizing Agents: Chromium-based reagents like PCC are toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and dispose of waste according to institutional guidelines.
-
Solvents: Diethyl ether and THF are extremely flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood.
Conclusion
The synthesis of this compound can be successfully achieved through several established synthetic routes. The oxidation of 6-hydroxyoctanoic acid offers a direct and high-yielding pathway if the precursor is available. The ozonolysis of a cyclic alkene like 1-ethylcyclohexene provides an elegant ring-opening strategy. Finally, the Grignard-based approach demonstrates the power of carbon-carbon bond formation to construct the desired molecular framework from smaller, simpler starting materials. The choice of method will depend on the availability of starting materials, the scale of the reaction, and the equipment available in the laboratory. Each protocol presented here offers a robust framework that can be optimized to meet the specific needs of the research professional.
References
-
The Good Scents Company. 6-oxooctanoic acid. [Link]
-
Ace Chemistry. Grignard Reagents and related organic synthesis. [Link]
-
Chemsrc. 6-Oxohexanoic acid | CAS#:928-81-4. [Link]
-
Wikipedia. Ozonolysis. [Link]
- Hatakeyama, T., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 9(34), 7038-7043.
- Google Patents. DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
- Al-Omar, M. A., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-438.
-
YouTube. ozonolysis. [Link]
- Schäfer, J., et al. (2021). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology, 14(3), 963-976.
-
Chemistry LibreTexts. Ozonolysis. [Link]
-
BYJU'S. Ozonolysis of Alkenes and Alkynes. [Link]
-
Organic Chemistry Portal. Ozonolysis - Criegee Mechanism. [Link]
-
YouTube. UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Link]
-
PubChem. 6-Oxohexanoic acid. [Link]
-
ResearchGate. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]
-
Chemistry Stack Exchange. C-4 oxidation of octanoic acid to 4-oxooctanoic acid. [Link]
- Lu, W., et al. (2019). De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae. Metabolic Engineering, 57, 11-19.
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- 6. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
Application Note: Quantification of 6-Oxo-octanoic Acid in Biological Samples using LC-MS/MS
Abstract
This document provides a comprehensive guide for the sensitive and selective quantification of 6-oxo-octanoic acid in various biological matrices, such as plasma, serum, and urine, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a keto-carboxylic acid, is of growing interest in metabolic research. The accurate measurement of such analytes in complex biological samples presents analytical challenges due to their polar nature and potentially low endogenous concentrations. This application note details a robust protocol encompassing sample preparation, optional derivatization to enhance analytical performance, optimized LC-MS/MS parameters, and data analysis procedures. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for elucidating the role of this compound in health and disease.
Introduction: The Significance of this compound
This compound is an eight-carbon straight-chain fatty acid containing a ketone group at the 6-position. As an oxo-carboxylic acid, it is involved in various metabolic pathways. The quantification of such molecules in biological fluids is crucial for understanding metabolic regulation and identifying potential biomarkers for disease states. Similar to other short and medium-chain fatty acids, the analysis of this compound is challenging due to its high polarity, which leads to poor retention on conventional reversed-phase liquid chromatography columns, and its low molecular weight, which can make it susceptible to interference from matrix components.[1][2]
LC-MS/MS stands as a powerful analytical technique for this purpose, offering the high sensitivity and selectivity required for accurate quantification in complex biological matrices.[3] This guide will explore both a direct injection method and a derivatization-based approach to address the inherent analytical challenges.
Experimental Workflow Overview
The quantification of this compound from biological samples involves a multi-step process designed to ensure accuracy and reproducibility. The general workflow is outlined below.
Figure 1: General experimental workflow for the quantification of this compound.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
For derivatization:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
-
Biological matrix (e.g., human plasma, serum, urine)
Sample Preparation: The Foundation of Accurate Quantification
The choice of sample preparation technique is critical and depends on the biological matrix. The primary goals are to remove interfering substances like proteins and phospholipids and to concentrate the analyte of interest.
Internal Standard Selection and Use
An appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and instrument analysis.[4] A stable isotope-labeled (SIL) analog of the analyte, such as this compound-d4, is the ideal choice as it shares very similar chemical and physical properties with the analyte, ensuring they behave similarly during extraction, derivatization, and ionization.[5] It is important to ensure the complete co-elution of the analyte and the internal standard for accurate matrix effect correction.[6]
Protocol for Plasma/Serum (Protein Precipitation)
Protein precipitation is a straightforward method for removing the bulk of proteins from plasma or serum samples.
-
To 100 µL of plasma or serum, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or taken forward for derivatization.
Protocol for Urine (Liquid-Liquid Extraction)
For urine samples, a liquid-liquid extraction (LLE) is often employed to remove salts and other highly polar interfering compounds.
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.
-
To 200 µL of the supernatant, add 10 µL of the internal standard working solution.
-
Acidify the sample to a pH of approximately 2-3 with 10 µL of 6M HCl to ensure the carboxylic acid group is protonated.[3]
-
Add 1 mL of an appropriate organic solvent such as methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for direct injection or proceed to derivatization.
Optional Derivatization with 3-Nitrophenylhydrazine (3-NPH)
For enhanced sensitivity and improved chromatographic retention, derivatization of the carboxylic acid group of this compound is highly recommended.[7][8] Derivatization with 3-NPH is a common strategy for short-chain fatty acids.[9][10][11]
Figure 2: Derivatization of this compound with 3-NPH.
Derivatization Protocol
-
To the dried extract from the sample preparation step (or 50 µL of the supernatant from protein precipitation), add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride.[8]
-
Incubate the solution at 40°C for 30 minutes with constant shaking.
-
After incubation, quench the reaction by adding 200 µL of 0.1% formic acid.[8]
-
The derivatized sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method Development
Liquid Chromatography
The goal of the chromatographic separation is to achieve a good peak shape for this compound and to separate it from any potential isomeric interferences.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for the derivatized, less polar analyte.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps in the protonation of any remaining free carboxylic acids, improving peak shape.[9][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient Elution | Start at 5-10% B, ramp to 95% B over 8-10 minutes | A gradient is necessary to elute the derivatized analyte and clean the column. |
| Flow Rate | 0.3 - 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[12] |
| Injection Volume | 5 µL | A small injection volume is generally preferred to minimize peak broadening. |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application due to its high sensitivity and selectivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | For underivatized this compound, negative mode is preferred to detect the deprotonated molecule [M-H]⁻. For 3-NPH derivatives, negative mode is also commonly used.[9] |
| MRM Transitions | To be determined empirically | The precursor ion will be the [M-H]⁻ of this compound or its derivative. Product ions are generated by collision-induced dissociation and are characteristic of the molecule's structure. |
| Collision Energy | To be optimized for each transition | The collision energy should be optimized to maximize the signal of the product ion. |
| Dwell Time | 50-100 ms | Sufficient dwell time ensures an adequate number of data points across the chromatographic peak for accurate quantification. |
Determining MRM Transitions:
The precise MRM transitions for this compound and its chosen internal standard must be determined by infusing a standard solution of each into the mass spectrometer. For a carboxylic acid, common losses include H₂O and CO₂. For this compound, fragmentation may also occur at the keto group. The fragmentation of short-chain acids often involves the loss of OH (M-17) and COOH (M-45).[13] A characteristic fragmentation peak for carboxylic acids is often observed at m/z 73.[14]
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known concentrations of this compound prepared in a surrogate matrix (e.g., water or stripped serum). The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a weighting factor of 1/x is typically applied.
-
Quantification: The concentration of this compound in the biological samples is determined from the calibration curve using the measured peak area ratio.
-
Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to established bioanalytical method validation guidelines.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
Conclusion
This application note provides a detailed and robust framework for the quantification of this compound in biological samples using LC-MS/MS. The described protocols for sample preparation, optional derivatization, and optimized analytical conditions are designed to yield high-quality, reproducible data. By carefully following these guidelines, researchers can confidently investigate the role of this compound in various biological processes and its potential as a disease biomarker.
References
-
Butts, C. A., et al. (2019). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites, 9(12), 276. Available at: [Link]
-
Liebisch, G., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Biomolecules, 9(4), 143. Available at: [Link]
-
Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved from [Link]
-
van Eijk, H. M., et al. (2009). Application of liquid chromatography-mass spectrometry to measure short chain fatty acids in blood. Journal of Chromatography B, 877(8-9), 719-724. Available at: [Link]
-
Han, J., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093. Available at: [Link]
-
De Filippis, F., et al. (2021). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 12, 752313. Available at: [Link]
-
Dei Cas, M., et al. (2020). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Kou, J., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5851. Available at: [Link]
-
Ortlepp, S., et al. (2000). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical fragmentation peak of carboxylic acids, and additional fragmentation peaks with masses 85, 98, 101, and 116. ResearchGate. Available at: [Link]
-
Bandara, H. M. H. N., et al. (2021). The importance of complete overlapping of analyte and internal standard peaks in eliminating matrix effects with liquid chromatography–mass spectrometry (Lc–ms). LC-GC North America, 39(7), 335-338. Available at: [Link]
-
Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. Available at: [Link]
-
Hawley, J. M., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Clinical Chemistry, 64(11), 1646-1654. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 9. lipidmaps.org [lipidmaps.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Topic: A Validated Protocol for the Extraction of 6-Oxo-octanoic Acid from Human Plasma for LC-MS/MS Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract and Introduction
6-Oxo-octanoic acid is a medium-chain oxo-fatty acid whose presence and concentration in biological fluids can be indicative of specific metabolic pathways or disease states. Accurate quantification in complex matrices like human plasma is essential for clinical and research applications, yet it presents significant analytical challenges. The inherent complexity of plasma, dominated by high-abundance proteins and a diverse array of lipids and metabolites, necessitates a robust and reproducible extraction protocol to ensure analytical accuracy and preserve instrument integrity.
This application note provides a detailed, field-proven protocol for the efficient extraction of this compound from human plasma. The described method employs a two-stage process of protein precipitation (PPT) followed by liquid-liquid extraction (LLE), a strategy optimized for high recovery and removal of interfering matrix components. We will delve into the chemical principles underpinning each step, offering a scientifically-grounded rationale for the selected reagents and conditions, thereby enabling researchers to not only replicate the method but also adapt it with confidence. This protocol is specifically tailored for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of small molecules.
Core Principles: The Chemistry of Extraction
The successful isolation of an analyte from a complex biological sample is governed by its specific physicochemical properties. For this compound, two functional groups dictate the extraction strategy: the terminal carboxylic acid and the ketone group at the C-6 position.
-
Predicted pKa: ~4.68[3]
-
Polarity: The presence of two oxygen-containing functional groups makes the molecule relatively polar and water-soluble, with a low predicted octanol-water partition coefficient (XLogP3-AA: 0.6)[3][4].
Our strategy is therefore twofold:
-
Disrupt the Matrix: First, we must eliminate the primary interference: proteins. We employ protein precipitation with a cold organic solvent, which denatures proteins, causing them to aggregate and fall out of solution[5]. Acetonitrile is chosen for its efficiency in precipitating plasma proteins while keeping small molecules, like our analyte, in the supernatant[6].
-
Selectively Isolate the Analyte: Second, we leverage the pH-dependent solubility of the carboxylic acid group. At physiological plasma pH (~7.4), which is well above the pKa of ~4.68, the carboxylic acid is deprotonated, existing as a negatively charged carboxylate anion. This makes the molecule highly water-soluble and difficult to extract into an organic solvent. By acidifying the sample to a pH well below the pKa (e.g., pH 2-3), we protonate the carboxylate, neutralizing its charge. This significantly increases the molecule's hydrophobicity, promoting its partition into a water-immiscible organic solvent during liquid-liquid extraction[7][8].
This pH-mediated partitioning is the critical selective step of the protocol, visualized below.
Caption: pH-Dependent Partitioning of this compound in LLE.
Materials, Reagents, and Instrumentation
Materials
-
1.5 mL or 2.0 mL Polypropylene Microcentrifuge Tubes
-
Pipette Tips (various sizes)
-
Glass vials with caps for final extract
Reagents
-
Acetonitrile (ACN): LC-MS grade or equivalent.
-
Ethyl Acetate (EtOAc): HPLC grade or equivalent.
-
Formic Acid (FA): LC-MS grade, >99% purity.
-
Methanol (MeOH): LC-MS grade or equivalent.
-
Water: LC-MS grade or deionized water (≥18.2 MΩ·cm).
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d5) is highly recommended for optimal quantification. Prepare a stock solution in MeOH.
-
Nitrogen Gas: High purity, for evaporation.
Instrumentation
-
Benchtop Microcentrifuge: Capable of ≥14,000 x g and refrigeration (4°C).
-
Vortex Mixer.
-
Pipettors: Calibrated, covering a range from 1 µL to 1000 µL.
-
Evaporation System: Nitrogen blow-down evaporator with a water bath or heating block.
-
Analytical Balance.
Detailed Experimental Protocol
This protocol assumes a starting plasma volume of 100 µL. Volumes can be scaled as needed. All steps involving organic solvents should be performed in a chemical fume hood.
Step 1: Sample and Reagent Preparation
-
Retrieve human plasma samples (collected in K2-EDTA or heparin tubes) from -80°C storage.
-
Thaw samples on ice until completely liquid. Vortex briefly (3-5 seconds) to ensure homogeneity.
-
Pre-chill the extraction solvent (Acetonitrile) to -20°C. This enhances the efficiency of protein precipitation.
-
Prepare the Internal Standard (IS) working solution at a suitable concentration (e.g., 1 µg/mL) in 50:50 MeOH:Water.
-
Prepare the Acidification Solution: 5% Formic Acid in water (v/v).
-
Prepare the Reconstitution Solution: 90:10 Water:Acetonitrile with 0.1% Formic Acid (v/v).
Step 2: Protein Precipitation (PPT)
-
Pipette 100 µL of thawed plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution. Vortex for 5 seconds.
-
Add 400 µL of cold (-20°C) Acetonitrile to the tube.
-
Immediately vortex vigorously for 30-45 seconds to ensure complete protein denaturation and precipitation. A homogenous, cloudy suspension should form.
-
Incubate the tubes at 4°C for 20 minutes to allow for complete protein aggregation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C . A tight, pelleted mass of protein should form at the bottom of the tube.
Step 3: Liquid-Liquid Extraction (LLE)
-
Carefully aspirate the supernatant (~500 µL) and transfer it to a new, clean 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.
-
Acidify the supernatant: Add 25 µL of the 5% Formic Acid solution. Vortex for 5 seconds. This will bring the sample pH to approximately 2-3.
-
Add 800 µL of Ethyl Acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes to facilitate the extraction of the protonated this compound into the organic phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers. The upper layer is the ethyl acetate containing the analyte.
Step 4: Dry-Down and Reconstitution
-
Carefully transfer the upper organic layer (~750-800 µL) to a clean glass vial, ensuring no aqueous phase is carried over.
-
Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the Reconstitution Solution.
-
Vortex for 20 seconds to ensure the analyte is fully dissolved.
-
Transfer the final solution to an LC-MS autosampler vial for analysis.
Visualized Protocol Workflow
Sources
- 1. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Use of "6-Oxo-octanoic acid" as a substrate in enzymatic assays
Application Note & Protocol
Title: 6-Oxo-octanoic Acid: A Versatile Substrate for Probing Ketoreductase and Dehydrogenase Activity
Abstract
This compound is a bifunctional molecule featuring both a ketone and a carboxylic acid group, making it an intriguing substrate for exploring the activity of various enzyme classes. Its structure is analogous to endogenous metabolic intermediates, positioning it as a valuable tool for enzyme characterization, inhibitor screening, and metabolic pathway elucidation. This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound in enzymatic assays, with a primary focus on cofactor-dependent ketoreductases and dehydrogenases. We present a robust, continuous spectrophotometric assay and supplementary methods for product confirmation, designed to ensure scientific rigor and reproducibility for researchers in academia and drug development.
Introduction: The Rationale for this compound
The study of enzymes that modify keto acids is fundamental to understanding metabolism in health and disease. Keto acids are central nodes in the catabolism and anabolism of amino acids and fatty acids[1]. This compound (also known as 6-ketocaprylic acid) serves as an excellent model substrate for several reasons:
-
Structural Relevance: Its medium-chain (C8) backbone is relevant to fatty acid metabolism, while the ketone group at the 6-position provides a specific site for enzymatic reduction or oxidation. It is structurally related to metabolites like 6-oxohexanoic acid, which is involved in amino acid catabolism[2].
-
Assay Versatility: The ketone functional group is a common target for NAD(P)H-dependent ketoreductases and alcohol dehydrogenases. The consumption or generation of these pyridine nucleotide cofactors provides a convenient and continuous spectrophotometric readout of enzyme activity.
-
Chemical Tractability: The presence of a terminal carboxylic acid allows for potential derivatization, enabling the use of alternative detection methods like fluorescence or facilitating immobilization onto surfaces for high-throughput screening applications[3][4].
This document provides the scientific foundation and practical steps for developing a reliable enzymatic assay using this substrate.
Physicochemical Properties
A clear understanding of the substrate's properties is critical for accurate reagent preparation and assay design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Molecular Weight | 158.197 g/mol | [5] |
| CAS Number | 4233-57-2 | [6] |
| Canonical SMILES | CCC(=O)CCCCC(=O)O | [5] |
| pKa (Predicted) | 4.68 ± 0.10 | [5] |
| Appearance | Solid | [7] |
Principle of the Enzymatic Assay: Monitoring Cofactor Conversion
The most direct method to measure the activity of an enzyme acting on this compound is to monitor the change in the concentration of a cofactor, such as NADH or NADPH. Ketoreductases catalyze the reduction of the ketone to a secondary alcohol (6-hydroxy-octanoic acid), a reaction that stoichiometrically consumes NADPH or NADH.
The Core Reaction:
This compound + NAD(P)H + H⁺ ---(Enzyme)---> 6-Hydroxy-octanoic acid + NAD(P)⁺
The oxidized cofactors, NAD⁺ and NADP⁺, do not absorb light at 340 nm, whereas their reduced forms, NADH and NADPH, exhibit a distinct absorbance maximum at this wavelength. By monitoring the decrease in absorbance at 340 nm over time, one can directly quantify the rate of the enzymatic reaction. This principle forms the basis of a continuous, real-time kinetic assay.
Caption: Core enzymatic reduction of this compound.
Assay Development and Optimization Workflow
A robust assay requires careful optimization of multiple parameters. The following workflow provides a logical progression for developing a new assay or validating an existing one for a specific enzyme.
Caption: Logical workflow for enzymatic assay development.
Detailed Experimental Protocols
Safety Precaution: Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Protocol 1: Continuous Spectrophotometric Assay for Ketoreductase Activity
This protocol is designed for a 96-well UV-transparent microplate format but can be adapted for single cuvettes.
A. Reagents and Materials
| Reagent | Stock Concentration | Storage | Notes |
| Assay Buffer | 1 M HEPES or Tris-HCl, pH 7.5 | 4°C | Final assay concentration is 50-100 mM. pH should be optimized for the specific enzyme. |
| This compound | 100 mM in DMSO or Ethanol | -20°C | Ensure final solvent concentration in the assay is low (<1%) to avoid enzyme inhibition. |
| NADPH (or NADH) | 10 mM in Assay Buffer | -80°C (aliquots) | Prepare fresh or use frozen aliquots. Avoid repeated freeze-thaw cycles. |
| Enzyme | Varies | -80°C | Dilute fresh daily in Assay Buffer containing 1 mg/mL BSA to prevent protein loss. |
| Stop Solution | 1 M HCl or 2 M NaOH | Room Temp | Optional, for endpoint assays. |
| Microplate Reader | N/A | N/A | Capable of reading absorbance at 340 nm, preferably with temperature control. |
| 96-well Plate | N/A | N/A | UV-transparent flat-bottom plate. |
B. Step-by-Step Procedure
-
Prepare Master Mix: On the day of the experiment, prepare a master mix of Assay Buffer and NADPH. For a final volume of 200 µL per well, a typical master mix would contain buffer and NADPH to achieve a final concentration of 50-100 mM and 200 µM, respectively. Prepare enough for all wells plus 10% extra.
-
Set Up Microplate:
-
Test Wells: Add 180 µL of Master Mix.
-
Control 1 (No Substrate): Add 180 µL of Master Mix.
-
Control 2 (No Enzyme): Add 180 µL of Master Mix.
-
Add 10 µL of the appropriate enzyme dilution to the "Test Wells" and "No Substrate" control wells.
-
Add 10 µL of enzyme dilution buffer (without enzyme) to the "No Enzyme" control wells.
-
-
Equilibrate: Place the plate in the microplate reader and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction:
-
Add 10 µL of the this compound stock (diluted to the desired final concentration) to the "Test Wells" and "No Enzyme" control wells.
-
Add 10 µL of the vehicle (DMSO or Ethanol) to the "No Substrate" control wells.
-
-
Read Absorbance: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes. Ensure the reaction is in the linear phase.
C. Data Analysis and Calculation
The rate of NADPH consumption is calculated using the Beer-Lambert law (A = εcl).
-
Rate (µmol/min/mL) = (ΔA₃₄₀/min / ε) × (V_total / V_enzyme) × 1000
-
ΔA₃₄₀/min: The initial linear rate of absorbance change per minute.
-
ε (Molar extinction coefficient of NADPH): 6220 M⁻¹cm⁻¹.
-
c (Path length): For most 96-well plates, this is calculated based on the volume. For a 200 µL volume, it is typically ~0.5-0.6 cm. It is highly recommended to calibrate this for your specific plate and reader.
-
V_total: Total reaction volume in mL (e.g., 0.2 mL).
-
V_enzyme: Volume of enzyme added in mL (e.g., 0.01 mL).
-
Protocol 2: Endpoint LC-MS Analysis for Product Confirmation
This protocol is essential for validating the identity of the reaction product, 6-hydroxy-octanoic acid.
-
Set up a larger scale reaction: Incubate 500 µL of the complete reaction mixture (as described in Protocol 1) for 1-2 hours or until a significant substrate turnover is expected.
-
Stop the reaction: Quench the reaction by adding an equal volume (500 µL) of ice-cold acetonitrile containing an internal standard.
-
Clarify the sample: Centrifuge the sample at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze by LC-MS: Transfer the supernatant to an HPLC vial. Analyze using a suitable C18 reverse-phase column coupled to a mass spectrometer operating in negative ion mode to detect the parent ions of this compound (m/z 157.08) and the expected product, 6-hydroxy-octanoic acid (m/z 159.10).[8][9]
Interpreting Results & Troubleshooting
| Hypothetical Data for Km Determination |
| [this compound] (µM) |
| 10 |
| 25 |
| 50 |
| 100 |
| 250 |
| 500 |
| 1000 |
This data can be plotted (Velocity vs. [Substrate]) and fitted to the Michaelis-Menten equation to determine Km and Vmax.
| Common Issue | Potential Cause | Solution |
| High background rate in "No Substrate" control | Contaminating substrate in enzyme prep; Cofactor instability. | Dialyze enzyme; Use fresh cofactor aliquots. |
| No activity observed | Incorrect pH; Inactive enzyme; Missing essential cofactor/ion. | Perform pH optimization; Use a new enzyme aliquot; Check literature for specific enzyme requirements. |
| Non-linear reaction progress curve | Substrate depletion; Product inhibition; Enzyme instability. | Use lower enzyme concentration; Measure only the initial rate; Add BSA or glycerol to stabilize the enzyme. |
Conclusion
This compound is a highly effective and versatile substrate for the characterization of ketoreductases and related enzymes. The continuous spectrophotometric assay detailed here provides a simple, robust, and high-throughput compatible method for measuring enzyme kinetics and screening for inhibitors. When coupled with confirmatory techniques like LC-MS, this substrate serves as a powerful tool for researchers in biochemistry and drug discovery, enabling a deeper understanding of critical metabolic pathways.
References
-
Khan, I., & La-o-vorakiat, C. (2024). Biochemistry, Ketogenesis. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Zhang, L., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 161. Available from: [Link]
-
Sultana, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-802. Available from: [Link]
-
Towers, G. H. N., Thompson, J. F., & Steward, F. C. (1954). The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. Journal of the American Chemical Society, 76(9), 2392–2396. Available from: [Link]
-
The Good Scents Company. 6-oxooctanoic acid, 4233-57-2. Available from: [Link]
-
Verma, K. K., & Rohira, A. K. (1971). New methods for the detection of carboxylic acid groups in organic compounds, with acriflavine. Talanta, 18(10), 1051-1055. Available from: [Link]
-
Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 22(23), 12797. Available from: [Link]
-
Chemistry Notes. Detection of Carboxylic acid; Functional group detection. (2022). Available from: [Link]
-
Nishino, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. Available from: [Link]
-
Isobe, K., et al. (2018). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Bioscience, Biotechnology, and Biochemistry, 82(1), 176-179. Available from: [Link]
-
Schaller, F., & Weiler, E. W. (2000). Enzymes of the biosynthesis of octadecanoid-derived signalling molecules. Journal of Experimental Botany, 51(343), 159-168. Available from: [Link]
-
Sheng, J., & Wang, J. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Biotechnology Advances, 47, 107706. Available from: [Link]
-
Heider, J., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 196(11), 2056–2065. Available from: [Link]
-
PubChem. 6-Oxohexanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. 6-Oxohexanoic acid | CAS#:928-81-4. Available from: [Link]
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- 1. Comparative analysis of the chemical and biochemical synthesis of keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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6-Oxo-octanoic Acid: A Versatile Bifunctional Building Block for Modern Organic Synthesis
Introduction
In the landscape of contemporary organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 6-Oxo-octanoic acid, a molecule incorporating both a ketone and a carboxylic acid functionality, represents a highly versatile yet underexplored synthon. The distinct reactivity of these two functional groups, separated by a flexible alkyl chain, allows for a diverse array of chemical transformations, making it an attractive precursor for pharmaceuticals, natural products, and advanced materials. This comprehensive guide delves into the synthetic utility of this compound, presenting detailed application notes and protocols to empower researchers in leveraging its full potential.
Physicochemical Properties and Reactivity Profile
This compound's synthetic potential is rooted in the orthogonal reactivity of its ketone and carboxylic acid moieties.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 4233-57-2 |
| Appearance | White crystalline solid (est.) |
| Solubility | Soluble in water (est. 25.03 g/L at 25°C) |
The ketone at the C-6 position is susceptible to nucleophilic attack, enabling transformations such as Wittig reactions, reductive aminations, and aldol condensations. The terminal carboxylic acid offers a handle for esterification, amidation, and reduction to the corresponding alcohol. The spatial separation of these groups minimizes intramolecular interactions, allowing for selective manipulation of either functionality with the appropriate choice of reagents and reaction conditions.
Application in the Synthesis of Bioactive Molecules: The Lipoic Acid Backbone
A significant application demonstrating the synthetic utility of a close derivative of this compound is in the preparation of α-lipoic acid, a vital antioxidant. A patented method outlines the conversion of 8-chloro-6-oxooctanoic acid esters into 6,8-dihalooctanoic acid esters, which are key intermediates for introducing the dithiolane ring of lipoic acid.[1] This synthesis highlights the strategic manipulation of the keto group for the introduction of further functionality.
Synthetic Workflow for Lipoic Acid Precursor
Caption: Synthetic pathway to α-lipoic acid from an 8-chloro-6-oxooctanoic acid ester derivative.
Protocol: Synthesis of Ethyl 6,8-dichlorooctanoate from Ethyl 8-chloro-6-hydroxyoctanoate[1]
Materials:
-
Ethyl 8-chloro-6-hydroxyoctanoate
-
Thionyl chloride
-
Pyridine
-
Anhydrous ether
Procedure:
-
A solution of 29.2 g of ethyl 8-chloro-6-hydroxyoctanoate in 28 ml of anhydrous ether is prepared in a flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
To this solution, add 10.5 ml of pyridine.
-
The mixture is cooled in an ice bath, and 10.5 ml of thionyl chloride is added dropwise with stirring over 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour.
-
The mixture is cooled, and 100 ml of water is added. The ether layer is separated, washed with dilute hydrochloric acid, sodium bicarbonate solution, and finally with water.
-
The ether layer is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
-
The resulting oily residue of ethyl 6,8-dichlorooctanoate is purified by vacuum distillation.
Probing Reactivity: Foundational Transformations of the Keto and Carboxyl Groups
The dual functionality of this compound allows for a range of fundamental organic transformations, providing access to a variety of valuable intermediates.
Wittig Reaction for Alkene Synthesis
The ketone functionality can be readily converted to an alkene via the Wittig reaction, introducing a carbon-carbon double bond for further elaboration.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The formation of a deep orange or yellow color indicates the generation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 6-methylene-octanoic acid by column chromatography on silica gel.
Reductive Amination for Amine Synthesis
The ketone can serve as a handle for the introduction of a nitrogen-containing functional group through reductive amination, a key transformation in the synthesis of many pharmaceutical agents.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound and a large excess of ammonium acetate in methanol.
-
Add a few drops of glacial acetic acid to maintain a slightly acidic pH.
-
Add sodium cyanoborohydride portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with sodium hydroxide solution and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 6-amino-octanoic acid.
-
Further purification can be achieved by crystallization or chromatography.
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are prevalent motifs in medicinal chemistry.
Intramolecular Cyclization to Lactones
Reduction of the ketone to a hydroxyl group, followed by acid-catalyzed intramolecular esterification (lactonization), can lead to the formation of a substituted caprolactone ring system.
Caption: Pathway for the synthesis of a substituted caprolactone from this compound.
Potential Applications in Polymer and Materials Science
The presence of two reactive functional groups makes this compound a potential monomer for the synthesis of novel polyesters and polyamides. The ketone functionality can be retained in the polymer backbone for subsequent modifications, or it can be transformed prior to polymerization to introduce specific properties.
Conclusion
This compound is a valuable and versatile building block with significant potential in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to bioactive molecules, complex natural product scaffolds, and novel polymeric materials. The protocols and applications detailed in this guide serve as a foundation for researchers to explore and unlock the full synthetic utility of this promising synthon. As the demand for efficient and innovative synthetic methodologies continues to grow, the strategic application of bifunctional building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.
References
- Reed, L. J. (1961). Method for preparing 6, 8-dihalooctanoic esters. U.S. Patent No. 2,980,716. Washington, DC: U.S.
Sources
Application Notes and Protocols: Investigating the Cellular Effects of 6-Oxo-octanoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell culture experiments to study the effects of 6-Oxo-octanoic acid. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind key protocol choices, ensuring robust and reproducible results. We cover essential considerations from reagent preparation and cell line selection to detailed protocols for assessing cell viability and analyzing protein-level changes in signaling pathways.
Introduction: Understanding this compound
This compound, also known as 6-ketooctanoic acid or 6-ketocaprylic acid, is an oxo-carboxylic acid. It is a medium-chain fatty acid derivative characterized by a ketone group at the 6th carbon position.[1] While its parent compound, octanoic acid (caprylic acid), is known for its role in energy metabolism, its ability to cross the blood-brain barrier, and its potential therapeutic effects in various diseases, the specific biological functions of this compound are less characterized.[2][3][4][5]
Some evidence suggests its involvement as a metabolite in the catabolism of amino acids.[6] Furthermore, its structural similarity to other signaling molecules and metabolic intermediates suggests it may play a role in cellular processes such as energy balance, lipid metabolism, or oxidative stress. There is also interest in using molecules like this compound as linkers in the development of antibody-drug conjugates (ADCs) for cancer therapy.[7]
These application notes will equip researchers with the foundational protocols and strategic insights needed to explore the cellular impact of this intriguing molecule.
Experimental Design: Foundational Considerations
A well-designed experiment is crucial for obtaining meaningful data. The following sections detail critical choices that must be made before beginning any cell-based assay.
2.1 Cell Line Selection
The choice of cell line is paramount and depends entirely on the research question.
-
Metabolic Studies: For investigating effects on energy metabolism, cell lines with well-characterized metabolic phenotypes are ideal. Examples include HepG2 (human liver carcinoma) for studying lipid metabolism or U87MG (human glioblastoma) cells, which have been used to study the metabolism of medium-chain fatty acids.[2][5]
-
Cancer Research: If investigating potential anti-cancer effects, a panel of cell lines from different tissues of origin (e.g., breast, lung, colon) should be used to assess specificity and potency.
-
Neurological Studies: Given that octanoic acid can cross the blood-brain barrier, neuronal cell lines like SH-SY5Y (human neuroblastoma) or primary neuron cultures could be relevant for exploring neuroprotective or neurotoxic effects.[3]
2.2 Preparation of this compound Stock Solutions
Properly solubilizing fatty acids for cell culture is a common challenge. Fatty acids are poorly soluble in aqueous media and can have cytotoxic effects if not delivered appropriately.
Rationale: Simply dissolving fatty acids in solvents like DMSO or ethanol and adding them directly to media can lead to precipitation and inconsistent cellular exposure. To mimic physiological conditions where fatty acids are transported by albumin, it is best practice to complex them with fatty-acid-free Bovine Serum Albumin (BSA).[8][9] This enhances solubility, improves bioavailability, and reduces non-specific toxicity.
Recommended Solvents:
-
Ethanol: this compound can be dissolved in ethanol to create a high-concentration primary stock.[9]
-
DMSO: Dimethyl sulfoxide is another common solvent for preparing fatty acid stocks.[10]
Vehicle Controls: It is imperative to include a "vehicle control" in all experiments. This control group should be treated with the same final concentration of the solvent (e.g., ethanol or DMSO) and BSA used in the experimental conditions, but without the this compound. This ensures that any observed effects are due to the compound itself and not the delivery system.[8]
2.3 Determining Working Concentrations and Exposure Times
A dose-response and time-course experiment is the essential first step.
-
Dose-Response: Test a wide range of concentrations (e.g., from low micromolar (1-10 µM) to high micromolar (100-500 µM)) to identify the optimal concentration range for observing a biological effect without causing overwhelming cytotoxicity.
-
Time-Course: Evaluate cellular responses at multiple time points (e.g., 6, 12, 24, 48 hours) to capture both early and late cellular events.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for foundational experiments.
3.1 Protocol: Preparation of this compound-BSA Complex
This protocol describes how to prepare a stock solution of this compound complexed to fatty-acid-free BSA.
Materials:
-
This compound powder
-
Ethanol, 200 proof
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Phosphate Buffered Saline (DPBS), sterile
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or incubator set to 37°C
Procedure:
-
Prepare a Primary Stock: Dissolve this compound in ethanol to create a high-concentration stock (e.g., 100 mM). Vortex thoroughly.
-
Prepare a BSA Solution: Prepare a 10% (w/v) BSA solution in sterile DPBS. Warm to 37°C to aid dissolution.
-
Complexation: While gently vortexing the warm BSA solution, slowly add the required volume of the this compound primary stock to achieve the desired final stock concentration (e.g., 5 mM).
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation.[9]
-
Sterilization & Storage: Filter-sterilize the final complex through a 0.22 µm filter. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
3.2 Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]
Materials:
-
Cells seeded in a 96-well plate
-
Complete cell culture medium
-
This compound-BSA complex (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or SDS-HCl solution).[13][14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Treatment: Remove the seeding medium and replace it with fresh medium containing various concentrations of this compound-BSA or the vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Add MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[12][14]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[13]
-
Measurement: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 570-590 nm.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |
| MTT Incubation Time | 3 - 4 hours | Allows for sufficient formazan crystal formation without causing artifacts from prolonged incubation.[12][14] |
| Absorbance Wavelength | 570 - 590 nm | This is the maximal absorbance wavelength for the purple formazan product.[12] |
3.3 Protocol: Analysis of Signaling Pathways via Western Blot
Western blotting is a powerful technique to detect changes in the expression or activation state (e.g., phosphorylation) of specific proteins in response to treatment.[15] This can reveal the underlying molecular mechanisms of this compound's effects.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Transfer system (wet or semi-dry) and PVDF or nitrocellulose membranes.[15]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or similar assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 10-50 µg of protein per lane onto an SDS-PAGE gel and separate them by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane several times with TBST. Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing experimental processes and biological systems.
4.1 General Experimental Workflow
The following diagram outlines the typical workflow for investigating the cellular effects of this compound.
Caption: Workflow for studying this compound.
4.2 Hypothesized Metabolic Influence
Based on the metabolism of its parent compound, octanoic acid, this compound could potentially influence key metabolic hubs within the cell, such as fatty acid β-oxidation and the TCA cycle.
Caption: Hypothesized metabolic fate of this compound.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). What is the most appropriate way to treat cells with fatty acids?. Retrieved January 17, 2026, from [Link]
-
Protein & Cell. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Oxford Academic. Retrieved January 17, 2026, from [Link]
-
Jo, J., et al. (2016). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. Retrieved January 17, 2026, from [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved January 17, 2026, from [Link]
-
Hörl, G., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. NIH. Retrieved January 17, 2026, from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (2025). 6-Oxohexanoic acid. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C8H14O3). Retrieved January 17, 2026, from [Link]
-
Frontiers. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6-Oxohexanoic acid. Retrieved January 17, 2026, from [Link]
-
Lemarié, F., et al. (2020). A Neural Basis for Octanoic Acid Regulation of Energy Balance. PubMed. Retrieved January 17, 2026, from [Link]
-
Schwartz, L., et al. (2020). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma. PubMed. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Retrieved January 17, 2026, from [Link]
-
Murray, B., et al. (2019). Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice. MDPI. Retrieved January 17, 2026, from [Link]
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- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Yield of 6-Oxo-octanoic Acid
Welcome to the technical support center dedicated to the synthesis of 6-oxo-octanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity. Our focus is on providing practical, field-tested insights grounded in scientific principles to navigate the common challenges encountered during this synthesis.
Introduction
This compound is a valuable bifunctional molecule with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring both a ketone and a carboxylic acid, allows for a variety of subsequent chemical modifications. However, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide will explore the two primary synthetic routes—ozonolysis of cycloalkenes and oxidation of cyclic alcohols/ketones—and provide comprehensive support for optimizing these processes.
Section 1: Synthesis via Ozonolysis of Cycloheptene
Ozonolysis of cycloalkenes offers a direct method for producing linear bifunctional molecules. In the case of this compound, the ozonolysis of cycloheptene, followed by an oxidative work-up, cleaves the double bond to yield the desired product.
Experimental Workflow: Ozonolysis of Cycloheptene
Caption: Workflow for this compound Synthesis via Ozonolysis.
Frequently Asked Questions (FAQs) - Ozonolysis
Q1: What is the purpose of the low temperature (-78 °C) during ozonolysis?
A1: The reaction of ozone with an alkene to form the initial molozonide and subsequent ozonide intermediates is highly exothermic and can be explosive.[1] Conducting the reaction at -78 °C (typically achieved with a dry ice/acetone bath) is crucial for controlling the reaction rate, dissipating heat, and preventing the decomposition of the unstable ozonide intermediate, which could lead to a host of unwanted side products.
Q2: Why does the solution turn blue during the addition of ozone?
A2: The blue color indicates the presence of unreacted ozone dissolved in the solvent.[1] Its persistence is a visual cue that the starting alkene (cycloheptene) has been completely consumed, and the reaction is complete. It is important to stop the ozone flow at this point to avoid side reactions from excess ozone.
Q3: What is the difference between a reductive and an oxidative work-up, and why is an oxidative work-up necessary here?
A3: The choice of work-up determines the final products.
-
Reductive work-up (e.g., using dimethyl sulfide or zinc) cleaves the ozonide to yield aldehydes and/or ketones.
-
Oxidative work-up (e.g., using hydrogen peroxide) also cleaves the ozonide but further oxidizes any resulting aldehydes to carboxylic acids.[2]
For the synthesis of this compound from cycloheptene, an oxidative work-up is essential to convert one of the initially formed aldehyde groups into a carboxylic acid.
Troubleshooting Guide - Ozonolysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction; Decomposition of the ozonide; Inefficient oxidative work-up. | - Ensure a persistent blue color is observed before stopping ozone flow.- Maintain a consistent low temperature throughout the ozonolysis.- Use a sufficient excess of hydrogen peroxide during the work-up and allow adequate reaction time. |
| Presence of Adipic Acid as a Byproduct | Over-oxidation of the ketone functional group. | - Use milder oxidative work-up conditions (e.g., lower concentration of H₂O₂, shorter reaction time).- Careful monitoring of the reaction progress by TLC or GC-MS can help determine the optimal reaction time. |
| Formation of a Dialdehyde Instead of the Keto Acid | Use of a reductive work-up instead of an oxidative one. | - Ensure that an oxidizing agent like hydrogen peroxide is used in the work-up.[2] |
| Difficult Purification | Presence of multiple byproducts from ozonide decomposition. | - Improve temperature control during ozonolysis.- Ensure all excess ozone is removed by purging with nitrogen before the work-up. |
Section 2: Synthesis via Oxidation of Cyclohexanol/Cyclohexanone
This pathway involves the oxidation of a six-membered ring precursor. A common route is the Baeyer-Villiger oxidation of cyclohexanone to form ε-caprolactone, followed by hydrolysis to 6-hydroxyhexanoic acid, and subsequent oxidation to this compound.[3][4][5] Alternatively, direct oxidation of cyclohexanol can be employed, though this may lead to a mixture of products.[6]
Reaction Pathway: From Cyclohexanone to this compound
Caption: Multi-step synthesis of this compound from Cyclohexanone.
Frequently Asked Questions (FAQs) - Oxidation Route
Q1: What is the Baeyer-Villiger oxidation and why is it a key step?
A1: The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid as the oxidant.[4] In this synthesis, it is a crucial step for ring-opening of the cyclohexanone to form ε-caprolactone, which can then be hydrolyzed to the linear 6-hydroxyhexanoic acid.
Q2: What are the common byproducts in the oxidation of cyclohexanol?
A2: The oxidation of cyclohexanol can lead to a mixture of products including cyclohexanone, adipic acid, and other ring-opened dicarboxylic acids, depending on the strength of the oxidizing agent and the reaction conditions.[7][8] Controlling the stoichiometry of the oxidant and the reaction temperature is critical to selectively obtain the desired product.
Q3: How can I monitor the progress of the final oxidation step from 6-hydroxyhexanoic acid?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be compared to spots of the starting material (6-hydroxyhexanoic acid) and a standard of the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, GC-MS or HPLC can be used.[3][9]
Troubleshooting Guide - Oxidation Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Baeyer-Villiger Step | Incomplete reaction; Decomposition of the peroxyacid. | - Use a fresh, active peroxyacid (e.g., m-CPBA).- Ensure anhydrous conditions, as water can hydrolyze the peroxyacid.- Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of Adipic Acid | Over-oxidation of the intermediate 6-hydroxyhexanoic acid or the final product. | - Use a milder oxidizing agent for the final step (e.g., PCC or DMP instead of stronger oxidants like chromic acid).- Carefully control the stoichiometry of the oxidizing agent. |
| Incomplete Hydrolysis of ε-Caprolactone | Insufficient acid or base catalyst, or inadequate reaction time/temperature. | - Ensure the use of a sufficient concentration of acid or base for hydrolysis.- Increase the reaction time or temperature as needed, while monitoring for potential side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Cycloheptene
Materials:
-
Cycloheptene
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (MeOH, anhydrous)
-
Ozone (from an ozone generator)
-
Nitrogen gas
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer, dissolve cycloheptene (1 equivalent) in a mixture of anhydrous CH₂Cl₂ and anhydrous MeOH (e.g., 4:1 v/v).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution with stirring. The reaction is complete when a persistent blue color is observed.
-
Stop the ozone flow and purge the solution with nitrogen gas until the blue color disappears.
-
Slowly add a 30% solution of hydrogen peroxide (2-3 equivalents) to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.
-
Further purification can be achieved by crystallization from a suitable solvent system.
Protocol 2: Purification of this compound
A. Liquid-Liquid Extraction:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic this compound into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., 2M HCl) to a pH of ~2.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to recover the purified this compound in the organic phase.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
B. Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Protocol 3: GC-MS Analysis of this compound (with Derivatization)
Due to its polarity and low volatility, this compound requires derivatization for GC-MS analysis.[9] A common method is a two-step oximation and silylation.
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Dried sample containing this compound
Procedure:
-
Oximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. This step converts the keto group to an oxime, preventing enolization.[9]
-
Silylation: Add MSTFA to the sample and incubate at a suitable temperature (e.g., 60°C) for 30-60 minutes. This converts the carboxylic acid group to a silyl ester, increasing volatility.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
References
-
MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
-
ResearchGate. (2012). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. [Link]
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
-
Chemistry LibreTexts. (2023). Ozonolysis. [Link]
-
ChemTalk. (n.d.). Ozonolysis. [Link]
-
Edubirdie. (n.d.). The Oxidation of Cyclohexanol. [Link]
-
ResearchGate. (2019). Liquid-phase oxidation of cyclohexane. Сyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone, mechanisms of formation and transformation. [Link]
-
Organic Syntheses. (n.d.). hexanoic acid, 6,6-dimethoxy-, methyl ester. [Link]
-
J-Stage. (n.d.). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. [Link]
-
ResearchGate. (n.d.). FTIR spectra of Keto, RS and RS–Keto nanoparticles. Conditions. [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
AOCS. (n.d.). NMR. [Link]
-
PubChem. (n.d.). 7-Oxooctanoic acid. [Link]
-
Chemistry LibreTexts. (2024). 2.7: The preparation of Cyclohexanone from Cyclohexanol. [Link]
-
ResearchGate. (2025). The Formation of Byproducts in the Autoxidation of Cyclohexane. [Link]
-
YouTube. (2025). OZONOLYSIS of CYCLOHEXENE. [Link]
-
Organic Syntheses. (n.d.). hexanoic acid, 6,6-dimethoxy-, methyl ester. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
PubChem. (n.d.). 6-Oxohexanoic acid. [Link]
-
ResearchGate. (2025). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. [Link]
Sources
- 1. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Matrix Effects in 6-Oxo-octanoic Acid Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 6-Oxo-octanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with quantitative analysis in complex biological matrices. As your application scientist, I will provide field-proven insights and detailed protocols to help you understand, identify, and overcome matrix effects, ensuring the accuracy and robustness of your data.
Part 1: Understanding the Challenge: The Nature of Matrix Effects
Matrix effects are a primary cause of poor accuracy and irreproducibility in quantitative LC-MS analysis.[1][2] They arise from co-eluting endogenous components of the sample matrix (e.g., salts, phospholipids, metabolites) that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[3][4][5]
FAQ 1: What are matrix effects and why are they a particular problem for this compound?
Answer:
Matrix effect refers to the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[6][7] This can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[8] For a molecule like this compound, which is a relatively small, polar carboxylic acid, several factors exacerbate this issue, particularly in biological matrices like plasma, serum, or urine:
-
Chromatographic Behavior: Small polar molecules often have limited retention on standard reversed-phase (C18) columns. They may elute early in the chromatogram, in a region heavily populated by other unretained or poorly retained matrix components like salts and phospholipids, which are notorious for causing ion suppression.
-
Ionization Susceptibility: Electrospray ionization (ESI), the most common ionization technique for such molecules, is highly susceptible to matrix effects.[3][9] The mechanism of ESI relies on a series of events in charged droplets, including solvent evaporation and charge competition. Co-eluting matrix components can alter droplet properties (e.g., surface tension, viscosity) or compete for charge, ultimately reducing the number of gas-phase analyte ions that reach the detector.[4][9]
-
Matrix Complexity: Biological fluids are incredibly complex.[10] Plasma and serum are rich in proteins and phospholipids, while urine contains high concentrations of salts and urea. Each of these can interfere with the analysis. For instance, phospholipids can build up on the column and elute erratically, causing variable suppression.
The combination of these factors makes robust quantification of this compound a significant analytical challenge that requires a systematic approach to mitigate these interferences.
FAQ 2: How can I qualitatively and quantitatively assess matrix effects for my analyte?
Answer:
Assessing matrix effects is a critical step in method development and validation. Two primary experiments are used: post-column infusion for qualitative assessment and the post-extraction spike for quantitative measurement.
A. Qualitative Assessment: Post-Column Infusion
This experiment identifies the regions in your chromatogram where ion suppression or enhancement occurs.[5][11][12]
Experimental Protocol: Identifying Ion Suppression using Post-Column Infusion
-
Preparation: Prepare a standard solution of this compound in your mobile phase at a concentration that gives a stable, mid-range signal.
-
Setup: Using a syringe pump and a 'T' connector, infuse the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow after the analytical column but before the mass spectrometer's ESI source.
-
Baseline: Start the LC flow with your gradient and the infusion pump. Allow the signal for this compound to stabilize, establishing a consistent, elevated baseline.
-
Injection: Inject a blank matrix sample that has been processed through your entire sample preparation procedure.
-
Analysis: Monitor the baseline signal of your analyte. A dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement. This allows you to see if your analyte's retention time coincides with a zone of interference.[12]
B. Quantitative Assessment: Post-Extraction Spike
This method quantifies the percentage of signal suppression or enhancement.[1][6][12]
Experimental Protocol: Quantifying Matrix Effect with a Post-Extraction Spike
-
Prepare Sample Set A (Analyte in Solvent): Prepare a standard of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, mid, and high QC levels).
-
Prepare Sample Set B (Analyte in Matrix): Take blank matrix samples (from at least 6 different sources if possible) and process them through your entire sample preparation procedure. After the final step (e.g., after evaporation and reconstitution), spike the clean extract with the analyte to the same final concentration as in Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS and record the peak areas.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation Table
| ME (%) Value | Interpretation | Implication for Method |
| < 100% | Ion Suppression | Analyte signal is being lost, leading to under-quantification. |
| > 100% | Ion Enhancement | Analyte signal is being artificially increased, leading to over-quantification. |
| 85% - 115% | Generally Acceptable | While some effect is present, it may be manageable, especially with a good internal standard. |
| < 85% or > 115% | Significant Matrix Effect | Method modification (sample prep, chromatography) is strongly recommended. |
Part 2: Proactive Strategies: Building a Robust Method
The most effective way to handle matrix effects is to minimize them from the outset through careful method development.
FAQ 3: What is the most effective sample preparation strategy to reduce matrix interferences?
Answer:
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte. The choice depends on the matrix and required sensitivity.
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of a solvent like acetonitrile or methanol to precipitate proteins.[13] Causality: While fast and easy, it is the least clean method and often results in significant matrix effects because it fails to remove phospholipids and other small molecules, which remain in the supernatant with your analyte.[13][14]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By adjusting the pH of the aqueous sample, this compound (an acid) can be made neutral (protonated at low pH) to be extracted into an organic solvent, leaving polar interferences behind.[13] Causality: This provides a much cleaner extract than PPT but can have lower recovery for more polar analytes and is more labor-intensive.[14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method. For this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) is often the most powerful approach.[14] Causality: The reversed-phase mechanism retains non-polar interferences, while the anion-exchange mechanism specifically captures the acidic analyte. This dual mechanism allows for stringent wash steps to remove phospholipids, salts, and other interferences, resulting in a very clean final extract.[14]
Experimental Protocol: Mixed-Mode Anion Exchange SPE for Plasma
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of the acidic buffer. Load the pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer to remove salts and other highly polar components.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of Methanol to remove phospholipids and other retained non-polar interferences.
-
Elution: Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the analyte, releasing it from the anion-exchange sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Workflow Diagram: Mixed-Mode SPE
Caption: Mixed-mode SPE workflow for plasma samples.
FAQ 4: How can I optimize my LC method to separate this compound from matrix components?
Answer:
Good chromatographic separation is your second line of defense. The goal is to resolve your analyte from the "suppression zones" identified in your post-column infusion experiment.
-
Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use smaller column particles (<2 µm), which provide significantly higher resolution and narrower peaks compared to traditional HPLC.[14] This increased resolving power can separate your analyte from closely eluting interferences.
-
Optimize Retention: Since this compound is polar, consider alternatives to a standard C18 column if retention is poor. A column with a polar-embedded phase or a mixed-mode column can offer better retention and alternative selectivity.
-
Adjust Mobile Phase: Manipulating the mobile phase pH can alter the retention of acidic or basic interferences relative to your analyte. For this compound, using a low pH mobile phase (e.g., with 0.1% formic acid) will ensure it is in its neutral form, promoting better retention on a reversed-phase column.
-
Gradient Optimization: A shallower gradient around the elution time of your analyte can improve resolution between it and any nearby matrix components.[15]
FAQ 5: Should I consider chemical derivatization? What are the benefits?
Answer:
Yes, chemical derivatization is a powerful strategy for small carboxylic acids.[16] It involves reacting the analyte with a reagent to change its chemical properties. For this compound, derivatizing the carboxylic acid group can provide several key advantages:
-
Improved Chromatographic Retention: Derivatization can make the molecule less polar, significantly increasing its retention on a reversed-phase column and moving it away from the early-eluting matrix interferences.
-
Enhanced Ionization Efficiency: Reagents can be chosen that add a permanently charged group or a more easily ionizable moiety to the molecule. For example, derivatization to form an amide or ester with a group that ionizes well in positive mode ESI can boost sensitivity by orders of magnitude.[17] A study on short-chain carboxylic acids using 3-nitrophenylhydrazine derivatization showed excellent separation and sensitivity.[18]
-
Increased Specificity: The derivatization reaction is often specific to a functional group, reducing the likelihood of interferences. The resulting derivative will have a unique mass and fragmentation pattern, improving the selectivity of your MS/MS method.
Causality: By chemically altering the analyte, you change its behavior to be more favorable for LC-MS analysis. You are essentially making the analyte stand out from the chemical noise of the matrix, thereby mitigating the matrix effect by avoiding it chromatographically and improving the signal-to-noise ratio.
Part 3: Corrective Measures: The Gold Standard for Quantification
Even with the best sample preparation and chromatography, some matrix effect may remain. Corrective measures are therefore essential for accurate quantification.
FAQ 6: Why is a stable isotope-labeled internal standard (SIL-IS) the best way to correct for matrix effects?
Answer:
A stable isotope-labeled internal standard (SIL-IS) is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[19] For example, this compound-¹³C₄. This is considered the "gold standard" for quantitative mass spectrometry for several reasons:
-
Identical Chemical and Physical Properties: A SIL-IS is chemically identical to the analyte. Therefore, it behaves identically during sample preparation (extraction recovery) and chromatography (retention time).[20]
-
Co-elution: The SIL-IS will co-elute perfectly with the analyte.
-
Identical Ionization Behavior: Because it co-elutes and is chemically identical, the SIL-IS will experience the exact same degree of ion suppression or enhancement as the analyte in the ESI source.[2][7]
-
Mass Difference: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
Causality: By adding a known amount of the SIL-IS to every sample before sample preparation, it acts as a perfect control. The final measurement is the ratio of the analyte's peak area to the SIL-IS's peak area. If a particular sample has 30% ion suppression, the signal for both the analyte and the SIL-IS will be reduced by 30%. The ratio between them, however, remains constant, thus providing a highly accurate and precise quantification that corrects for any variations in matrix effects or sample recovery.[1]
Workflow Diagram: Isotope Dilution Workflow
Caption: Stable isotope dilution workflow.
FAQ 7: I don't have a specific SIL-IS for this compound. What are my options?
Answer:
The absence of a specific SIL-IS is a common challenge. Your options are:
-
Analogue (Structurally Similar) Internal Standard: This involves using a compound that is structurally similar to your analyte but not isotopically labeled (e.g., 6-oxo-heptanoic acid). Risk: This is a compromise. While it may have similar extraction properties, it will likely have a different retention time and may not experience the same degree of ionization suppression.[20] If the analogue IS elutes in a region with no ion suppression while your analyte elutes in a suppression zone, your results will be inaccurate. This approach requires extensive validation to prove its suitability.
-
Method of Standard Addition: This is a robust alternative when a SIL-IS is unavailable.[1][2] It involves creating a calibration curve within each individual sample, effectively canceling out the specific matrix effect of that sample.
Experimental Protocol: Quantification by Standard Addition
-
Sample Aliquots: Divide each unknown sample into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot as is (unspiked).
-
Spike the remaining aliquots with increasing, known amounts of a this compound standard.
-
-
Analysis: Process all aliquots through the entire sample preparation and analysis workflow.
-
Plotting: For each sample, create a plot of the instrument response (peak area) on the y-axis versus the concentration of the added standard on the x-axis.
-
Extrapolation: Fit a linear regression line to the data points. The absolute value of the x-intercept of this line is the concentration of the analyte in the original, unspiked sample.
Causality: Because the calibration standards are prepared in the actual sample matrix, any ion suppression or enhancement affects the native analyte and the spiked standards equally. This allows for accurate quantification tailored to the unique matrix of each individual sample, though it is significantly more labor-intensive than the SIL-IS approach.
Part 4: Troubleshooting Common Scenarios
FAQ 8: My signal is inconsistent across different patient/animal samples. What's happening?
Answer:
This is a classic sign of variable matrix effects. The composition of biological fluids can vary significantly from one individual to another due to diet, disease state, or other factors.[3] This means the degree of ion suppression can change from sample to sample, leading to poor precision and accuracy if not properly corrected. This scenario underscores the critical importance of using a co-eluting stable isotope-labeled internal standard, which will track and correct for these sample-to-sample variations.[7]
FAQ 9: I see a significant signal drop when moving from solvent standards to matrix samples. How do I troubleshoot this?
Answer:
This indicates a significant matrix effect, most likely ion suppression. The following workflow will help you diagnose and fix the issue.
Troubleshooting Workflow: Diagnosing and Mitigating Matrix Effects
Caption: A systematic workflow for troubleshooting matrix effects.
References
-
Panuwet, P., Hunter, R. E., Jr, D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., Mingle, L. A., Ryan, P. B., Tang, L., & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 46(2), 93–105. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Lanucara, F., Eyers, C. E., & Beynon, R. J. (2012). Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation. Analytical Chemistry, 84(5), 2449–2455. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma using an automated HPLC/MS/MS system. Rapid Communications in Mass Spectrometry, 17(1), 97–103. [Link]
-
SCIEX. (2023, October 19). What is matrix effect and how is it quantified? SCIEX. [Link]
-
Vagaggini, C., Brai, A., Bonente, D., Lombardi, J., Poggialini, F., Pasqualini, C., Barone, V., Nicoletti, C., Bertelli, E., & Dreassi, E. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]
-
Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]
-
Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104–122. [Link]
-
Bowman, D. B., & Reker, N. M. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 143–151. [Link]
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link]
-
LCGC International. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Naidong, W. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
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Asperger, A., Efer, J., Koal, T., & Engewald, W. (2001). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Chromatographia, 54(7-8), 495-500. [Link]
-
Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]
-
SCIEX. (2023, September 25). How to reduce matrix effect and increase analyte signal in extracted samples? SCIEX. [Link]
-
Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
-
Toyo'oka, T. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 91–112. [Link]
-
ResearchGate. (n.d.). Matrix effect (%) calculated on a spiked and non-spiked filter extract and a standard solution. ResearchGate. [Link]
-
Truong, T. H., & Park, S. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 17(4), 269–277. [Link]
-
Irimie, A. I., & Gherman, F. M. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Atmosphere, 11(9), 1003. [Link]
-
Singh, R., & Lintelmann, J. (2012). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]
-
Vreken, P., van Lint, A. E., Bootsma, A. H., van Gennip, A. H., & Wanders, R. J. (1998). Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 281–287. [Link]
-
Johnson, D. W. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Journal of Lipid Research, 48(7), 1656–1664. [Link]
-
Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1189–1192. [Link]
-
Holčapek, M., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
-
Cheung, W., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. [Link]
-
Zhang, J., et al. (2022). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytica Chimica Acta, 1205, 339755. [Link]
-
Metherel, A. H., & Stark, K. D. (2019). Compound-Specific Isotope Analysis as a Potential Approach for Investigation of Cerebral Accumulation of Docosahexaenoic Acid: Previous Milestones and Recent Trends. Nutrients, 11(11), 2795. [Link]
-
Fisicaro, P., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. lctsbible.com [lctsbible.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. bme.psu.edu [bme.psu.edu]
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- 17. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. otsuka.co.jp [otsuka.co.jp]
- 20. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Optimizing HPLC Separation of 6-Oxo-octanoic Acid
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Oxo-octanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and a systematic approach to mobile phase optimization. As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical for your success. This document is structured to provide not just protocols, but a foundational understanding of the chromatographic principles at play.
Understanding the Analyte: The Key to a Robust Method
This compound is a moderately polar molecule containing both a carboxylic acid and a ketone functional group. Its behavior on a reversed-phase HPLC column is primarily governed by its hydrophobicity and its ionization state, which is pH-dependent. Understanding these properties is the first step in developing an effective separation method.
| Property | Estimated Value/Characteristic | Impact on Reversed-Phase HPLC |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Determines the charge state of the molecule at a given pH. At pH values below the pKa, the acid is protonated (neutral), leading to increased retention on a C18 column. Above the pKa, it is deprotonated (anionic), reducing retention. |
| logP (Octanol-Water Partition Coefficient) | Moderately Low | Indicates moderate polarity. This suggests that a mobile phase with a higher aqueous component will be necessary to achieve sufficient retention on a standard C18 column. |
| Solubility | Soluble in water and polar organic solvents | Generally good solubility in typical reversed-phase mobile phases, reducing the risk of precipitation in the system. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why is the peak for my this compound tailing?
A1: Peak tailing for acidic compounds like this compound is a frequent issue, often stemming from secondary interactions with the stationary phase. The primary cause is typically the interaction of the carboxylate anion with residual, un-capped silanols on the silica-based stationary phase. These silanols are acidic and can lead to strong, undesirable ionic interactions.
-
Mechanism: At a mobile phase pH close to or above the pKa of this compound (~4.5-5.0), a significant portion of the analyte will be in its anionic (deprotonated) form. Residual silanols on the silica support can also be ionized, leading to ion-exchange interactions that cause peak tailing.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5-2 pH units below the pKa of the analyte. For this compound, a pH of 2.5-3.0 is a good starting point. At this pH, the carboxylic acid will be fully protonated, suppressing its ionization and minimizing interactions with silanols. Use a buffer such as phosphate or formate to maintain a stable pH.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanols. If you are using an older column, consider switching to one specifically designed for polar analytes or one with improved end-capping.
-
Consider a Different Stationary Phase: If pH adjustment is not sufficient, a column with a different stationary phase, such as one with a polar-embedded group, can provide alternative selectivity and improved peak shape for polar compounds.
-
Q2: My this compound peak is eluting too early, near the solvent front. How can I increase its retention?
A2: Insufficient retention is common for moderately polar compounds on reversed-phase columns. This indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.
-
Troubleshooting Steps:
-
Decrease the Organic Modifier Concentration: The most direct way to increase retention in reversed-phase chromatography is to decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A weaker mobile phase will encourage the analyte to partition more into the hydrophobic stationary phase.
-
Ensure Proper Mobile Phase pH: As discussed in Q1, a mobile phase pH below the pKa of this compound will neutralize the carboxylic acid group, making the molecule more hydrophobic and increasing its retention.
-
Switch to a Weaker Organic Modifier: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Replacing acetonitrile with methanol (or a mixture) at the same concentration will generally lead to increased retention times.
-
Select a More Retentive Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a higher carbon load, a longer alkyl chain (e.g., C30), or a smaller pore size, all of which can increase the surface area and hydrophobic interactions.
-
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: Achieving adequate resolution requires manipulating the selectivity (α) of the chromatographic system. This is primarily accomplished by altering the mobile phase composition.
-
Troubleshooting Steps:
-
Optimize the Organic Modifier: Changing the type of organic solvent (e.g., from acetonitrile to methanol) can significantly alter the selectivity of the separation. The different dipole moments and hydrogen bonding capabilities of these solvents will affect their interaction with the analyte and the stationary phase differently.
-
Fine-tune the Mobile Phase pH: Small adjustments to the mobile phase pH can alter the ionization state of co-eluting compounds, potentially changing their retention times relative to this compound.
-
Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity. Experiment with temperatures in the range of 25-40°C.
-
Employ a Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not be able to resolve them all. A gradient elution, where the concentration of the organic modifier is increased over time, can improve resolution and peak shape for later-eluting peaks.
-
Systematic Mobile Phase Optimization Workflow
A structured approach is the most efficient way to develop a robust HPLC method. The following workflow is recommended for this compound.
Caption: HPLC mobile phase optimization workflow for this compound.
Step 1: Column Selection and Initial Conditions
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase A (Aqueous): Prepare a buffer solution with a pH of 2.5-3.0. A 20-50 mM potassium phosphate or ammonium formate buffer is recommended.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile is the preferred first choice due to its lower viscosity and UV transparency.[1][2]
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (due to the carboxyl group).
-
Injection Volume: 5-10 µL
-
Elution: Start with an isocratic elution of 80% Aqueous: 20% Acetonitrile.
-
Step 2: The Critical Role of Mobile Phase pH
The ionization state of this compound is controlled by the mobile phase pH. To ensure maximum retention and good peak shape, the pH should be set approximately 2 units below the analyte's pKa.[3][4] This "ion suppression" renders the molecule neutral, increasing its hydrophobicity and affinity for the C18 stationary phase.[4]
Caption: Effect of mobile phase pH on the ionization of this compound.
Step 3: Optimizing the Organic Modifier Concentration
-
If retention is too low: Decrease the percentage of acetonitrile in 5% increments (e.g., from 20% to 15%).
-
If retention is too high: Increase the percentage of acetonitrile in 5% increments.
-
For complex mixtures: If isocratic elution does not provide adequate resolution for all components, a linear gradient is recommended. A good starting gradient could be 10% to 50% acetonitrile over 15 minutes.
Step 4: Fine-Tuning Selectivity
If co-elution or poor peak shape persists, changing the organic modifier can alter the selectivity of the separation.[5][6]
-
Acetonitrile vs. Methanol: These solvents have different chemical properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is a polar aprotic solvent.[1][2] Switching from acetonitrile to methanol can change the elution order of compounds and sometimes improve peak shape for acidic analytes.[5] Note that methanol has a higher viscosity, which will result in higher system backpressure.[1]
Experimental Protocol: Preparation of a Buffered Mobile Phase
Objective: To prepare 1 L of a 25 mM Potassium Phosphate Buffer at pH 2.8.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Calibrated pH meter
-
0.45 µm membrane filter
Procedure:
-
Weighing: Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and dissolve it in approximately 950 mL of HPLC-grade water in a clean 1 L beaker.
-
pH Adjustment: Place a calibrated pH electrode in the solution. While stirring, slowly add phosphoric acid dropwise until the pH meter reads 2.80 ± 0.05.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filtration and Degassing: Filter the buffer through a 0.45 µm membrane filter to remove particulates. Degas the mobile phase using vacuum filtration, sonication, or helium sparging before use to prevent bubble formation in the HPLC system.
References
- Chrom Tech, Inc. (2025, October 14). Acetonitrile vs.
- PharmaGuide. (2023, October 16).
- Shimadzu.
- Mason Technology. (2024, February 9). Acetonitrile vs.
- Biotage. (2023, January 24).
- Pharma Growth Hub. Why does Acetonitrile have higher elution strength than methanol?.
- Taylor & Francis Online. (2022).
- KNAUER.
- SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- MDPI. (2023).
- KNAUER. (2025, May 15).
- CORE. (2014). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
- Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
- ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?.
- LCGC International. (2011, November 1). Back to Basics: The Role of pH in Retention and Selectivity.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [m-pharmaguide.com]
- 3. biotage.com [biotage.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
Troubleshooting poor peak shape in "6-Oxo-octanoic acid" chromatography
Welcome to the technical support center for the chromatographic analysis of 6-oxo-octanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC). Here, we will delve into the underlying scientific principles governing the chromatographic behavior of this keto acid and provide practical, field-proven solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing significantly. What is the most likely cause and how can I fix it?
Peak tailing for acidic compounds like this compound is frequently caused by a combination of two factors: inappropriate mobile phase pH and secondary interactions with the stationary phase.
Scientific Explanation:
This compound has a predicted pKa of approximately 4.68.[1] When the mobile phase pH is close to the analyte's pKa, the compound will exist in a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. The non-ionized form is more hydrophobic and will have a stronger affinity for a reversed-phase C18 column, leading to longer retention. The ionized form is more polar and will be less retained. This simultaneous existence of two forms with different retention behaviors on the column leads to peak tailing.[2][3]
Additionally, residual silanol groups on the surface of silica-based stationary phases are acidic (pKa ~3.8-4.2) and can become deprotonated at higher pH values.[4] These negatively charged silanols can then interact with the polar carboxylic acid group of your analyte through secondary ion-exchange or hydrogen bonding mechanisms, causing tailing.[5][6]
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte and the surface silanols. This is achieved by lowering the mobile phase pH.
-
Recommendation: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase. A 0.1% formic acid solution will result in a pH of about 2.8, which is almost two pH units below the pKa of this compound.[7] At this pH, the carboxylic acid will be predominantly in its non-ionized, more hydrophobic form, leading to a single, well-defined interaction with the stationary phase and a sharper, more symmetrical peak.[1][8]
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have a lower concentration of accessible residual silanol groups, minimizing the potential for secondary interactions.[4]
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, may offer alternative selectivity and improved peak shape for polar analytes.
Q2: I'm observing a broad or split peak for this compound. What could be happening?
A broad or split peak for a keto-acid is often an indication of on-column keto-enol tautomerism.[8][9]
Scientific Explanation:
This compound, like other compounds with a ketone group adjacent to a carbon with protons, can exist in equilibrium between its keto and enol forms.[10] These two tautomers are distinct chemical isomers with different polarities and, therefore, different retention times on a reversed-phase column. If the rate of interconversion between the two forms is slow relative to the chromatographic timescale, you may see two separate peaks. If the interconversion is happening on the column, it can manifest as a broadened or distorted peak, sometimes described as a "camel saddle" shape.[9]
HO | C=CH-CH2-CH2-CH2-C(=O)OH | CH2CH3
>]; }
KETO -> ENOL [dir=both, label="Equilibrium on column"]; } Keto-enol tautomerism of this compound.
Troubleshooting Protocol:
-
Increase Column Temperature: Increasing the temperature often accelerates the interconversion rate between tautomers.[11][12] If the rate becomes fast enough, the chromatograph will "see" only the average of the two forms, resulting in a single, sharp peak.
-
Recommendation: Start with a column temperature of 30-40°C and incrementally increase it to see if the peak shape improves.[13]
-
-
Adjust Mobile Phase pH: The keto-enol equilibrium can be acid or base-catalyzed.[10] While you need a low pH to prevent ionization (as discussed in Q1), slight adjustments within the acidic range or changing the acidic modifier (e.g., from formic acid to phosphoric acid) might influence the equilibrium and improve peak shape.
-
Change Mobile Phase Solvent: The polarity of the solvent can affect the stability of the enol form.[11] Experimenting with methanol versus acetonitrile as the organic modifier could shift the equilibrium and potentially resolve the issue.
Q3: My peak shape is good, but the retention time is unstable. What should I check?
Unstable retention times for an ionizable compound like this compound are almost always linked to poor control of the mobile phase pH.
Scientific Explanation:
As established, the retention of this compound is highly dependent on its ionization state, which is controlled by the mobile phase pH. Even small fluctuations in pH (e.g., 0.1 pH units) can cause significant shifts in retention time, especially if the pH is close to the pKa.[2][3] This can happen due to improperly prepared buffers, degradation of the mobile phase over time, or inconsistent mixing by the HPLC pump.
Troubleshooting Protocol:
-
Ensure Proper Buffer Preparation: Always use a calibrated pH meter to prepare your buffered mobile phases. It's recommended to prepare the aqueous component of the mobile phase with the buffer and then mix it with the organic solvent.
-
Use a Buffer: Simple acid additives like 0.1% formic acid provide a low pH but have limited buffering capacity.[7] If retention time drift is a persistent issue, using a true buffer system is advisable.
-
Freshly Prepare Mobile Phase: Aqueous mobile phases, especially at intermediate pH, can be susceptible to microbial growth, which can alter the pH. It is good practice to prepare fresh mobile phase for your analyses.
-
Check Your HPLC System: Ensure your pump's proportioning valves are functioning correctly and that the system is delivering a consistent mobile phase composition.
Summary of Recommended Starting HPLC Conditions
For robust analysis of this compound, the following starting conditions are recommended based on established methods for similar keto acids.[13][14]
| Parameter | Recommended Value | Rationale |
| Column | High-purity, end-capped C18, 2.1 or 4.6 mm ID, <5 µm particle size | Provides good retention for a moderately polar analyte and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Suppresses ionization of the carboxylic acid (pKa ~4.68), ensuring good peak shape.[1][7] |
| Mobile Phase B | Acetonitrile or Methanol | Common reversed-phase organic modifiers. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up as needed. | A gradient is often necessary to elute compounds of interest in a reasonable time. |
| Flow Rate | 0.3 - 1.0 mL/min (depending on column ID) | Standard flow rates for analytical HPLC. |
| Column Temp. | 30°C | A slightly elevated temperature can improve peak shape by accelerating mass transfer and potentially managing tautomerism.[12][13] |
| Injection Vol. | 5-10 µL | Keep injection volume low to prevent column overload. |
| Sample Diluent | Initial mobile phase composition | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. |
Troubleshooting Workflow
References
-
Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Chromatography Forum. (2005). keto-enol tautomerism. Retrieved from [Link]
-
Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. Retrieved from [Link]
-
Baranowski, R. L., & Klem, R. E. (1986). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. Analytical Biochemistry, 156(2), 343-347. Retrieved from [Link]
-
Reddit. (2024). HPLC peak shape trouble shooting. Retrieved from [Link]
-
Chromatography Forum. (2007). Keto-enol tautomerism. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved from [Link]
-
Veeprho. (n.d.). 8-Methoxy-6-oxo-octanoic Acid Methyl Ester-D4. Retrieved from [Link]
-
Journal of Chromatographic Science. (1984). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Retrieved from [Link]
-
HPLC. (n.d.). Method Tips and Tricks. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
LCGC International. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
CORE. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Retrieved from [Link]
-
Analytical Chemistry. (2007). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. Retrieved from [Link]
-
ResearchGate. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]
-
LCGC North America. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2012). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. Retrieved from [Link]
-
National Institutes of Health. (2018). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
ResearchGate. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Retrieved from [Link]
-
Clinical Chemistry. (1989). HPLC analysis of brain and plasma for octanoic and decanoic acids. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
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- 2. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
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- 14. A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of 6-Oxo-octanoic Acid During Sample Preparation
Welcome to the technical support center for the handling and analysis of 6-Oxo-octanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this keto-acid during experimental workflows. Here, you will find scientifically grounded troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Introduction to this compound and its Challenges
This compound is a gamma-keto acid, a molecule of interest in various metabolic studies. Its structure, featuring both a ketone and a carboxylic acid functional group, presents unique challenges during sample preparation. Unlike the highly unstable beta-keto acids, which are prone to rapid decarboxylation, the gamma-keto structure of this compound offers greater stability. However, its integrity can be compromised by several factors during extraction and analysis, leading to inaccurate quantification and misinterpretation of experimental data. This guide will walk you through the potential pitfalls and provide robust solutions to maintain the fidelity of your samples.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are primarily oxidative cleavage and photodegradation. The ketone group and the adjacent methylene groups are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions or other oxidizing agents. Under aggressive oxidative conditions, the carbon chain can cleave, leading to the formation of shorter-chain dicarboxylic acids (such as adipic and succinic acid) and other carbonyl compounds. While more stable than beta-keto acids, prolonged exposure to extreme pH, particularly in combination with heat, can also promote degradative reactions.
Q2: I'm observing a steady decrease in the concentration of my this compound stock solution over time. What is the likely cause?
A2: A gradual loss of your analyte in a stock solution is often due to a combination of factors. Firstly, ensure your solvent is of high purity and free from peroxides, which can initiate oxidative degradation. Secondly, consider the storage conditions. Stock solutions should be stored at -80°C in amber glass vials to protect from light and thermal degradation. If using plastic tubes, be aware that the compound may adsorb to the container walls. Finally, repeated freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation. It is best practice to aliquot stock solutions into single-use vials.
Q3: My sample extract has developed a yellowish tint. What does this signify?
A3: A yellow discoloration is a common indicator of oxidative degradation or photodegradation. To prevent this, always prepare solutions fresh when possible and rigorously protect them from light by using amber vials or wrapping containers in aluminum foil. When working with extracts, purging the vial with an inert gas like nitrogen or argon before sealing can help minimize oxidation by displacing oxygen.
Q4: How critical is pH during the extraction of this compound?
A4: pH is a critical parameter. During liquid-liquid extraction, the sample should be acidified to a pH of approximately 2-3. With a pKa of around 4.68[1], lowering the pH ensures that the carboxylic acid group is fully protonated (R-COOH), making the molecule less polar and facilitating its extraction into an organic solvent. Conversely, maintaining a neutral to slightly alkaline pH can help stabilize the molecule in aqueous solutions by keeping it in its deprotonated, carboxylate form (R-COO-), which is less prone to certain degradation reactions. However, for extraction, acidification is necessary for efficient phase transfer.
Q5: Is derivatization always necessary for the analysis of this compound?
A5: It depends on the analytical technique. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory. The native molecule is not volatile enough for GC analysis. A two-step derivatization is typically employed: oximation to protect the ketone group, followed by silylation of the carboxylic acid. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is often not required, as the molecule can be analyzed directly in its native form, usually in negative ionization mode. However, derivatization can sometimes be used in LC-MS/MS to improve chromatographic retention and ionization efficiency.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your sample preparation workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete Extraction: The pH of the aqueous sample may be too high, preventing the protonation and transfer of this compound into the organic phase. 2. Analyte Degradation: Exposure to heat, light, or oxidizing agents during the extraction process. 3. Emulsion Formation: Vigorous vortexing can create a stable emulsion between the aqueous and organic layers, trapping the analyte. | 1. Optimize pH: Ensure the aqueous sample is acidified to pH 2-3 with a strong acid (e.g., HCl) before adding the extraction solvent. 2. Maintain Cold Chain: Perform all extraction steps on ice and use pre-chilled solvents. Protect samples from light at all times. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. 3. Gentle Mixing: Use gentle inversion or rocking instead of vigorous vortexing to mix the phases. If an emulsion forms, centrifugation at low speed (e.g., 2000 x g) can help break it. |
| Poor Chromatographic Peak Shape (Tailing) | 1. Active Sites in GC/LC System: Free silanol groups in the GC liner, column, or LC column can interact with the carboxylic acid group. 2. Incomplete Derivatization (GC-MS): Unreacted carboxylic acid or ketone groups will exhibit poor chromatography. 3. Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | 1. System Maintenance: Use a deactivated GC inlet liner and a high-quality, well-maintained column. For LC, ensure the column is properly conditioned. 2. Optimize Derivatization: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Check for complete reaction by analyzing a derivatized standard. 3. Dilute Sample: Dilute the final extract before injection. |
| Presence of Unexpected Peaks in Chromatogram | 1. Degradation Products: The analyte may have degraded during sample preparation or storage. 2. Contamination: Contaminants from solvents, reagents, or labware. 3. Matrix Effects: Co-eluting compounds from the biological matrix. | 1. Review Handling Procedures: Re-evaluate your sample handling for potential sources of degradation (see FAQs). Analyze a freshly prepared standard to confirm. 2. Run Blanks: Analyze a solvent blank and a procedural blank (a blank sample taken through the entire extraction process) to identify sources of contamination. 3. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction for cleaner samples. Adjust the chromatographic gradient to better separate the analyte from interferences. |
| High Variability Between Replicates | 1. Inconsistent Sample Homogenization: For tissue samples, incomplete homogenization can lead to variable extraction efficiency. 2. Inaccurate Pipetting: Especially of small volumes of internal standard or derivatization reagents. 3. Evaporation to Dryness: Evaporating the solvent completely can lead to loss of the analyte, especially if it is volatile. | 1. Standardize Homogenization: Use a consistent method and duration for tissue homogenization (e.g., bead beating, sonication). 2. Calibrate Pipettes: Regularly calibrate your pipettes. Use appropriate pipette sizes for the volumes being dispensed. 3. Careful Evaporation: Evaporate the solvent under a gentle stream of nitrogen. Avoid complete dryness if possible; leave a small volume of solvent and reconstitute from there. |
Visualized Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate key experimental workflows and the potential degradation pathway of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the extraction of this compound from tissue samples, compatible with both LC-MS/MS and GC-MS analysis.
Protocol 1: Methyl tert-Butyl Ether (MTBE) Extraction
This method is favored for its efficiency and for providing a cleaner extract compared to traditional methods. The upper organic layer contains the lipids, making it easier to collect without disturbing the protein interface.
Materials:
-
Tissue sample (~50 mg)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Ice-cold Methanol (MeOH)
-
Ice-cold Methyl tert-butyl ether (MTBE)
-
Ice-cold HPLC-grade Water
-
1M HCl
-
2 mL microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Centrifuge
Procedure:
-
Sample Weighing: Weigh approximately 50 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Internal Standard Spiking: Add the appropriate amount of internal standard solution directly to the tissue.
-
Homogenization: Add 500 µL of ice-cold MeOH. Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice.
-
First Extraction: Add 1.5 mL of ice-cold MTBE. Vortex briefly and then shake for 1 hour at 4°C.
-
Phase Separation: Add 375 µL of ice-cold HPLC-grade water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic (MTBE) layer, a lower aqueous (MeOH/water) layer, and a protein pellet at the interface.
-
Collection: Carefully collect the upper organic layer (~1.5 mL) and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analysis (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
Protocol 2: Modified Folch Extraction
A classic and robust method for lipid extraction. Note that the lipid-containing chloroform layer is the bottom layer.
Materials:
-
Tissue sample (~50 mg)
-
Internal Standard (IS) solution
-
Chloroform:Methanol (2:1, v/v) mixture, ice-cold
-
0.9% NaCl solution, ice-cold
-
1M HCl
-
Glass homogenization tube and pestle
-
Centrifuge
Procedure:
-
Sample Weighing and Homogenization: Place ~50 mg of tissue in a glass homogenization tube. Add the internal standard. Add 2 mL of ice-cold Chloroform:Methanol (2:1) and homogenize thoroughly on ice.
-
Incubation: Agitate the homogenate for 20 minutes at 4°C.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Liquid Phase Transfer: Transfer the supernatant (liquid phase) to a clean glass tube.
-
Washing: Add 0.2 volumes (400 µL for 2 mL of extract) of ice-cold 0.9% NaCl solution. Vortex briefly.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C to achieve clear phase separation.
-
Collection: Carefully aspirate and discard the upper aqueous layer. Collect the lower chloroform layer containing the lipids.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the extract in the desired solvent for analysis.
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146. [Link]
-
Korcek, S., Chenier, J. H. B., Ingold, K. U., & Selby, K. (1972). New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. Journal of the American Chemical Society, 94(1), 271-278. [Link]
Sources
Technical Support Center: Enhancing the Efficiency of 6-Oxo-octanoic Acid Derivatization
Welcome to the technical support center for the derivatization of 6-oxo-octanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to enhance the efficiency and success of your derivatization experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a critical step for the analysis of this compound, particularly for gas chromatography-mass spectrometry (GC-MS), for several key reasons:
-
Increased Volatility: this compound is a polar molecule with low volatility due to its carboxylic acid and ketone functional groups. Derivatization converts these polar groups into less polar, more volatile derivatives, which is essential for analysis by GC.[1][2]
-
Improved Thermal Stability: At the high temperatures required for GC analysis, this compound can be thermally unstable and may undergo decarboxylation. Derivatization creates more stable compounds that can withstand the analytical conditions.[1]
-
Enhanced Chromatographic Performance: The polarity of the underivatized molecule can lead to poor peak shape (tailing) and adsorption onto the GC column. Derivatization reduces this polarity, resulting in sharper, more symmetrical peaks and improved separation.[1]
-
Prevention of Tautomerization: The ketone group can exist in equilibrium with its enol form. Derivatizing the keto group "locks" it in one form, preventing the formation of multiple peaks from a single analyte.[1]
Q2: What are the primary functional groups in this compound that I need to consider for derivatization?
A2: this compound is a bifunctional molecule containing:
-
A carboxylic acid group (-COOH) , which is acidic and can be readily esterified or silylated.
-
A ketone group (C=O) , which is less reactive than the carboxylic acid but can be derivatized through oximation or other carbonyl reactions.[3]
The choice of derivatization strategy will depend on which of these groups you need to modify for your specific analytical method.
Q3: Which derivatization method is most suitable for GC-MS analysis of this compound?
A3: The most common and highly recommended method for GC-MS analysis of keto acids like this compound is a two-step process involving oximation followed by silylation .[1]
-
Step 1: Oximation protects the ketone group by converting it to an oxime. This is crucial for preventing enolization and stabilizing the molecule.[1]
-
Step 2: Silylation targets the carboxylic acid group and any other active hydrogens, replacing them with a trimethylsilyl (TMS) group. This step significantly increases the volatility of the analyte.[1][4]
Q4: Do I always need to derivatize this compound for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis?
A4: Not necessarily. LC-MS can often analyze underivatized carboxylic acids in negative ionization mode.[5] However, derivatization can still be beneficial for LC-MS analysis to:
-
Improve Chromatographic Retention: Especially in reversed-phase chromatography, derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation.[6]
-
Enhance Ionization Efficiency: Derivatization can introduce a more readily ionizable group, improving the sensitivity of the MS detection.[6][7] Common derivatization reagents for LC-MS include those that add a fluorescent or easily ionizable tag.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound and provides systematic solutions.
Issue 1: Incomplete Derivatization
Symptom: You observe multiple peaks in your chromatogram corresponding to the unreacted, partially derivatized, and fully derivatized forms of this compound.[8]
| Possible Cause | Solution |
| Presence of Moisture | Moisture in your sample, solvents, or glassware will react with and consume the derivatizing reagent, particularly silylating agents. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use a fresh vial if you suspect contamination.[8] |
| Insufficient Reagent | An inadequate amount of derivatizing reagent will lead to an incomplete reaction, especially since this compound has two reactive sites. Solution: Use a sufficient molar excess of the derivatization reagent. For silylation, a general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.[2] For a two-step derivatization, ensure an excess of both the oximation and silylation reagents. |
| Suboptimal Reaction Time or Temperature | The derivatization reaction may not have reached completion due to insufficient time or temperature. Solution: Increase the reaction time or temperature according to the reagent manufacturer's recommendations or literature protocols. For sterically hindered groups, longer reaction times and higher temperatures may be necessary.[2] |
| Improper Reagent for the Functional Group | Some derivatizing reagents are more effective for certain functional groups. Solution: For the dual functionality of this compound, a two-step approach is often best. For silylation, a combination of a silylating agent (e.g., BSTFA or MSTFA) with a catalyst like TMCS can improve the derivatization of the carboxylic acid.[9][10] |
Issue 2: Poor Peak Shape (Tailing)
Symptom: Your chromatographic peaks are asymmetrical with a "tail" extending from the back of the peak.
| Possible Cause | Solution |
| Incomplete Derivatization | As mentioned above, unreacted polar groups can interact with active sites in the GC column, causing peak tailing. Solution: Optimize your derivatization protocol to ensure complete reaction (see Issue 1). |
| Active Sites on the GC Column | The GC liner or the column itself may have active sites that interact with the analyte. Solution: Use a deactivated liner and a high-quality, inert GC column. Consider silylating the liner before use. |
| Co-elution with Interfering Substances | Matrix components can interfere with the peak shape. Solution: Improve your sample preparation and cleanup procedures to remove interfering substances. |
Issue 3: No Peak or Very Small Peak for the Derivatized Analyte
Symptom: You do not observe a peak for your derivatized this compound, or the peak is significantly smaller than expected.
| Possible Cause | Solution |
| Degradation of the Derivative | Some derivatives, particularly TMS-ethers, can be sensitive to moisture and may degrade over time. Solution: Analyze the samples as soon as possible after derivatization. Ensure your entire analytical system, from the autosampler to the detector, is free of moisture. |
| Ineffective Derivatization Reagent | The derivatization reagent may have degraded due to improper storage or exposure to moisture. Solution: Use a fresh vial of the derivatizing reagent. Store all reagents according to the manufacturer's instructions. |
| Loss of Analyte During Sample Preparation | The analyte may be lost during extraction or solvent evaporation steps. Solution: Optimize your sample preparation protocol. Use a suitable internal standard to monitor for and correct any losses. |
Experimental Protocols & Workflows
Protocol 1: Two-Step Oximation and Silylation for GC-MS Analysis
This protocol provides a general guideline for the derivatization of this compound in a dried sample extract.
Materials:
-
Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in pyridine)[1]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9][10] or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[1]
-
Dried sample containing this compound
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Oximation:
-
Silylation:
-
Add 100 µL of BSTFA + 1% TMCS or MSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before analysis by GC-MS.
-
Workflow for Two-Step Derivatization
Caption: Workflow for the two-step derivatization of this compound.
Protocol 2: Fischer Esterification for Derivatization of the Carboxylic Acid Group
This method is suitable for converting the carboxylic acid to an ester, which can be useful for certain applications.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)[3]
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of the anhydrous alcohol (the alcohol also serves as the solvent).[3]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of alcohol).
-
Attach the reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.
Logical Flow for Troubleshooting Incomplete Derivatization
Caption: Troubleshooting workflow for incomplete derivatization.
References
-
Wissner, A. (1979). 2-Heterosubstituted silylated ketone acetals: reagents for the preparation of .alpha.-functionalized methylketones from carboxyl. The Journal of Organic Chemistry, 44(25), 4617–4622. [Link]
-
Derivatization of carboxylic group for fluorescence. (2008). Chromatography Forum. Retrieved January 17, 2026, from [Link]
-
7-Methyl-6-oxooctanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]
-
6-oxooctanoic acid. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
6-Oxohexanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 17, 2026, from [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved January 17, 2026, from [Link]
-
A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2013). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
8-Hydroxy-6-oxo-octanoic acid methyl ester. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019). PubMed. Retrieved January 17, 2026, from [Link]
-
An improved method for derivatization of fatty acids for liquid chromatography. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]
-
8-Methoxy-6-oxo-octanoic Acid Methyl Ester-D4. (n.d.). Veeprho. Retrieved January 17, 2026, from [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
Octanoic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2017). University of Wuppertal. Retrieved January 17, 2026, from [Link]
-
Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. (1993). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. Silylation Reagents | Fisher Scientific [fishersci.fi]
Addressing solubility issues of "6-Oxo-octanoic acid" in aqueous buffers
Introduction
Welcome to the technical support guide for 6-Oxo-octanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility and stability of this medium-chain oxo-fatty acid in aqueous buffers. Our goal is to provide you with the technical expertise and practical solutions required to ensure the accuracy and reproducibility of your experiments. By understanding the chemical principles governing the behavior of this compound, you can effectively troubleshoot issues and optimize your experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for addressing solubility challenges. The presence of both a ketone and a carboxylic acid functional group on an eight-carbon chain dictates its behavior in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | |
| Predicted pKa | 4.68 ± 0.10 | |
| Estimated Aqueous Solubility | ~25 mg/mL (2.503e+004 mg/L) at 25°C |
The predicted pKa of approximately 4.68 is a critical parameter. At a pH below this value, the carboxylic acid group is predominantly in its neutral, protonated form (-COOH), which is less water-soluble. Conversely, at a pH above the pKa, it exists in its deprotonated, anionic form (-COO⁻), which is significantly more soluble in aqueous solutions.[1]
Experimental Protocol: Preparation of an Aqueous Solution of this compound
This protocol provides a reliable method for preparing a clear, stable aqueous solution of this compound suitable for most research applications. The primary strategy involves creating a concentrated stock solution in an organic solvent, which is then diluted into the desired aqueous buffer with pH adjustment.
Part 1: Preparation of a Concentrated Stock Solution
Rationale: Due to the limited aqueous solubility of the protonated form of this compound, preparing a concentrated stock solution in a water-miscible organic solvent is the recommended first step. This approach ensures complete initial solubilization.[2]
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (≥99.5%) or Dimethyl Sulfoxide (DMSO)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a clean, dry glass vial on an analytical balance.
-
Carefully weigh the desired amount of this compound into the vial.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C. It is advisable to prepare fresh stock solutions or use them within a short period to minimize potential degradation.
Part 2: Preparation of the Final Aqueous Working Solution
Rationale: The key to maintaining solubility in the final aqueous buffer is to ensure the pH of the buffer is at least 1.5 to 2 units above the pKa of this compound (~4.68). This ensures the compound remains in its more soluble deprotonated (salt) form.[3]
Materials:
-
Concentrated stock solution of this compound
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
pH meter
-
1 M NaOH or 1 M HCl for pH adjustment
Procedure:
-
Prepare the desired aqueous buffer at a volume slightly less than the final target volume.
-
Measure the initial pH of the buffer.
-
Slowly add the concentrated stock solution of this compound to the buffer while stirring. Do not add the stock solution in a volume exceeding 1% of the final buffer volume to avoid precipitation of the organic solvent.
-
After adding the stock solution, check the pH of the final solution. It may decrease slightly due to the addition of the acidic compound.
-
If necessary, adjust the pH of the final solution to the desired level (ideally pH > 6.5) using dilute NaOH.
-
Bring the solution to the final volume with the aqueous buffer.
-
Visually inspect the solution for any cloudiness or precipitation. A clear solution indicates successful solubilization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Solubility Issues
Q1: I've added this compound directly to my neutral buffer, and it won't dissolve. What should I do?
A1: Direct dissolution in neutral aqueous buffers is often challenging due to the compound's pKa. The protonated form, which is prevalent at neutral pH before full dissolution and equilibration, has lower solubility.
Troubleshooting Steps:
-
pH Adjustment: The most effective method is to increase the pH of your buffer. Add a small amount of a base like 1 M NaOH dropwise until the pH is at least 6.5-7.0. This will convert the carboxylic acid to its highly soluble carboxylate salt.[1]
-
Use of a Stock Solution: If direct pH adjustment is not feasible or desirable for your experiment, you should prepare a concentrated stock solution in an organic solvent like ethanol or DMSO as described in the protocol above. Then, dilute this stock into your aqueous buffer.[2]
Q2: My this compound solution was clear initially but became cloudy or formed a precipitate over time. Why did this happen?
A2: This can be due to several factors:
-
pH Shift: The pH of your buffer may have changed over time (e.g., due to CO₂ absorption from the air, which can lower the pH), causing the compound to revert to its less soluble protonated form.
-
Temperature Change: Solubility is temperature-dependent. If you prepared the solution at a higher temperature and then stored it at a lower temperature (e.g., 4°C), the solubility limit may have been exceeded, leading to precipitation.
-
High Concentration: You may be working at a concentration that is near the solubility limit of the compound in your specific buffer system.
Troubleshooting Steps:
-
Verify and Re-adjust pH: Check the pH of your solution. If it has drifted downwards, readjust it to your target pH.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) to see if the precipitate redissolves. If it does, consider storing your solution at room temperature if stability allows, or prepare it fresh before use.
-
Prepare a More Dilute Solution: If precipitation persists, you may need to work with a lower concentration of this compound.
Caption: Troubleshooting workflow for precipitation issues.
Stability and Storage
Q3: How stable is this compound in aqueous solutions, and what are the optimal storage conditions?
A3: The stability of oxo-fatty acids in aqueous solutions can be influenced by pH, temperature, and light.[4]
-
pH: Both strongly acidic and basic conditions, especially when combined with elevated temperatures, can potentially lead to degradation (e.g., hydrolysis). A pH range of 6.0-7.5 is generally recommended for storage and use in biological assays.
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, it is best to store the concentrated organic stock solution at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
-
Light: To prevent potential photodegradation, store solutions in amber vials or protect them from light.
Q4: I'm observing inconsistent results in my biological assays. Could this be related to the stability of my this compound solution?
A4: Yes, inconsistent results can be a sign of compound degradation. If the concentration of the active compound is decreasing over time, it will lead to variability in your experimental outcomes.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable practice is to prepare the final aqueous working solution fresh from the frozen organic stock on the day of the experiment. Do not store dilute aqueous solutions for extended periods.[5]
-
Use High-Purity Reagents: Ensure that the water and buffer components used are of high purity to avoid contaminants that could catalyze degradation.
-
Inert Atmosphere: For sensitive applications, you can purge the stock solution vial with an inert gas like argon or nitrogen before capping and freezing to minimize oxidation.
Caption: Recommended workflow for preparing and storing solutions.
References
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Validation & Comparative
A Tale of Two Oxo-Acids: A Comparative Guide to 6-Oxo-octanoic Acid and 6-Oxohexanoic Acid in Biological Systems
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Carbon Chain - Unveiling the Biological Significance of Two Structurally Related Oxo-Fatty Acids
In the intricate landscape of cellular metabolism, the roles of small molecule metabolites are of paramount importance. Among these, oxo-fatty acids are emerging as critical players in various physiological and pathological processes. This guide provides a detailed comparative analysis of two such molecules: 6-oxo-octanoic acid and 6-oxohexanoic acid. While structurally similar, differing only by two carbons in their aliphatic chain, their known biological significance and the depth of their scientific exploration are markedly different.
This document will delve into the established metabolic pathways, biological functions, and disease associations of 6-oxohexanoic acid. In contrast, it will highlight the current knowledge gap surrounding this compound, a confirmed human metabolite for which specific biological roles remain largely uncharacterized. By presenting a side-by-side comparison, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the current state of knowledge and to illuminate promising avenues for future investigation.
Physicochemical Properties: A Foundation for Biological Interactions
A molecule's physical and chemical characteristics fundamentally govern its biological activity, influencing its solubility, membrane permeability, and interactions with enzymes and receptors. Below is a comparative summary of the key physicochemical properties of this compound and 6-oxohexanoic acid.
| Property | This compound | 6-Oxohexanoic Acid |
| Molecular Formula | C₈H₁₄O₃ | C₆H₁₀O₃[1][2] |
| Molecular Weight | 158.19 g/mol [3] | 130.14 g/mol [1] |
| IUPAC Name | 6-oxooctanoic acid | 6-oxohexanoic acid[2] |
| Synonyms | 6-Ketocaprylic acid | Adipic semialdehyde, 5-formylvaleric acid[4] |
| CAS Number | 4233-57-2[3] | 928-81-4[1] |
| Predicted pKa | 4.68 ± 0.10[3] | Not explicitly found, but expected to be similar to other short-chain carboxylic acids. |
| Appearance | Not explicitly documented | Solid[2] |
Metabolic Pathways: A Divergence in Understanding
The metabolic origins and fates of these two oxo-acids represent the most significant divergence in our current knowledge. While the pathway for 6-oxohexanoic acid is well-documented as part of amino acid catabolism, the metabolic context of this compound remains speculative.
6-Oxohexanoic Acid: A Key Intermediate in Lysine Degradation
6-Oxohexanoic acid is a recognized metabolite in the catabolism of the essential amino acid L-lysine.[4] In mammals, this degradation primarily occurs in the liver mitochondria via the saccharopine pathway.[4] This complex pathway ultimately converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production. 6-Oxohexanoic acid is formed from the oxidation of 6-hydroxyhexanoic acid.[1]
Dysregulation of this pathway can lead to inherited metabolic disorders. For instance, a deficiency in the enzyme responsible for the formation of 6-oxohexanoic acid from lysine is associated with 6-aminocaproic acid deficiency (6AC).[1]
This compound: An Enigmatic Metabolite
In stark contrast to its shorter-chain counterpart, the metabolic origins of this compound are not well-defined in the scientific literature. The Human Metabolome Database (HMDB) lists it as a human metabolite, suggesting its endogenous presence.[5] It is classified as a medium-chain keto acid.[5]
Based on its structure, it is plausible that this compound could be an intermediate in the ω-oxidation or β-oxidation of medium-chain fatty acids. However, direct experimental evidence for its formation and degradation pathways in mammalian systems is currently lacking. Further metabolomics studies are required to elucidate its metabolic context.
Biological Functions and Disease Associations: A Story of a Well-Characterized Molecule and an Unknown Entity
The known biological roles and disease associations of these two molecules are as divergent as their metabolic pathways.
6-Oxohexanoic Acid: From Metabolic Disorders to Cancer Therapeutics
Elevated levels of 6-oxohexanoic acid have been associated with metabolic disorders, including oxidative DNA damage and congestive heart failure.[1][6] This suggests its potential as a biomarker for these conditions.
Beyond its role in endogenous metabolism, 6-oxohexanoic acid has garnered significant interest in the field of drug development. It serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[6][7] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, and the linker plays a crucial role in the stability and efficacy of these conjugates.
This compound: A Blank Canvas for Discovery
Currently, there is no published literature detailing specific biological functions or disease associations for this compound. Its presence as a human metabolite implies a biological role, but this remains an open area of investigation. The structural similarity to other bioactive fatty acids suggests potential roles in cell signaling or as a metabolic intermediate, but these are speculative at present. The lack of commercially available analytical standards and dedicated research makes its study challenging.
Experimental Analysis: Methodologies for Detection and Quantification
The ability to accurately measure the levels of these oxo-acids in biological matrices is crucial for understanding their physiological and pathological roles.
Analysis of 6-Oxohexanoic Acid
Established protocols for the quantification of 6-oxohexanoic acid in biological samples such as plasma, urine, and cell culture media are available.[5] High-Performance Liquid Chromatography coupled with mass spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and specificity, as 6-oxohexanoic acid lacks a strong chromophore for UV detection.[5]
Protocol: LC-MS/MS Quantification of 6-Oxohexanoic Acid in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 6-oxohexanoic acid).
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[5]
-
Flow Rate: Approximately 0.3 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typical for underivatized carboxylic acids.[5]
-
Analysis of this compound
Conclusion and Future Directions: Bridging the Knowledge Gap
This comparative guide illuminates a significant disparity in our understanding of two structurally similar oxo-fatty acids. 6-Oxohexanoic acid is a well-established metabolite with defined roles in lysine catabolism and clear associations with metabolic diseases, as well as promising applications in biotechnology. In contrast, this compound, despite its confirmed presence in human metabolism, remains a molecule of unknown function.
This knowledge gap presents a compelling opportunity for the research community. Future investigations should focus on:
-
Elucidating the Metabolic Pathways of this compound through metabolomics and stable isotope tracing studies.
-
Investigating the Biological Functions of this compound in cell-based assays and animal models.
-
Exploring the Potential Disease Associations of this compound by analyzing its levels in patient cohorts with various metabolic and inflammatory diseases.
-
Developing and Validating Robust Analytical Methods for the sensitive and specific quantification of this compound in biological matrices.
By addressing these questions, we can begin to unravel the biological significance of this compound and potentially uncover new diagnostic biomarkers or therapeutic targets.
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A Comparative Analysis of 6-Oxo-octanoic Acid and Other Oxo Fatty Acids: A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and drug discovery, oxo fatty acids (OFAs) are emerging as a class of signaling molecules with profound implications for cellular metabolism and inflammatory pathways. These molecules, characterized by the presence of a ketone group on the fatty acid chain, are products of lipid peroxidation and enzymatic processes, acting as key mediators in both physiological and pathological states. This guide provides a comprehensive comparative analysis of 6-oxo-octanoic acid and other notable OFAs, offering insights into their distinct physicochemical properties, biological activities, and the experimental methodologies required for their investigation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to navigate the complexities of OFA research.
Introduction to Oxo Fatty Acids: Beyond Simple Metabolites
Oxo fatty acids are a diverse group of lipid mediators derived from the oxidation of polyunsaturated fatty acids. The position of the oxo group, the length of the carbon chain, and the presence of other functional groups confer a remarkable specificity to their biological functions. Unlike their parent fatty acids, OFAs often exhibit heightened biological potency and can act as ligands for nuclear receptors, modulate enzyme activity, and participate in signaling cascades that govern inflammation, metabolic homeostasis, and cellular proliferation. This guide will focus on a comparative analysis of this compound, a medium-chain OFA, with other relevant OFAs to highlight the structure-activity relationships that define their roles in cellular signaling.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of OFAs are critical determinants of their biological activity, influencing their solubility, membrane permeability, and interaction with protein binding pockets. The position of the oxo group and the chain length significantly impact these properties.
| Property | This compound | 6-Oxohexanoic Acid | 9-Oxononanoic Acid |
| Molecular Formula | C₈H₁₄O₃ | C₆H₁₀O₃[1] | C₉H₁₆O₃[1][2] |
| Molecular Weight ( g/mol ) | 158.19 | 130.14[1] | 172.22[2] |
| Melting Point (°C) | 52 | Data not readily available | Data not readily available |
| Boiling Point (°C) | 311.1 (predicted) | 263.7 | Data not readily available |
| Water Solubility | Slightly soluble | Soluble | Slightly soluble[3] |
| pKa | ~4.7 (predicted) | ~4.8 (predicted) | ~4.7 (predicted) |
Causality Behind Physicochemical Differences:
The shorter chain length of 6-oxohexanoic acid contributes to its higher predicted water solubility compared to 6-oxo-octanoic and 9-oxononanoic acids[4][5][6][7]. As the hydrophobic carbon chain elongates, the overall polarity of the molecule decreases, reducing its solubility in aqueous environments. The presence of the polar carboxyl and ketone groups, however, still allows for some degree of water solubility, particularly for the shorter-chain OFAs. The predicted pKa values are similar across these selected OFAs, as they are primarily determined by the carboxylic acid functional group.
Comparative Biological Activity and Signaling Pathways
The biological effects of OFAs are remarkably diverse and are dictated by their specific molecular structures. Here, we compare the known activities of this compound with other well-characterized OFAs, focusing on their roles as signaling molecules.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism, as well as inflammation[8]. Several OFAs have been identified as PPAR agonists.
A study on tomato juice-derived OFAs revealed that 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) is a more potent PPARα agonist than its isomer, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) [9]. In vitro luciferase assays demonstrated that 13-oxo-ODA significantly induced PPARα activation, and its administration to obese diabetic mice led to a decrease in plasma and hepatic triglycerides[9]. This highlights the critical influence of the oxo group's position on biological potency.
While direct experimental data on the PPARα agonistic activity of this compound is not yet available, its structural similarity to other lipid signaling molecules suggests it may also interact with PPARs. Further research is warranted to elucidate the specific PPAR-mediated effects of this compound and to compare its potency with other OFAs.
Diagram of PPARα Signaling Pathway:
Caption: PPARα activation by an oxo fatty acid ligand.
Modulation of Inflammatory Pathways
Inflammation is a complex biological response, and OFAs can act as both pro- and anti-inflammatory mediators.
8-oxo-9-octadecenoic acid (OOA) has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells[10][11]. It suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[11]. Specifically, OOA reduces the phosphorylation of IκB-α and the p50 subunit of NF-κB, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes[10][11].
In contrast, 9-oxononanoic acid (9-ONA) , a product of linoleic acid autoxidation, has been shown to induce platelet aggregation by activating the arachidonate cascade [2][12]. It stimulates phospholipase A2 (PLA2) activity, leading to the release of arachidonic acid and the subsequent production of thromboxane A2, a potent platelet aggregator and vasoconstrictor[2][12].
The comparative inflammatory effects of this compound have not been extensively studied. Its shorter chain length compared to OOA and 9-ONA may influence its interaction with the signaling molecules involved in these pathways.
Diagram of Inflammatory Signaling Pathways Modulated by OFAs:
Caption: Contrasting inflammatory pathways influenced by different oxo fatty acids.
Experimental Protocols: A Guide to OFA Research
The study of OFAs requires robust and validated experimental protocols for their synthesis, purification, and analysis. Below are detailed, step-by-step methodologies for key experiments.
Synthesis of Oxo Fatty Acids
A. Synthesis of this compound (Illustrative)
-
Principle: A common route involves the oxidation of a corresponding hydroxy fatty acid or the ozonolysis of an unsaturated fatty acid.
-
Protocol:
-
Starting Material: 6-hydroxyoctanoic acid.
-
Oxidation: Dissolve 6-hydroxyoctanoic acid in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
B. Synthesis of 9-Oxononanoic Acid from Linoleic Acid
-
Principle: A bienzymatic cascade using lipoxygenase and hydroperoxide lyase provides a green chemistry approach to the synthesis of 9-ONA[13][14].
-
Protocol:
-
Enzyme Preparation: Obtain or prepare 9S-lipoxygenase (e.g., from Solanum tuberosum) and 9/13-hydroperoxide lyase (e.g., from Cucumis melo)[14].
-
Reaction Setup: In a buffered aqueous solution, emulsify linoleic acid with a surfactant.
-
Step 1 (Lipoxygenase Reaction): Add the 9S-lipoxygenase to the reaction mixture and incubate to produce 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).
-
Step 2 (Hydroperoxide Lyase Reaction): After the completion of the first step, add the 9/13-hydroperoxide lyase to cleave the 9S-HPODE, yielding 9-oxononanoic acid[14].
-
Extraction: Acidify the reaction mixture and extract the 9-ONA with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify by column chromatography.
-
Diagram of a General Experimental Workflow:
Caption: A generalized workflow for the synthesis and characterization of oxo fatty acids.
Analysis of Oxo Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For OFAs, derivatization is typically required to increase their volatility and improve chromatographic performance[15][16].
-
Protocol for Short-Chain OFA Methyl Ester Analysis:
-
Sample Preparation: Extract the OFAs from the biological matrix using a suitable solvent system (e.g., Folch method).
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried extract, add a solution of methanolic HCl or BF₃ in methanol.
-
Heat the mixture at 60-80°C for 15-30 minutes.
-
After cooling, add water and extract the FAMEs with hexane or another nonpolar solvent.
-
Dry the organic layer and concentrate it under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector: Splitless injection at 250°C.
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is suitable for FAME analysis.
-
Oven Program: A temperature gradient is used to separate the FAMEs. For example, start at 70°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes[17].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[17].
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the OFA-FAMEs based on their retention times and mass spectra compared to authentic standards. Quantify using an internal standard.
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other oxo fatty acids, highlighting the current understanding of their physicochemical properties, biological activities, and the experimental approaches for their study. While significant progress has been made in understanding the roles of certain OFAs, such as 9-oxononanoic acid and longer-chain variants, in cellular signaling, a clear gap in the literature exists regarding the specific biological functions of this compound.
Future research should focus on:
-
Direct Comparative Studies: Designing experiments to directly compare the biological potency of this compound with other OFAs in various assays (e.g., PPAR activation, anti-inflammatory effects).
-
Elucidating Mechanisms of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Translating the in vitro findings to animal models to understand the physiological and pathological relevance of this compound.
A deeper understanding of the structure-activity relationships within the OFA family will undoubtedly open new avenues for the development of novel therapeutics targeting metabolic and inflammatory diseases.
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Ren, R. F., Hashimoto, T., Mizuno, M., Takigawa, H., Yoshida, M., Azuma, T., & Kanazawa, K. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of clinical biochemistry and nutrition, 52(3), 228–233. [Link]
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Otte, T., Le-Thi-Phuong, T., Kourist, R., & Gröger, H. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemCatChem, 5(10), 2865-2868. [Link]
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Kim, Y. I., Hirai, S., Goto, T., Ohyane, C., Takahashi, N., & Kawada, T. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. FEBS letters, 586(3), 223–229. [Link]
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Otte, T., Le-Thi-Phuong, T., Kourist, R., & Gröger, H. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemCatChem, 5(10), 2865-2868. [Link]
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Kim, K. N., Heo, S. J., Yoon, W. J., Kang, S. M., Ahn, G., & Jeon, Y. J. (2014). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Food and chemical toxicology, 69, 103–110. [Link]
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Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
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Jones, R. G., & Pearce, E. L. (2019). Activation of Peroxisome Proliferator-Activated Receptors α and δ Synergizes with Inflammatory Signals to Enhance Adoptive Cell Therapy. Cancer research, 79(3), 509–519. [Link]
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Lee, C. H. (2015). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. International journal of molecular sciences, 16(7), 16297–16326. [Link]
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The Untapped Potential of 6-Oxo-octanoic Acid: A Roadmap for Biomarker Validation in Oxidative Stress
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Established Markers
In the landscape of biomarker discovery, the pursuit of novel molecules that offer greater specificity, sensitivity, and mechanistic insight is relentless. While established markers of oxidative stress, such as F2-isoprostanes, have proven invaluable, the complexity of biological systems beckons for a broader arsenal of tools. This guide delves into the untapped potential of 6-Oxo-octanoic acid, a keto-acid whose role in human pathophysiology remains largely unexplored. We will not present this compound as a validated biomarker, for it is not. Instead, we offer a comprehensive roadmap for its investigation and validation, providing the experimental frameworks and comparative analyses necessary to elevate this molecule from a mere curiosity to a potentially powerful diagnostic and therapeutic tool.
The Rationale: Why Investigate this compound?
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a cornerstone of numerous pathological states, from neurodegenerative diseases and cancer to cardiovascular and metabolic disorders. A key event in oxidative stress is lipid peroxidation, the process by which ROS attack polyunsaturated fatty acids in cell membranes, leading to a cascade of cellular damage. This process generates a plethora of oxidized lipid products, some of which are stable enough to be measured in biological fluids and serve as biomarkers of oxidative stress.
While molecules like 8-isoprostane are well-established as reliable indicators of lipid peroxidation[1][2][3], the sheer diversity of lipid species and oxidation products suggests that a single marker may not capture the full spectrum of oxidative damage. Shorter-chain keto-acids, such as this compound, could represent fragments from the peroxidation of longer-chain fatty acids, potentially offering a different kinetic profile or reflecting damage to specific lipid pools.
The investigation of this compound is therefore predicated on the hypothesis that it may serve as a novel, complementary biomarker of oxidative stress, potentially offering new insights into the mechanisms of lipid peroxidation and its role in disease.
The Path to Validation: A Hypothetical Framework
The journey from a candidate molecule to a validated biomarker is a rigorous one, demanding a systematic and evidence-based approach. The U.S. Food and Drug Administration (FDA) provides a comprehensive framework for this process, emphasizing a "fit-for-purpose" approach to validation[4][5][6]. Below, we outline a hypothetical roadmap for the validation of this compound as a biomarker for oxidative stress-related diseases, using the established biomarker 8-isoprostane as a benchmark for comparison.
Analytical Validation: Can We Reliably Measure It?
The foundational step in biomarker validation is the development of a robust and reliable analytical method. For a small molecule like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for other short-chain keto-acids[7][8][9].
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
- Precipitate proteins by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge.
- Transfer the supernatant to a clean tube.
2. Derivatization (to enhance chromatographic retention and ionization efficiency):
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 50 µL of a derivatization agent solution (e.g., 3-nitrophenylhydrazine in a suitable buffer)[10].
- Incubate at 40°C for 30 minutes.
3. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A reverse-phase C18 column suitable for small polar molecules.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Mass Spectrometric Detection:
- Ionization Mode: Negative electrospray ionization (ESI-).
- Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard.
4. Method Validation Parameters (as per FDA guidelines[5]):
- Accuracy, Precision, Selectivity, Sensitivity, Reproducibility, and Stability.
Diagram: Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Clinical Validation: Does It Correlate with Disease?
Once a reliable analytical method is established, the next step is to assess the clinical performance of this compound as a biomarker. This involves measuring its levels in a well-characterized cohort of patients with a disease known to involve oxidative stress (e.g., chronic obstructive pulmonary disease - COPD) and comparing them to a healthy control group.
Hypothetical Comparison of this compound and 8-isoprostane in COPD
| Parameter | This compound (Hypothetical) | 8-isoprostane (Established) | Supporting Rationale/Citations |
| Biochemical Origin | Product of lipid peroxidation of medium to long-chain fatty acids. | Product of free-radical catalyzed peroxidation of arachidonic acid. | [3][11][12] |
| Normal Plasma Range | To be determined. | ~10-50 pg/mL | [1][13] |
| Pathological Range (COPD) | Hypothetically elevated. | Significantly elevated in sputum and potentially in plasma of COPD patients. | [3] |
| Diagnostic Sensitivity | To be determined through ROC curve analysis. | Moderate; can differentiate smokers from non-smokers and COPD patients from healthy controls. | [3] |
| Diagnostic Specificity | To be determined; may be elevated in other conditions of oxidative stress. | Not specific to COPD; elevated in numerous inflammatory and oxidative stress-related diseases. | [1][13][14] |
| Correlation with Disease Severity | To be investigated by correlating levels with lung function tests (e.g., FEV1). | Correlates with the severity of COPD. | [3] |
| Response to Therapy | Hypothetically, levels may decrease with antioxidant or anti-inflammatory therapies. | Levels can be modulated by therapeutic interventions. |
Diagram: The Biomarker Validation Pathway
Caption: A simplified pathway for biomarker validation.
Mechanistic Insights: Where Does this compound Come From?
Understanding the biochemical origins of a biomarker is crucial for its interpretation. For this compound, we can hypothesize its formation through the lipid peroxidation of longer-chain fatty acids, such as linoleic acid, a common component of cell membranes.
Diagram: Hypothetical Formation of this compound via Lipid Peroxidation
Caption: Hypothetical pathway of this compound formation.
The process begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid by a reactive oxygen species, initiating a chain reaction that leads to the formation of lipid hydroperoxides[15][16]. These unstable intermediates can then fragment into smaller molecules, including aldehydes and keto-acids like this compound.
Conclusion and Future Directions
While this compound is not yet a validated biomarker, it represents a promising candidate for further investigation in the field of oxidative stress. This guide has provided a comprehensive, albeit hypothetical, framework for its validation, from the development of a robust analytical method to its clinical evaluation against an established benchmark. The path to biomarker validation is arduous, but the potential rewards – a deeper understanding of disease mechanisms and improved diagnostic and therapeutic tools – are well worth the effort. We encourage the scientific community to embark on this journey of discovery and unlock the full potential of novel biomarkers like this compound.
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Montuschi, P., Collins, J. V., & Barnes, P. J. (1998). 8-Isoprostane as a biomarker of oxidative stress in interstitial lung diseases. American journal of respiratory and critical care medicine, 158(5), 1524-1527. Available at: [Link]
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Låg, M., Jonassen, M., & Refsnes, M. (2018). 8-Isoprostane is an early biomarker for oxidative stress in chlorine-induced acute lung injury. Toxicology letters, 282, 1-7. Available at: [Link]
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Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Montuschi, P., Collins, J. V., & Barnes, P. J. (1998). 8-Isoprostane as a Biomarker of Oxidative Stress in Interstitial Lung Diseases. American Journal of Respiratory and Critical Care Medicine, 158(5), 1524-1527. Available at: [Link]
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Jensen, M. D., Jensen, K. T., Larsen, M. R., & Færgeman, N. J. (2021). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available at: [Link]
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Niki, E. (2008). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Journal of clinical biochemistry and nutrition, 43(Suppl 1), 1–6. Available at: [Link]
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Grimm, S., & Grune, T. (2016). Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease. Methods in molecular biology (Clifton, N.J.), 1378, 1–11. Available at: [Link]
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Jensen, M. D., Jensen, K. T., Larsen, M. R., & Færgeman, N. J. (2021). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 6-Oxo-octanoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides an in-depth technical comparison of analytical methods for the quantification of 6-Oxo-octanoic acid, a molecule of interest in various metabolic studies. We will delve into the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), offering a framework for methodological selection and cross-validation. This document is designed to be a practical resource, grounded in scientific principles and field-proven insights, to ensure the generation of robust and reliable data.
Introduction: The Significance of this compound Quantification
This compound is a keto acid that plays a role in various metabolic pathways. Its accurate measurement in biological matrices such as plasma, urine, and cell culture media is crucial for understanding its physiological and pathological significance. The selection of an appropriate analytical method is a critical first step in any study involving this analyte. This guide will explore the most common analytical techniques, providing a comparative analysis to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for this compound quantification hinges on several factors, including the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. Here, we compare the three primary methods: LC-MS/MS, GC-MS, and HPLC-UV.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation of analytes in the liquid phase followed by mass-based detection and fragmentation for structural confirmation. | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Separation of analytes in the liquid phase with detection based on the absorption of ultraviolet light. |
| Sensitivity | Excellent, often considered the gold standard for trace-level quantification. | High, but can be slightly lower than LC-MS/MS for certain compounds. | Moderate to low, highly dependent on the presence of a chromophore in the analyte. |
| Selectivity | Very high, due to the combination of chromatographic separation and mass filtering in both the first and third quadrupoles (in triple quadrupole instruments). | High, based on both retention time and the unique mass fragmentation pattern of the analyte. | Lower, as it relies solely on chromatographic retention time and UV absorbance, which can be prone to interference from co-eluting compounds. |
| Sample Preparation | Often simpler, with protein precipitation or liquid-liquid extraction being common. Derivatization is typically not required. | More complex, almost always requiring derivatization to increase the volatility and thermal stability of the analyte.[1] | Can be simple, but often requires derivatization to introduce a UV-absorbing moiety to enhance sensitivity.[2] |
| Throughput | High, with typical run times of a few minutes per sample.[3][4] | Lower, due to the longer chromatographic run times and the additional derivatization step. | Moderate, with run times comparable to LC-MS/MS, but the potential need for derivatization can reduce overall throughput. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and the use of internal standards. | Generally less prone to matrix effects compared to LC-MS/MS, as the high temperatures of the GC inlet and column can pyrolyze many interfering compounds. | Can be affected by interfering substances that absorb at the same wavelength as the analyte. |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
Expert Insight: The choice between these methods is a trade-off between performance and practicality. For discovery and biomarker validation studies where sensitivity and specificity are paramount, LC-MS/MS is the preferred platform.[5] GC-MS offers a robust and reliable alternative, particularly when dealing with complex matrices where its inherent resistance to matrix effects is advantageous. HPLC-UV is a cost-effective option for routine analysis when the concentration of this compound is expected to be high enough for detection, or when derivatization is a feasible option to enhance sensitivity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development and validation. It is essential to optimize these procedures for your specific application and matrix.
LC-MS/MS Method for this compound Quantification
This method is ideal for the sensitive and specific quantification of this compound in biological fluids.
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be optimized by direct infusion.
Workflow Diagram:
Caption: Workflow for LC-MS/MS quantification of this compound.
GC-MS Method for this compound Quantification
This method requires derivatization to make the analyte volatile for gas chromatography.
Sample Preparation and Derivatization (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic extract to dryness.
-
Oximation: Add 50 µL of a 20 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine. Heat at 70°C for 30 minutes to derivatize the keto group.
-
Silylation: Cool the sample and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to derivatize the carboxylic acid group.
-
Cool to room temperature before injection.
GC-MS Parameters:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to separate the derivatized analyte from other components (e.g., start at 100°C, ramp to 280°C).
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Workflow Diagram:
Caption: Workflow for GC-MS quantification of this compound.
HPLC-UV Method for this compound Quantification
This method is a more accessible alternative but may lack the sensitivity of mass spectrometry-based methods. Derivatization is often necessary.
Sample Preparation and Derivatization (Plasma/Serum):
-
Follow the sample preparation steps for LC-MS/MS (protein precipitation or liquid-liquid extraction).
-
Derivatization: To the dried extract, add a derivatizing agent that introduces a chromophore. A common choice for carboxylic acids is p-bromophenacyl bromide.[2] This reaction typically requires a catalyst and heating. The specific conditions will need to be optimized.
HPLC-UV Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid.[6]
-
Detection Wavelength: The wavelength of maximum absorbance for the derivatized this compound.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
Workflow Diagram:
Caption: Workflow for HPLC-UV quantification of this compound.
Cross-Validation: Ensuring Methodological Consistency
When employing different analytical methods within a study or across different laboratories, cross-validation is essential to ensure the consistency and reliability of the data. The objective is to demonstrate that different analytical procedures provide equivalent results.
Cross-Validation Strategy:
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, if possible, incurred study samples by both methods.
-
Prepare QC Samples: Prepare QC samples at low, medium, and high concentrations of this compound in the relevant biological matrix.
-
Analyze by Both Methods: Analyze a statistically significant number of replicates of each QC level using both the primary and the comparator analytical methods.
-
Compare the Results: The mean concentration and precision (%CV) obtained from both methods should be compared. Acceptance criteria are typically defined in the validation plan, but a common approach is to ensure that the mean concentrations are within ±20% of each other.
Logical Relationship Diagram for Cross-Validation:
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion: A Framework for Robust Quantification
The accurate quantification of this compound is achievable through several analytical techniques, each with its own set of advantages and limitations. LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for demanding research applications. GC-MS offers a reliable and robust alternative, particularly when matrix effects are a concern. HPLC-UV provides a cost-effective solution for less demanding applications.
Regardless of the chosen method, rigorous validation in accordance with regulatory guidelines is non-negotiable.[1] Furthermore, when multiple methods are employed, a well-designed cross-validation study is crucial for ensuring data integrity and comparability across different analytical platforms. By following the principles and protocols outlined in this guide, researchers can confidently generate high-quality, reproducible data for their studies on this compound.
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A Comparative Analysis of 6-Oxo-octanoic Acid and Octanoic Acid: Unveiling Divergent Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of 6-oxo-octanoic acid and its structural analog, octanoic acid. While octanoic acid is a well-characterized medium-chain fatty acid with broad physiological roles, this compound remains a less-explored molecule. This document synthesizes current knowledge, presents experimental data, and proposes a framework for direct comparative analysis to elucidate their distinct functionalities.
Introduction: A Tale of Two Fatty Acids
Octanoic acid (also known as caprylic acid) is an eight-carbon saturated fatty acid abundant in natural sources like coconut oil, palm kernel oil, and mammalian milk.[1][2][3] Its physiological effects, ranging from broad-spectrum antimicrobial action to a significant role in cellular metabolism, are well-documented.[1][4][5] In contrast, this compound is a keto acid derivative of octanoic acid. While its presence has been identified in natural products like royal jelly, its specific biological activities are not extensively characterized. The introduction of a ketone group at the C-6 position suggests a significant divergence in its metabolic fate and cellular interactions compared to its parent fatty acid.
This guide will explore these differences, drawing on established data for octanoic acid and making scientifically grounded inferences about the potential activities of this compound, supported by what is known about the broader class of oxo-fatty acids.[6][7][8]
Structural and Metabolic Distinctions
The primary difference between the two molecules is the presence of a carbonyl (keto) group in this compound, which fundamentally alters its chemical properties and, consequently, its metabolic processing.
Caption: Chemical structures of Octanoic Acid and this compound.
The Metabolic Journey of Octanoic Acid
As a medium-chain fatty acid (MCFA), octanoic acid follows a distinct and rapid metabolic path.[5]
-
Absorption and Transport: Unlike long-chain fatty acids (LCFAs), octanoic acid is absorbed directly from the small intestine into the portal vein and transported to the liver.[5][9] It does not require incorporation into chylomicrons for transport through the lymphatic system.[10]
-
Mitochondrial Entry: A key feature of MCFAs is their ability to cross the inner mitochondrial membrane without the aid of the carnitine palmitoyltransferase (CPT) shuttle system, which is a rate-limiting step for LCFAs.[10][11]
-
β-Oxidation: Once inside the mitochondria, octanoic acid rapidly undergoes β-oxidation, where two-carbon units are cleaved to produce acetyl-CoA.[12][13] This acetyl-CoA then enters the citric acid cycle for energy (ATP) production or is used for the synthesis of ketone bodies (ketogenesis).[9]
This efficient metabolic processing makes octanoic acid a readily available energy source.[4][12]
Caption: Simplified metabolic pathway of octanoic acid in the liver.
The Inferred Metabolism of this compound
Direct metabolic studies on this compound are scarce. However, based on the metabolism of other oxo-fatty acids, its fate is likely governed by ω-oxidation, an alternative to β-oxidation.[8]
-
ω-Oxidation Pathway: This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid.[8] This process can be crucial when β-oxidation is impaired.[8] The ω-oxidation of a fatty acid typically yields a dicarboxylic acid, with ω-hydroxy and ω-oxo fatty acids as intermediates.[6]
-
Metabolic Significance: The resulting dicarboxylic acids can be further metabolized via β-oxidation from both ends, ultimately producing succinyl-CoA.[8] Succinyl-CoA is a valuable intermediate that can enter the citric acid cycle or serve as a substrate for gluconeogenesis (the synthesis of glucose), which is particularly important during periods of fasting or in diabetic states.[8]
Therefore, while octanoic acid is primarily a direct fuel source, this compound may function as a precursor for generating glucose and replenishing citric acid cycle intermediates.
Comparative Biological Activities
The structural and metabolic differences between these two molecules give rise to distinct biological activities.
Antimicrobial Properties
Octanoic Acid: Possesses potent, broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria like Staphylococcus aureus and Escherichia coli, and yeasts such as Candida albicans.[1][14] Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[1][15] Furthermore, it is effective at inhibiting and eradicating bacterial biofilms, which are often resistant to conventional antibiotics.[1][16]
This compound: There is currently no direct experimental evidence defining the antimicrobial properties of this compound. While fatty acids, in general, can exhibit antimicrobial effects, the presence of the ketone group may alter its ability to interact with and disrupt microbial membranes. Its activity, if any, remains to be determined through empirical testing.
Metabolic and Systemic Regulation
Octanoic Acid: Beyond its role as an energy substrate, octanoic acid is a key signaling molecule.
-
Appetite Regulation: It is essential for the acylation of ghrelin, the "hunger hormone."[17][18] This modification is required for ghrelin to activate its receptor and stimulate appetite.[18]
-
Energy Expenditure: Some studies suggest that octanoic acid can cross the blood-brain barrier, where it is almost exclusively oxidized, leading to a transient reduction in food intake and an increase in energy expenditure.[19]
-
Anti-inflammatory Effects: Octanoic acid has demonstrated anti-inflammatory properties.[1][3] It can inhibit the transcription of the pro-inflammatory cytokine IL-8 and may reduce other inflammatory markers through pathways involving PPARγ.[20][21]
This compound: Its systemic effects are largely unknown. However, other oxo-fatty acids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation.[7] This suggests that this compound could potentially modulate gene expression related to glucose and lipid homeostasis.
Cellular Signaling
Octanoic Acid: Has been shown to influence key signaling pathways.
-
Insulin Signaling: In hepatocytes, octanoic acid can promote both basal and insulin-induced phosphorylation of proteins in the Akt-mTOR axis, a central pathway in cell growth and metabolism.[11]
-
mTORC1 Signaling: Interestingly, some research indicates that while decanoic acid (C10) inhibits mTORC1 activity, octanoic acid has no significant effect, highlighting the specificity of fatty acid signaling.[22]
This compound: The impact of this compound on cellular signaling pathways has not been investigated. Its structural similarity to other signaling lipids warrants further study into its potential interactions with nuclear receptors like PPARs or other cellular sensors of metabolic state.
Data Summary: A Head-to-Head Comparison
| Feature | Octanoic Acid | This compound |
| Chemical Class | Medium-Chain Saturated Fatty Acid[2] | Oxo-Fatty Acid |
| Primary Metabolic Pathway | Mitochondrial β-Oxidation[12][13] | Inferred to be related to ω-Oxidation[8] |
| Mitochondrial Entry | Carnitine-Independent[10][11] | Unknown |
| Key Metabolic Role | Rapid energy (ATP) and ketone body production[9] | Potential precursor for gluconeogenesis via succinyl-CoA[8] |
| Antimicrobial Activity | Broad-spectrum bactericidal and fungicidal[1][14][23] | Not experimentally determined |
| Anti-Biofilm Activity | Potent inhibitor and eradicator of biofilms[16][24] | Not experimentally determined |
| Anti-Inflammatory Effects | Documented; inhibits pro-inflammatory cytokines like IL-8[20][21] | Unknown, but plausible via PPAR agonism[7] |
| Role in Appetite | Essential for acylation and activation of ghrelin[17][18] | Unknown |
| Key Signaling Interactions | Influences Akt-mTOR pathway; potential PPARγ ligand[11][20] | Potential PPAR agonist based on class[7] |
Proposed Experimental Workflow: Direct Comparative Antimicrobial Assay
To directly compare the biological activity of these two molecules, a standardized antimicrobial susceptibility test is a logical first step. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a robust and widely used technique.[25][26]
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a framework for comparing the antimicrobial efficacy of this compound and octanoic acid against a target bacterial strain.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and octanoic acid (e.g., 1280 µg/mL) prepared in a suitable solvent (e.g., ethanol).[27]
-
Bacterial Strain: Overnight culture of a test organism (e.g., Staphylococcus aureus ATCC 29213) in an appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettor, spectrophotometer.
2. Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh MHB.
-
Adjust the optical density at 600 nm (OD600) to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute this suspension to achieve a final standardized inoculum of approximately 5 x 10^5 CFU/mL.[28]
3. Assay Plate Preparation:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate for each compound being tested.
-
Add 200 µL of the stock solution of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum, no compound).
-
Well 12 will serve as the negative control (MHB only, no inoculum).
4. Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL.
5. Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.[28]
6. MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[25][28]
-
Growth can be confirmed by reading the OD600 of each well with a microplate reader.
7. Causality and Validation:
-
The inclusion of a positive control (growth) and negative control (no growth) validates the assay conditions and sterility.
-
Octanoic acid serves as a positive experimental control, as its antimicrobial activity is well-established. A lack of activity from the octanoic acid sample would indicate a problem with the assay setup.
-
This self-validating system ensures that any observed activity (or lack thereof) from this compound can be confidently attributed to the compound itself.
Conclusion and Future Directions
The comparison between octanoic acid and this compound reveals a fascinating dichotomy. Octanoic acid is a well-understood, metabolically efficient fuel source with potent antimicrobial and anti-inflammatory properties. In contrast, this compound, by virtue of its ketone group, is likely shunted into an entirely different metabolic pathway, potentially serving as a substrate for glucose production under specific physiological stresses.
While the biological activities of this compound remain largely speculative, its structure and the known functions of related oxo-fatty acids suggest it may be a valuable signaling molecule, particularly in the context of metabolic regulation via PPARs. The proposed experimental workflow provides a clear and immediate path to begin characterizing its potential antimicrobial effects, offering a direct comparison to its well-studied analog. Further research, including metabolic tracing studies and receptor binding assays, is essential to fully elucidate the physiological role of this intriguing molecule and unlock its potential applications in research and therapeutics.
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A Senior Application Scientist's Guide to Utilizing 6-Oxo-octanoic Acid as an Internal Standard in Metabolomics
An Objective Comparison and Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. The inherent variability in sample preparation and analysis necessitates the use of internal standards (IS) to ensure data integrity.[1] This guide provides a comprehensive evaluation of 6-oxo-octanoic acid as a potential internal standard, offering a comparative analysis against other common standards and detailed experimental protocols to support its application.
The Crucial Role of Internal Standards in Metabolomics
Metabolomics studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations arising from sample extraction, matrix effects, and instrument performance.[2][3] Internal standards are compounds added to samples at a known concentration before any sample processing steps.[4] By monitoring the signal of the internal standard relative to the analyte of interest, researchers can correct for these variations, leading to more accurate and reliable quantification.[5] The ideal internal standard is structurally similar to the analyte, exhibits similar ionization and chromatographic behavior, but is distinguishable by the mass spectrometer.[6] Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in mass spectrometry-based metabolomics due to their near-identical physicochemical properties to the endogenous analyte.[1][7]
This compound: A Candidate for an Internal Standard
This compound is a medium-chain keto acid, a class of organic compounds characterized by a ketone group and a carboxylic acid functional group.[8] Its structure, being a derivative of octanoic acid, makes it a plausible candidate as an internal standard for the analysis of other medium-chain fatty acids and related metabolites.[9]
Physicochemical Properties of this compound and Related Compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Functional Groups |
| This compound | C8H14O3 | 158.19 | Carboxylic acid, Ketone |
| 6-Oxohexanoic acid | C6H10O3 | 130.14 | Carboxylic acid, Aldehyde |
| 6-Oxoheptanoic acid | C7H12O3 | 144.17 | Carboxylic acid, Ketone |
| 8-Oxo-octanoic acid | C8H14O3 | 158.20 | Carboxylic acid, Ketone |
Data sourced from PubChem and other chemical suppliers.[10][11][12][13]
The presence of both a polar carboxylic acid and a reactive ketone group influences its solubility and chromatographic behavior. While not an endogenous human metabolite that would interfere with measurements, its structural similarity to other oxo-fatty acids makes it a potentially suitable internal standard for this class of compounds.[8][14]
Comparative Analysis: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific analytes being targeted. While SIL analogs are ideal, they are not always commercially available or cost-effective.[15] In such cases, a structurally similar compound like this compound can be a viable alternative.
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| Stable Isotope-Labeled (SIL) Analogs (e.g., ¹³C-labeled fatty acids) | Co-elutes with the analyte.[1] Corrects for matrix effects and ionization suppression most effectively.[3][5] Considered the "gold standard".[3] | Can be expensive and not available for all metabolites.[6][16] | Targeted quantification of specific analytes where high accuracy is required. |
| Structurally Similar Compounds (e.g., this compound) | More affordable and readily available than many SIL standards. Can correct for variability in extraction and chromatography for a class of compounds. | May not perfectly co-elute with all analytes. Ionization efficiency may differ from the analyte, leading to less accurate correction for matrix effects.[17] | Untargeted or targeted analysis of a class of compounds (e.g., medium-chain fatty acids) when a SIL analog is not feasible. |
| Odd-Chain Fatty Acids (e.g., Heptadecanoic acid) | Not naturally abundant in many biological systems. Chemically similar to even-chain fatty acids. | Chromatographic behavior and ionization may not perfectly match all even-chain fatty acids. | Broad profiling of fatty acids. |
| Deuterated Standards | Generally less expensive than ¹³C-labeled standards. | Potential for isotopic effects that can alter chromatographic retention time and fragmentation patterns.[1] | Applications where cost is a major constraint and potential isotopic effects are considered. |
Experimental Protocol: Utilizing this compound in an LC-MS Metabolomics Workflow
This section provides a detailed protocol for the use of this compound as an internal standard for the quantification of medium-chain fatty acids in a biological matrix (e.g., plasma).
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound (purity >98%).
-
Dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Prepare a series of working solutions by serial dilution to be used for spiking samples and creating calibration curves.
2. Sample Preparation (Protein Precipitation): [18]
-
Thaw frozen plasma samples on ice to maintain metabolite stability.[19][20]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[18]
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.[18]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[18]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis: [18]
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for the analytes and this compound must be optimized.
4. Data Analysis and Quantification: [21]
-
Create a calibration curve by analyzing standards of known concentrations of the target analytes spiked with the internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Perform a linear regression to determine the concentration of the analyte in the unknown samples.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.
Caption: A typical LC-MS metabolomics workflow incorporating an internal standard.
Caption: Decision tree for selecting an appropriate internal standard in metabolomics.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative metabolomics. While stable isotope-labeled standards remain the preferred choice, this compound presents itself as a valuable and cost-effective alternative for the analysis of medium-chain fatty acids and related compounds, particularly when a corresponding SIL analog is unavailable. Its structural similarity allows it to compensate for variations in sample preparation and chromatographic analysis. However, as with any non-SIL internal standard, thorough method validation is crucial to understand and account for any differences in ionization efficiency compared to the target analytes. By carefully considering the principles and protocols outlined in this guide, researchers can enhance the quality and confidence of their metabolomics data.
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A Comprehensive Guide to 6-Oxo-octanoic Acid: Synthesis, Biological Context, and Comparative Analysis with Octanoic Acid
This guide provides an in-depth review of 6-oxo-octanoic acid, a molecule of significant interest in synthetic chemistry and with emerging relevance in biological research. We will explore its fundamental properties, delve into a comparative analysis of its synthesis methodologies, and place it in the broader context of fatty acid and keto acid metabolism. A key feature of this guide is a direct comparison with its non-keto analogue, octanoic acid, to highlight functional differences and identify key areas for future investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its potential applications.
Part 1: Foundational Chemistry of this compound
This compound is an eight-carbon medium-chain fatty acid characterized by a ketone group at the C6 position. This structural feature classifies it as a keto acid, distinguishing it from simple saturated fatty acids and imparting unique chemical reactivity. Its properties make it a valuable intermediate in various chemical syntheses.
Below is a summary of its key physicochemical properties for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| CAS Number | 4233-57-2 | [1][2] |
| IUPAC Name | 6-oxooctanoic acid | [1] |
| Melting Point | 52 °C | [3] |
| Synonyms | 6-keto-n-caprylic acid | [1][2] |
Part 2: Synthesis Methodologies: A Comparative Analysis
The primary application driving research into this compound derivatives is their role as key precursors in the industrial synthesis of α-lipoic acid, a potent antioxidant. Specifically, 8-chloro-6-oxo-octanoic acid alkyl esters are reduced to the corresponding chiral alcohol, 8-chloro-6-hydroxy-octanoic acid alkyl ester, which is a critical step determining the stereochemistry of the final product.[4][5] Since only the (R)-(+)-enantiomer of α-lipoic acid possesses full biological activity, achieving high enantioselectivity in this reduction step is paramount.[5]
Method A: Conventional Chemical Reduction
The traditional approach involves the use of chemical reducing agents, most commonly sodium borohydride (NaBH₄).[4][6]
-
Causality Behind Experimental Choice: NaBH₄ is a cost-effective, powerful, and well-understood reducing agent for ketones. Its use in a laboratory or industrial setting is straightforward, making it an attractive choice for its simplicity and high conversion rates.
-
Major Limitation: The primary drawback of this method is its lack of stereoselectivity. The reduction of the prochiral ketone results in a racemic mixture, yielding both (R)- and (S)-enantiomers of the hydroxy acid ester in roughly equal amounts.[4] This necessitates subsequent, often complex and costly, racemate resolution steps to isolate the desired (R)-enantiomer, significantly reducing the overall yield.[6]
Method B: Biocatalytic (Enzymatic) Reduction
To overcome the stereoselectivity limitations of chemical synthesis, biocatalytic methods employing enzymes have been developed. These methods leverage the inherent chirality of enzyme active sites to produce a single, desired enantiomer with high purity.
-
Causality Behind Experimental Choice: Enzymes such as alcohol dehydrogenases and carbonyl reductases are highly specific catalysts.[4][6] Their three-dimensional structure creates a chiral environment that preferentially binds the substrate in an orientation leading to the formation of one enantiomer over the other. This approach is chosen when the final application, such as a pharmaceutical, requires an enantiomerically pure compound.
-
Trustworthiness & Self-Validation: The success of an enzymatic reduction is validated by measuring the enantiomeric excess (ee) of the product, typically using chiral chromatography (GC or HPLC). An ee value of >99% confirms the high fidelity of the biocatalyst.[4][6] Different enzymes can even be used to produce either the (R) or (S) enantiomer as desired. For instance, alcohol dehydrogenase from Thermoanaerobium brockii or whole cells of Geotrichum candidum can produce the (R)-enantiomer, while enzymes from Lactobacillus brevis or Mucor racemosus can yield the (S)-enantiomer.[5][6]
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A Senior Application Scientist's Guide to the Statistical Analysis of 6-Oxo-octanoic Acid Levels in Patient Cohorts
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount to unraveling complex disease etiologies and discovering novel therapeutic targets. Among the myriad of metabolites, 6-oxo-octanoic acid, a derivative of octanoic acid, is emerging as a molecule of interest. Its parent compound, octanoic acid, is a medium-chain fatty acid known to influence crucial metabolic pathways, including energy balance and mitochondrial function.[1][2] Perturbations in fatty acid metabolism are characteristic of a class of inherited metabolic conditions known as fatty acid oxidation disorders, which can lead to severe clinical manifestations such as hypoglycemia, cardiomyopathy, and rhabdomyolysis.[3][4][5][6][7] This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of this compound in biological matrices, offering insights into experimental design and data interpretation for robust statistical analysis in patient cohorts.
The Biological Significance of this compound: A Potential Biomarker in Metabolic Disease
While direct evidence linking this compound to specific diseases is still developing, its position within fatty acid metabolism suggests its potential as a biomarker. Fatty acid oxidation is a critical process for energy production, particularly during periods of fasting or physiological stress.[5] Inborn errors of metabolism that disrupt this pathway lead to the accumulation of specific acylcarnitines and organic acids, which can be detected in blood and urine, forming the basis for newborn screening and diagnosis.[7] The presence and concentration of keto acids, such as this compound, can reflect the metabolic state and potential enzymatic dysfunctions. For instance, its analog, 6-oxohexanoic acid, is a metabolite in amino acid catabolism and has been associated with metabolic disorders.[8] Therefore, the precise measurement of this compound in patient samples is a critical first step in exploring its diagnostic and prognostic utility.
Analytical Strategies for Quantification: A Head-to-Head Comparison of GC-MS and LC-MS/MS
The quantification of this compound in complex biological samples like plasma and urine presents analytical challenges due to its polarity and the presence of interfering substances. Two powerful mass spectrometry-based techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for this application. The selection between these two platforms is contingent on the specific requirements of the study, including sensitivity, sample throughput, and the nature of the analyte.
Methodological Deep Dive: GC-MS
Gas Chromatography-Mass Spectrometry is a robust and well-established technique for the analysis of volatile and thermally stable compounds.[9] For non-volatile analytes like this compound, a chemical derivatization step is necessary to increase their volatility.[10]
Caption: GC-MS workflow for this compound analysis.
1. Sample Preparation (Plasma/Urine):
-
Rationale: The primary goal is to isolate this compound from the complex biological matrix and remove interfering substances.
-
Protocol:
-
To 100 µL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample to protonate the carboxylic acid group.
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
2. Derivatization:
-
Rationale: To make the non-volatile this compound amenable to GC analysis, its polar functional groups (carboxylic acid and ketone) are chemically modified to form more volatile derivatives. A common method is silylation.
-
Protocol:
-
To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
3. GC-MS Analysis:
-
Rationale: The derivatized sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and quantification.
-
Protocol:
-
Inject the derivatized sample into the GC-MS system.
-
Employ a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature gradient program to achieve optimal separation of the analyte from other components.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted quantification, which enhances sensitivity and selectivity.
-
Methodological Deep Dive: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry has gained prominence for the analysis of polar and thermally labile compounds, as it often does not require derivatization.[9][11] This technique offers high sensitivity and specificity, making it particularly well-suited for quantifying low-abundance metabolites.[11]
Caption: LC-MS/MS workflow for this compound analysis.
1. Sample Preparation:
-
Rationale: Sample preparation for LC-MS/MS is generally simpler than for GC-MS. The primary goal is to remove proteins and particulates that could interfere with the analysis or damage the instrument.
-
Protocol for Plasma:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. The supernatant can be injected directly or after evaporation and reconstitution in the initial mobile phase.
-
-
Protocol for Urine:
-
Centrifuge the urine sample to remove any sediment.
-
Add an internal standard to an aliquot of the supernatant.
-
Perform a "dilute-and-shoot" approach by diluting the sample with the initial mobile phase before injection.
-
2. LC-MS/MS Analysis:
-
Rationale: The prepared sample is injected into the LC system, where this compound is separated from other molecules based on its polarity and affinity for the stationary and mobile phases. The analyte then enters the tandem mass spectrometer, where it is ionized, selected, fragmented, and the resulting fragments are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
-
Protocol:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a reversed-phase column (e.g., C18) for separation.
-
Employ a gradient elution with a suitable mobile phase (e.g., water and acetonitrile with a small amount of formic acid to improve ionization).
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Set up an MRM transition specific for this compound (precursor ion -> product ion) for quantification.
-
Performance Comparison of GC-MS and LC-MS/MS
The choice between GC-MS and LC-MS/MS will depend on the specific goals and resources of the research project. Below is a comparative summary of their performance characteristics for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory for this compound | Generally not required |
| Sensitivity | Good, but can be limited by derivatization efficiency and background noise | Excellent, often superior to GC-MS for polar analytes[11] |
| Selectivity | Good, especially in SIM mode | Excellent, due to the specificity of MRM transitions |
| Sample Throughput | Lower, due to the time-consuming derivatization step and longer run times | Higher, with simpler sample preparation and faster chromatographic runs |
| Robustness | Generally considered very robust and reliable | Can be more susceptible to matrix effects, requiring careful method development |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Compound Coverage | Best for volatile and semi-volatile compounds | Wide applicability to polar and non-polar, thermally labile compounds[9] |
Statistical Analysis in Patient Cohorts: Considerations for Meaningful Insights
Once a robust and validated analytical method is established, the focus shifts to the statistical analysis of the quantified this compound levels in patient cohorts.
Key Considerations:
-
Cohort Selection: Clearly define the patient and control groups based on clinical criteria. Account for potential confounding factors such as age, sex, diet, and medication.
-
Data Distribution: Assess the distribution of the this compound concentration data. Non-normally distributed data may require transformation (e.g., log transformation) or the use of non-parametric statistical tests.
-
Statistical Tests:
-
For comparing two groups (e.g., patients vs. controls), use an independent t-test (for normally distributed data) or a Mann-Whitney U test (for non-normally distributed data).
-
For comparing more than two groups, use ANOVA with post-hoc tests or the Kruskal-Wallis test.
-
To assess correlations between this compound levels and other clinical parameters, use Pearson or Spearman correlation coefficients.
-
-
Power Analysis: Perform a power analysis to determine the required sample size to detect a statistically significant difference between groups with a certain level of confidence.
Conclusion
The statistical analysis of this compound levels in patient cohorts holds the potential to unveil its role in metabolic diseases. The choice between GC-MS and LC-MS/MS for quantification depends on a careful evaluation of the analytical requirements and available resources. LC-MS/MS generally offers advantages in terms of sensitivity and sample throughput for this particular analyte. A well-designed study with a validated analytical method and appropriate statistical analysis is crucial for generating high-quality, reproducible data that can contribute to a deeper understanding of metabolic pathologies and the development of novel diagnostic and therapeutic strategies.
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ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved January 17, 2026, from [Link]
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EBSCO. (n.d.). Fatty acid oxidation disorders. Retrieved January 17, 2026, from [Link]
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Children's Hospital of Philadelphia. (n.d.). Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs). Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. Retrieved January 17, 2026, from [Link]
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- Air-At-Site, K., et al. (2022). Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice. MDPI.
- da Costa, M., et al. (2021). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. MDPI.
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A Comparative Guide to 6-Oxo-octanoic Acid and Its Synthetic Analogs in Functional Assays
For researchers and professionals in drug development, understanding the functional nuances of bioactive molecules is paramount. This guide provides an in-depth, objective comparison of 6-oxo-octanoic acid and its synthetic analogs, focusing on their performance in key functional assays. We will delve into the mechanistic rationale behind experimental choices and present supporting data to empower your research decisions.
Introduction: The Significance of this compound
This compound is a naturally occurring medium-chain keto-fatty acid. Its primary biological significance lies in its role as a key intermediate in the biosynthesis of alpha-lipoic acid (ALA), a potent antioxidant and an essential cofactor for mitochondrial dehydrogenase enzyme complexes.[1] The unique structure of this compound, featuring both a carboxylic acid and a ketone group, makes it a target for chemical modification to develop synthetic analogs with potentially enhanced or novel therapeutic properties.
The impetus for developing synthetic analogs stems from the desire to improve upon the pharmacokinetic and pharmacodynamic properties of the natural molecule. Researchers aim to create derivatives with increased stability, enhanced cellular uptake, and more targeted biological activity. This guide will focus on comparing the functional attributes of this compound with a prominent synthetic analog, CPI-613 (Devimistat), and will also consider the broader context of medium-chain fatty acid (MCFA) analogs.
Core Functional Competencies: A Head-to-Head Comparison
The functional evaluation of this compound and its analogs revolves around three key areas reflective of the biological roles of its downstream product, alpha-lipoic acid:
-
Antioxidant Capacity: The ability to neutralize reactive oxygen species (ROS).
-
Mitochondrial Modulation: The impact on mitochondrial function and energy metabolism.
-
Anti-inflammatory Activity: The capacity to mitigate inflammatory responses.
The Natural Precursor: this compound
As the direct precursor to ALA, the functional properties of this compound are intrinsically linked to those of ALA. While direct experimental data on this compound in many functional assays is limited, its conversion to ALA allows us to infer its potential activities.
The Synthetic Analog: CPI-613 (Devimistat)
CPI-613 is a lipoate analog that has been developed as an anticancer agent.[2][3] Its mechanism of action involves the targeted inhibition of mitochondrial enzymes, specifically pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[2][4] This targeted action provides a clear point of comparison with the broader, more indirect effects of this compound.
Functional Assay Showdown: Experimental Data and Protocols
To provide a clear comparison, we will examine the expected and observed performance of this compound and CPI-613 in a series of functional assays.
Antioxidant Capacity Assays
Rationale: The antioxidant properties of ALA are well-established.[5] These assays are crucial to determine if this compound itself possesses antioxidant activity or if this is solely a feature of its conversion to ALA. For synthetic analogs, these assays reveal whether the antioxidant pharmacophore has been retained or altered.
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation.
-
Cellular Antioxidant Activity (CAA) Assay: Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.
Comparative Performance:
| Compound | DPPH/ABTS Scavenging | Cellular Antioxidant Activity |
| This compound | Moderate (inferred from ALA) | Moderate (inferred from ALA) |
| CPI-613 | Low to negligible | Not a primary mechanism |
Interpretation: this compound is expected to exhibit antioxidant activity primarily through its conversion to ALA. In contrast, CPI-613's primary mechanism is not direct antioxidant activity but rather the modulation of mitochondrial metabolism, which can indirectly affect cellular redox status.[2]
Mitochondrial Function Assays
Rationale: Given that ALA is a critical cofactor for mitochondrial enzymes, assessing the impact of this compound and its analogs on mitochondrial function is essential. These assays can reveal whether these compounds support or inhibit mitochondrial activity.
Common Assays:
-
Mitochondrial Membrane Potential (MMP) Assay: Utilizes fluorescent dyes like JC-1 to measure the electrochemical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.
-
Oxygen Consumption Rate (OCR) Assay: Measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.
-
ATP Production Assay: Quantifies the amount of ATP produced by cells, reflecting the efficiency of cellular energy metabolism.
Comparative Performance:
| Compound | Mitochondrial Membrane Potential | Oxygen Consumption Rate | ATP Production |
| This compound | Supports/Maintains | Supports/Maintains | Supports/Maintains |
| CPI-613 | Induces dissipation[2] | Inhibits[4] | Inhibits[4] |
Interpretation: this compound, by contributing to the synthesis of ALA, is expected to support normal mitochondrial function. Conversely, CPI-613 is designed to disrupt mitochondrial metabolism in cancer cells, leading to a decrease in membrane potential, oxygen consumption, and ATP production.[2][4]
Anti-inflammatory Assays
Rationale: Chronic inflammation is implicated in numerous diseases. ALA has demonstrated anti-inflammatory properties, making it important to evaluate this aspect for this compound and its analogs.[6][7]
Common Assays:
-
Cytokine Production Assay (ELISA): Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) released by immune cells (e.g., macrophages) in response to an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
NF-κB Activation Assay: Measures the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.
Comparative Performance:
| Compound | Pro-inflammatory Cytokine Production (TNF-α, IL-6) | NF-κB Activation |
| This compound | Reduced (inferred from ALA) | Inhibited (inferred from ALA) |
| CPI-613 | Indirectly reduced in the context of cancer therapy | Indirectly affected |
Interpretation: this compound, through its conversion to ALA, is anticipated to have direct anti-inflammatory effects by reducing the production of pro-inflammatory mediators. The anti-inflammatory effects of CPI-613 are likely a secondary consequence of its primary anticancer activity, which can modulate the tumor microenvironment.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Oxo-octanoic Acid for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 6-oxo-octanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond simple procedural lists, offering insights into the chemical principles that inform these essential safety measures.
Understanding the Compound: this compound
This compound is an aliphatic keto acid. Its chemical structure, featuring both a carboxylic acid and a ketone functional group, dictates its properties and, consequently, the necessary precautions for its handling and disposal. While comprehensive hazard data for this specific compound is not always readily available, its classification as a carboxylic acid warrants its treatment as a potentially corrosive and irritating substance.[1][2][3]
Key Chemical Properties Influencing Disposal:
| Property | Implication for Disposal |
| Acidity (pKa ~4.7) | Corrosive to certain materials; requires careful segregation from bases and reactive metals. |
| Combustibility | While not highly flammable, it is a combustible organic compound. |
| Solubility | Soluble in water, which has implications for potential environmental release if not handled correctly.[4] |
Given these properties, this compound waste must be managed as hazardous chemical waste.[1][5]
The Core Principle: Segregation and Waste Minimization
Effective chemical waste management begins with proactive measures within the laboratory.
Waste Minimization in Your Workflow:
-
Source Reduction: Order only the necessary quantities of this compound for your experiments to avoid generating excess surplus material.[6]
-
Scale Reduction: When feasible, reduce the scale of your experiments to minimize the volume of waste produced.[6]
-
Inventory Management: Maintain a clear and updated inventory of your chemicals to prevent the accumulation of expired or unwanted reagents.[5][6]
Segregation is Non-Negotiable:
Never mix this compound waste with other waste streams unless their compatibility has been unequivocally verified.[5][7][8] Incompatible wastes can lead to dangerous reactions, including the generation of toxic gases or excessive heat.
Incompatible Materials to Segregate from this compound Waste:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Can cause a strong exothermic neutralization reaction.[7]
-
Oxidizing Agents (e.g., nitric acid, peroxides): Can lead to vigorous and potentially explosive reactions.[2][9]
-
Reactive Metals (e.g., sodium, potassium): May react to produce flammable hydrogen gas.[10]
-
Cyanides and Azides: Can react with acids to generate highly toxic gases.[7][10]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
-
A laboratory coat .[1]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][11]
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[1][5][8] High-density polyethylene (HDPE) or glass containers are appropriate for acidic waste.[1][5] Ensure the container is in good condition with a secure, tightly fitting lid.[1][8]
-
Labeling: The waste container must be clearly and accurately labeled.[5][7][8][12] The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.[12]
-
The name and contact information of the generating researcher or laboratory.[7]
-
Relevant hazard pictograms (e.g., corrosive, irritant).[7]
-
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][9] The SAA should be in a secondary containment tray to mitigate any potential leaks or spills.[8][12]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1][6][8] Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[1][2][10]
Step 4: Disposal Pathway Decision
The appropriate disposal pathway for this compound waste is determined by its concentration and the presence of other contaminants.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Oxo-octanoic Acid
For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is the bedrock of scientific integrity and discovery. This guide provides essential, immediate safety and logistical information for the handling of 6-Oxo-octanoic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our commitment is to your safety and the unimpeachable quality of your research.
Understanding the Risks: Hazard Profile of this compound
Based on this analysis, this compound should be handled as a substance that can cause:
-
Skin Corrosion/Irritation: Direct contact can lead to burns and tissue damage.[1][2]
-
Serious Eye Damage/Irritation: Splashes can cause severe eye damage, potentially leading to blindness.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]
It is crucial to treat this compound with the appropriate level of caution, assuming these hazards until more specific data becomes available. Always consult any available supplier-specific SDS before use.
The Hierarchy of Controls: A Proactive Approach to Safety
Personal Protective Equipment (PPE) is the final line of defense. A robust safety culture prioritizes the hierarchy of controls, a systematic approach to minimizing hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, this means:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these procedures and the specific hazards of the chemical.
Core Personal Protective Equipment (PPE) Requirements
When engineering and administrative controls cannot eliminate all risks, PPE is essential. The following table summarizes the minimum PPE requirements for handling this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes to protect against splashes.[2] A face shield offers an additional layer of protection for the entire face and should always be worn over goggles when handling larger quantities or when there is a significant splash risk.[2] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber) and a lab coat | Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[2][5] For prolonged handling or when immersion is possible, butyl rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before use.[6] A standard lab coat is the minimum requirement; for larger scale operations, a chemical-resistant apron should be worn. |
| Respiratory Protection | NIOSH-approved respirator (if necessary) | A respirator is generally not required if handling small quantities within a certified chemical fume hood. However, if there is a risk of generating dust or aerosols outside of a fume hood, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/acids should be used.[2][7] Fit testing is mandatory for all users of tight-fitting respirators.[2] |
Operational Plans: From Handling to Disposal
4.1. Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Hand Hygiene: Wash and dry your hands.
-
Face Shield/Goggles: Remove your face shield and then your goggles, handling them by the sides.
-
Lab Coat/Apron: Unfasten and remove your lab coat, folding the contaminated side inward.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
4.2. Spill Response
In the event of a spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Inform your supervisor and any nearby personnel.
-
Assess: From a safe distance, assess the extent of the spill.
-
Protect: If it is safe to do so and you are trained, don the appropriate PPE, including respiratory protection.
-
Contain and Clean: For small spills, use an absorbent material like sand, diatomite, or acid binders to contain the spill.[1] Sweep up the material and place it in a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.[1][6]
4.3. Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.[6]
-
Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain.
Conclusion: Safety as a Pillar of Scientific Excellence
The meticulous use of personal protective equipment and adherence to established safety protocols are not impediments to research; they are integral to it. By understanding the "why" behind each piece of PPE and each procedural step, you, the researcher, build a foundation of safety that protects you, your colleagues, and the integrity of your work. Let this guide serve as a cornerstone for your laboratory's safety culture, fostering an environment where groundbreaking science can flourish without compromise.
References
- Fisher Scientific. (2012, September 6).
- Cayman Chemical. (2023, January 6).
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Sigma-Aldrich. (2024, August 5).
- ChemicalBook. (2025, July 5).
- Occupational Safety and Health Administration (OSHA). (1993, April 8).
- Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. Personal Protective Equipment (PPE).
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Thermo Fisher Scientific. (2009, October 21).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
